molecular formula C54H97NO3 B10831051 CLinDMA

CLinDMA

Katalognummer: B10831051
Molekulargewicht: 808.4 g/mol
InChI-Schlüssel: PGYFLJKHWJVRMC-ZXRZDOCRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CLinDMA is a useful research compound. Its molecular formula is C54H97NO3 and its molecular weight is 808.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C54H97NO3

Molekulargewicht

808.4 g/mol

IUPAC-Name

2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]butoxy]-N,N-dimethyl-3-[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine

InChI

InChI=1S/C54H97NO3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-38-56-43-48(42-55(7)8)58-40-26-25-39-57-47-34-36-53(5)46(41-47)30-31-49-51-33-32-50(45(4)29-27-28-44(2)3)54(51,6)37-35-52(49)53/h13-14,16-17,30,44-45,47-52H,9-12,15,18-29,31-43H2,1-8H3/b14-13-,17-16-/t45-,47+,48?,49+,50-,51+,52+,53+,54-/m1/s1

InChI-Schlüssel

PGYFLJKHWJVRMC-ZXRZDOCRSA-N

Isomerische SMILES

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Kanonische SMILES

CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Herkunft des Produkts

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Core Mechanism of Action of CLinDMA

Introduction

This compound is a cationic lipid utilized in the formulation of lipid nanoparticles (LNPs), such as LNP201, for the systemic delivery of therapeutic molecules like small interfering RNA (siRNA).[1][2][3][4] While primarily a delivery vehicle, this compound possesses intrinsic bioactivity, notably the capacity to induce an inflammatory response.[1] This technical guide delineates the mechanism of action of this compound, focusing on its role as an immunomodulatory agent. A comprehensive understanding of these mechanisms is critical for the rational design of LNP-based therapeutics and vaccines.

Core Mechanism of Action: Innate Immune System Activation

The principal mechanism of action of this compound, and cationic lipids in general, involves the activation of the innate immune system. This response is not a side effect but rather an inherent property of the molecule that can be harnessed, for instance, in vaccine adjuvantation. The inflammatory cascade is initiated through the recognition of this compound-containing LNPs by pattern recognition receptors (PRRs) on immune cells, primarily macrophages and dendritic cells. This leads to the activation of downstream signaling pathways, culminating in the production of pro-inflammatory cytokines and chemokines.

Signaling Pathways

The inflammatory response elicited by this compound is mediated by key signaling pathways of the innate immune system. Cationic lipids have been shown to activate Toll-like receptor 2 (TLR2), Toll-like receptor 4 (TLR4), and the NLRP3 inflammasome.

  • TLR Activation: this compound-containing LNPs can be recognized by TLR2 and TLR4 on the surface of antigen-presenting cells. This interaction triggers a signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding for various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

  • NLRP3 Inflammasome Activation: Cationic lipids can also activate the NLRP3 inflammasome, a multiprotein complex in the cytoplasm of immune cells. This activation is a key step in the processing and secretion of IL-1β. The NLRP3 inflammasome promotes the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-IL-1β into the mature, secreted IL-1β.

The following diagram illustrates the signaling pathway initiated by this compound:

LNP_Formulation_Workflow Lipid_Prep 1. Prepare Ethanolic Lipid Solution (this compound, DSPC, Chol, PEG-lipid) Mixing 3. Microfluidic Mixing Lipid_Prep->Mixing NA_Prep 2. Prepare Aqueous Nucleic Acid Solution (Citrate Buffer, pH 4) NA_Prep->Mixing Collection 4. Collect LNP Dispersion Mixing->Collection Dialysis 5. Dialysis against PBS (pH 7.4) Collection->Dialysis Filtration 6. Sterile Filtration Dialysis->Filtration Final_Product Final LNP Formulation Filtration->Final_Product

References

CLinDMA: A Technical Guide to Structure, Properties, and Applications in siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CLinDMA is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of nucleic acid delivery, particularly for small interfering RNA (siRNA). Its chemical structure is designed to facilitate the encapsulation of negatively charged siRNA molecules into lipid nanoparticles (LNPs) and promote their efficient delivery into target cells. This technical guide provides an in-depth overview of the chemical structure and properties of this compound, detailed methodologies for the formulation and characterization of this compound-containing LNPs, and a discussion of its mechanism of action in mediating siRNA delivery and the associated inflammatory response.

This compound Structure and Chemical Properties

This compound (Chemical Abstract Service (CAS) Number: 908860-82-2) is a complex cationic lipid with a molecular formula of C54H97NO3 and a molecular weight of 808.35 g/mol .[1][2] Its structure features a tertiary amine head group, which is ionizable, and two long, unsaturated hydrocarbon tails. This amphipathic nature is crucial for its function in forming lipid bilayers and encapsulating therapeutic payloads.

A two-dimensional representation of the this compound chemical structure is provided below.

G This compound This compound

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Ionizable Lipids

PropertyThis compoundRepresentative Ionizable Lipids (e.g., DLin-MC3-DMA)Reference(s)
Molecular Formula C54H97NO3C43H79NO5[1][2]
Molecular Weight 808.35 g/mol 642.08 g/mol [1]
CAS Number 908860-82-21224606-06-7
Appearance Viscous LiquidColorless to pale yellow oil-
Solubility DMSO: ~120-140 mg/mLSoluble in ethanol, chloroform, DMSO
pKa (apparent) Not publicly available6.2 - 6.5 (Optimal range for siRNA delivery)-

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely considered proprietary by commercial suppliers. However, the general synthesis of similar dialkylamino lipids involves a multi-step process. A generalized synthetic scheme is presented below to illustrate the likely chemical transformations involved.

G cluster_synthesis Generalized Synthesis of a Dialkylamino Lipid start Starting Materials (e.g., glycerol derivative, fatty acids) intermediate1 Esterification start->intermediate1 Acylation intermediate2 Introduction of Amine Headgroup intermediate1->intermediate2 Functional group manipulation final_product Final Cationic Lipid (e.g., this compound) intermediate2->final_product Amination

Caption: Generalized workflow for the synthesis of a cationic lipid like this compound.

Formulation and Characterization of this compound-based Lipid Nanoparticles (LNPs)

This compound is a key component in the formulation of LNPs for siRNA delivery, such as the LNP201 formulation. These LNPs are typically composed of the cationic lipid (this compound), a neutral helper lipid (e.g., distearoylphosphatidylcholine - DSPC), cholesterol to stabilize the lipid bilayer, and a PEGylated lipid (e.g., PEG-DMG) to improve circulation time and reduce aggregation.

Experimental Protocol: LNP Formulation by Microfluidic Mixing

This protocol describes a representative method for formulating siRNA-loaded LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically in the range of 10-25 mM.

    • Ensure all lipids are fully dissolved, which may require gentle heating.

  • Preparation of siRNA Aqueous Solution:

    • Dissolve the siRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures that the tertiary amine of this compound is protonated, facilitating electrostatic interactions with the negatively charged siRNA.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.

    • Pump the two solutions through a microfluidic mixing device (e.g., a T-junction or staggered herringbone mixer) at a defined flow rate ratio (typically 3:1 aqueous to ethanol). The rapid mixing leads to the self-assembly of the lipids around the siRNA, forming LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is then dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This deprotonates the this compound, resulting in a near-neutral surface charge for the LNPs.

    • Alternatively, tangential flow filtration (TFF) can be used for purification and concentration.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

G cluster_formulation LNP Formulation Workflow lipid_prep Lipid Stock Preparation (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) mixing Microfluidic Mixing lipid_prep->mixing sirna_prep siRNA Solution Preparation (in acidic buffer, pH 4) sirna_prep->mixing purification Dialysis / TFF (Buffer exchange to pH 7.4) mixing->purification sterilization Sterile Filtration (0.22 µm filter) purification->sterilization final_lnp Final LNP Formulation sterilization->final_lnp

Caption: Experimental workflow for the formulation of this compound-based LNPs.

Characterization of LNPs

The physicochemical characteristics of the formulated LNPs are critical for their in vitro and in vivo performance.

Table 2: Representative Physicochemical Characteristics of Ionizable Lipid-based LNPs

ParameterTypical RangeMethod of Analysis
Particle Size (Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4) -10 to +10 mVLaser Doppler Velocimetry (LDV)
Encapsulation Efficiency > 85%RiboGreen Assay or HPLC

Mechanism of Action in siRNA Delivery

The efficacy of this compound-containing LNPs in siRNA delivery is attributed to a multi-step process that facilitates the transport of siRNA across cellular membranes to the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC).

  • Endocytosis: LNPs are taken up by cells through endocytosis.

  • Endosomal Escape: As the endosome matures, its internal pH drops. This acidic environment protonates the tertiary amine of this compound, leading to a positive charge. The positively charged this compound then interacts with the negatively charged lipids of the endosomal membrane, disrupting the membrane and allowing the encapsulated siRNA to be released into the cytoplasm.

  • RISC Loading and Gene Silencing: Once in the cytoplasm, the siRNA is loaded into the RISC, which then targets and cleaves the complementary messenger RNA (mRNA), leading to gene silencing.

G cluster_delivery Mechanism of siRNA Delivery by this compound-LNP uptake LNP Uptake via Endocytosis endosome LNP in Endosome (pH ~6.5) uptake->endosome acidification Endosomal Acidification (pH ~5.5) endosome->acidification protonation This compound Protonation acidification->protonation membrane_disruption Endosomal Membrane Disruption protonation->membrane_disruption release siRNA Release into Cytoplasm membrane_disruption->release risc RISC Loading release->risc silencing mRNA Cleavage and Gene Silencing risc->silencing

Caption: Cellular mechanism of siRNA delivery mediated by this compound-containing LNPs.

Inflammatory Response

It is well-documented that this compound and LNPs formulated with it can induce an acute inflammatory response. This is an important consideration in the development of siRNA therapeutics. The inflammatory response is thought to be triggered by the interaction of the cationic lipid with components of the innate immune system.

The proposed signaling pathway involves the activation of Toll-like receptors (TLRs) and other pattern recognition receptors, leading to the downstream activation of transcription factors such as NF-κB and the mitogen-activated protein kinase (MAPK) pathway. This, in turn, results in the production and release of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and various interleukins.

G cluster_inflammation Inflammatory Signaling Pathway of this compound-LNPs lnp This compound-LNP prr Pattern Recognition Receptors (e.g., TLRs) lnp->prr Recognition adaptor Adaptor Proteins (e.g., MyD88) prr->adaptor mapk MAPK Pathway Activation adaptor->mapk nfkb NF-κB Pathway Activation adaptor->nfkb cytokines Pro-inflammatory Cytokine and Chemokine Production (IL-6, TNF-α, etc.) mapk->cytokines nfkb->cytokines inflammation Inflammatory Response cytokines->inflammation

Caption: Proposed signaling pathway for the inflammatory response induced by this compound-LNPs.

Conclusion

This compound is a potent ionizable cationic lipid that plays a crucial role in the formulation of effective siRNA delivery systems. Its chemical structure and physicochemical properties are finely tuned to facilitate siRNA encapsulation, cellular uptake, and endosomal escape. While detailed synthetic protocols and specific physicochemical data for this compound are not widely available, a comprehensive understanding of its function can be derived from the broader knowledge of ionizable lipids in LNP technology. The methodologies for LNP formulation and characterization are well-established, allowing for the reproducible production of nanoparticles with desired attributes. A thorough understanding of both the mechanism of siRNA delivery and the potential for an inflammatory response is essential for the continued development and optimization of this compound-based therapeutics. Future research may focus on modifying the structure of this compound to enhance its efficacy while mitigating its inflammatory potential.

References

CLinDMA for siRNA Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the cationic lipid CLinDMA in the formulation of lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA). We will delve into the core principles of this compound-based siRNA delivery, its mechanism of action, and provide detailed experimental protocols for its formulation, characterization, and in vivo application.

Introduction to this compound and siRNA Delivery

Small interfering RNAs (siRNAs) represent a promising class of therapeutics that can silence disease-causing genes with high specificity. However, the inherent instability and poor cellular uptake of naked siRNA molecules necessitate the use of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo siRNA delivery, with several LNP-based therapeutics having gained regulatory approval.

This compound is a cationic lipid that has been investigated for its utility in LNP-based siRNA delivery systems.[1][2] Its positively charged headgroup facilitates the encapsulation of negatively charged siRNA molecules, while its lipidic tails contribute to the overall structure and stability of the LNP. A notable formulation utilizing this compound is LNP201, which also contains cholesterol and a PEGylated lipid to enhance stability and circulation time.[1][3]

Mechanism of Action

The delivery of siRNA to the cytoplasm of target cells via this compound-containing LNPs is a multi-step process involving cellular uptake, endosomal escape, and engagement with the RNA-induced silencing complex (RISC).

Cellular Uptake

This compound-containing LNPs are primarily internalized by cells through endocytic pathways.[4] The two main routes of entry are clathrin-mediated endocytosis and macropinocytosis. The positively charged surface of the LNPs at physiological pH can interact with the negatively charged cell membrane, initiating the endocytic process.

Endosomal Escape

Once inside the cell, the LNPs are enclosed within endosomes. The acidic environment of the endosome is crucial for the release of the siRNA payload into the cytoplasm. The tertiary amine in the headgroup of this compound becomes protonated at low pH, leading to a net positive charge. This charge can disrupt the endosomal membrane through interactions with anionic lipids, facilitating the escape of the siRNA into the cytosol.

RNA Interference (RNAi) Pathway

Following its release into the cytoplasm, the siRNA duplex is recognized and loaded into the RNA-induced silencing complex (RISC). The passenger strand of the siRNA is cleaved and discarded, while the guide strand remains associated with the Argonaute-2 (Ago2) protein within RISC. This activated RISC then binds to the target messenger RNA (mRNA) in a sequence-specific manner, leading to its cleavage and subsequent degradation. This process effectively silences the expression of the target gene.

Quantitative Data on Gene Silencing Efficacy

The efficacy of this compound-based LNPs for in vivo gene silencing has been demonstrated in preclinical studies. The following table summarizes key quantitative data from a study using LNP201 to deliver siRNA targeting the Ssb (Sjögren's syndrome antigen B) gene in mice.

ParameterValueReference
Target Gene Ssb (Sjögren's syndrome antigen B)
Animal Model Mouse
LNP Formulation LNP201 (this compound, Cholesterol, PEG-DMG)
Route of Administration Intravenous (IV)
siRNA Dose 1, 3, and 9 mg/kg
Maximum Liver mRNA Reduction 89%
Time to Peak Knockdown 48 hours
Spleen mRNA Reduction (9 mg/kg) 33%

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of a representative ionizable lipid, the formulation of siRNA-LNPs, and their in vivo evaluation.

Synthesis of a Representative Ionizable Lipid (DLin-MC3-DMA)

Materials:

  • Starting materials for the multi-step synthesis (specifics depend on the chosen synthetic route)

  • Organic solvents (e.g., dichloromethane, methanol, hexane, ethyl acetate)

  • Reagents for chemical transformations (e.g., catalysts, reducing agents, protecting groups)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Procedure:

The synthesis of DLin-MC3-DMA is a multi-step process that can be achieved through various synthetic routes. A common approach involves the following key steps:

  • Synthesis of the dilinoleyl intermediate: This typically involves the reaction of a suitable starting material with linoleyl bromide or a similar linoleyl-containing electrophile.

  • Introduction of the linker and headgroup: The dilinoleyl intermediate is then reacted with a bifunctional linker, followed by the introduction of the dimethylamino headgroup.

  • Purification: The final product is purified using techniques such as silica gel column chromatography.

  • Characterization: The structure and purity of the synthesized DLin-MC3-DMA are confirmed using NMR spectroscopy and mass spectrometry.

For a detailed, step-by-step synthetic route, researchers are encouraged to consult specialized organic chemistry literature and patents describing the synthesis of DLin-MC3-DMA and related ionizable lipids.

Formulation of siRNA-LNPs using Microfluidics

Materials:

  • This compound (or other ionizable lipid)

  • Cholesterol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Ethanol

  • siRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, cholesterol, DSPC, and PEG-DMG in ethanol at the desired molar ratio (e.g., 50:38.5:10:1.5 for a DLin-MC3-DMA formulation). The total lipid concentration in the ethanol phase is typically in the range of 10-20 mM.

  • Prepare siRNA Solution:

    • Dissolve the siRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0) to a final concentration of approximately 0.2-0.5 mg/mL.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another syringe.

    • Set the flow rates on the syringe pumps to achieve a desired aqueous to organic phase flow rate ratio (e.g., 3:1).

    • Connect the syringes to the microfluidic mixing device and initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Dialysis:

    • Collect the LNP suspension from the outlet of the microfluidic device.

    • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis membrane to remove the ethanol and exchange the buffer.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure the size and PDI of the LNPs using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determine the percentage of siRNA encapsulated within the LNPs using a RiboGreen assay.

In Vivo Administration and Tissue Analysis

Materials:

  • siRNA-LNP suspension in sterile PBS

  • Mice (e.g., C57BL/6)

  • Syringes and needles for intravenous injection

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tissue collection

  • TRIzol reagent or similar for RNA extraction

  • Homogenizer

  • Reagents and equipment for qRT-PCR (reverse transcriptase, primers, probes, qPCR instrument)

Procedure:

  • Animal Dosing:

    • Administer the siRNA-LNP suspension to mice via intravenous (tail vein) injection at the desired dose (e.g., 1-10 mg siRNA/kg body weight).

  • Tissue Collection:

    • At the desired time point post-injection (e.g., 48 hours), euthanize the mice.

    • Perfuse the animals with sterile PBS to remove blood from the organs.

    • Carefully dissect the target organs (e.g., liver, spleen) and snap-freeze them in liquid nitrogen or place them directly into an RNA stabilization solution.

  • RNA Extraction:

    • Homogenize the collected tissue samples in TRIzol reagent.

    • Follow the manufacturer's protocol to extract total RNA from the homogenized tissue.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase.

    • Perform qRT-PCR using primers and probes specific for the target mRNA and a housekeeping gene (for normalization).

    • Calculate the relative mRNA expression levels to determine the percentage of gene silencing.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways and experimental workflows described in this guide.

RNAi_Pathway RNA Interference (RNAi) Pathway cluster_cytoplasm Cytoplasm siRNA siRNA Duplex RISC_loading RISC Loading Complex siRNA->RISC_loading Unwinding RISC_active Activated RISC RISC_loading->RISC_active Passenger Strand Ejection Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing

Caption: The RNA Interference (RNAi) pathway in the cytoplasm.

LNP_Uptake Cellular Uptake and Endosomal Escape of this compound-LNPs cluster_extracellular Extracellular Space cluster_cell Cell LNP This compound-LNP Endocytosis Endocytosis (Clathrin-mediated / Macropinocytosis) LNP->Endocytosis Plasma_Membrane Plasma Membrane Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome siRNA_release siRNA Release Late_Endosome->siRNA_release Endosomal Escape (pH-mediated) Cytoplasm Cytoplasm siRNA_release->Cytoplasm

Caption: Cellular uptake and endosomal escape of this compound-LNPs.

Experimental_Workflow In Vivo siRNA-LNP Experimental Workflow Formulation 1. LNP Formulation (Microfluidics) Characterization 2. LNP Characterization (DLS, RiboGreen) Formulation->Characterization Administration 3. In Vivo Administration (IV Injection in Mice) Characterization->Administration Tissue_Harvest 4. Tissue Harvesting (Liver, Spleen) Administration->Tissue_Harvest RNA_Extraction 5. Total RNA Extraction Tissue_Harvest->RNA_Extraction qRT_PCR 6. qRT-PCR Analysis RNA_Extraction->qRT_PCR Data_Analysis 7. Gene Silencing Quantification qRT_PCR->Data_Analysis

References

The Role of CLinDMA in Lipid Nanoparticle Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The advent of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has revolutionized modern medicine. The clinical success of these therapies is intrinsically linked to the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic nucleic acid delivery, a prominence underscored by their use in the first approved siRNA drug, Onpattro®, and the mRNA-based COVID-19 vaccines. At the core of these advanced delivery systems are ionizable cationic lipids, a class of molecules engineered to overcome the critical barriers to intracellular delivery.

CLinDMA (3-dimethylamino-2-(Cholest-5-en-3β-oxybutan-4-oxy)-1-(cis,cis-9,12-octadecadienoxy)propane) is a synthetic, ionizable cationic lipid that has played a significant role in the development of potent LNP formulations for siRNA delivery.[1] It is a key component in liposome assemblies, such as LNP201, designed for the systemic delivery of siRNA.[2][3] This technical guide provides an in-depth exploration of the role of this compound in LNP formulation, detailing its mechanism of action, formulation protocols, and impact on the physicochemical properties and biological activity of the nanoparticles.

Core Function of this compound in LNP Systems

The primary role of an ionizable lipid like this compound is to address the "cationic lipid dilemma": the need for a positive charge to complex with negatively charged nucleic acids and to disrupt endosomal membranes, while avoiding the toxicity associated with permanently cationic lipids. This compound resolves this through its pH-responsive tertiary amine head group.

  • Nucleic Acid Encapsulation: During LNP formulation, which is performed at an acidic pH (typically pH 4), the amine group of this compound is protonated, conferring a positive charge. This allows for efficient complexation and encapsulation of the negatively charged phosphate backbone of siRNA or mRNA.

  • In Vivo Stability: Once formulated and introduced into the bloodstream at a physiological pH of ~7.4, this compound becomes deprotonated and largely neutral. This neutrality is crucial for minimizing non-specific interactions with blood components and reducing the toxicity often seen with permanently charged cationic lipids.

  • Endosomal Escape: After cellular uptake via endocytosis, the LNP is trafficked into the endosome.[4][5] As the endosome matures, its internal environment acidifies (pH 5.5-6.5). This drop in pH again protonates this compound, regenerating the positive charge on the LNP. The positively charged LNP then interacts with anionic lipids in the endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm, where it can exert its therapeutic effect. This process, known as endosomal escape, is the hallmark feature of LNP delivery systems.

It is important to note that while essential for efficacy, the membrane-disrupting activity of lipids like this compound can induce an acute inflammatory response. This is a critical consideration in the design and optimization of LNP-based therapeutics.

LNP Formulation: Components and Methodology

The creation of a stable and effective LNP requires a precise combination of lipids that self-assemble with the nucleic acid cargo into a well-defined nanoparticle structure.

Key Components of a this compound-based LNP Formulation

A typical LNP formulation consists of four essential components:

ComponentExampleMolar Ratio (%)Core Function
Ionizable Cationic Lipid This compound 40 - 60%Encapsulates nucleic acid cargo and facilitates endosomal escape.
Helper/Structural Lipid DSPC, DOPE10 - 20%Provides structural stability to the nanoparticle and can influence fusogenicity.
Sterol Cholesterol30 - 50%Modulates membrane fluidity and integrity, contributing to LNP stability.
PEG-Lipid DMG-PEG 20001 - 5%Forms a hydrophilic corona on the LNP surface to prevent aggregation and opsonization, thereby increasing circulation half-life.

Table 1: Standard components and representative molar ratio ranges for a this compound-based LNP formulation. Ratios are critical and must be empirically optimized for each specific lipid combination and cargo.

Experimental Protocol: Microfluidic Mixing Method

Microfluidic mixing is a highly reproducible method for manufacturing LNPs with controlled size and high encapsulation efficiency.

1. Solution Preparation:

  • Lipid Phase (Organic): Prepare a stock solution of this compound, Cholesterol, a helper lipid (e.g., DSPC), and a PEG-lipid (e.g., DMG-PEG 2000) dissolved in absolute ethanol. The lipids should be combined at a precise, predetermined molar ratio (e.g., 50/10/38.5/1.5).

  • Nucleic Acid Phase (Aqueous): Dissolve the siRNA or mRNA cargo in a low pH aqueous buffer, such as 10 mM citrate buffer at pH 4.0. This ensures the nucleic acid is stable and that this compound will be protonated upon mixing.

2. Microfluidic Mixing:

  • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

  • Place the syringes onto a syringe pump that feeds into a microfluidic mixing cartridge (e.g., a T-junction or staggered herringbone mixer).

  • Pump the two solutions through the microfluidic device at a specific flow rate (e.g., 12 mL/min) and volume ratio (typically 3:1 aqueous to organic phase). The rapid, controlled mixing within the microchannels causes a rapid change in solvent polarity, forcing the lipids to precipitate and self-assemble around the nucleic acid cargo, forming the LNP core.

3. Downstream Processing & Purification:

  • The resulting LNP solution is immediately diluted with a physiological buffer (e.g., 1x PBS, pH 7.4) to stop particle growth.

  • Purify the LNPs and remove the ethanol via dialysis or tangential flow filtration (TFF) against PBS. This step is crucial for buffer exchange to a biocompatible pH and removal of residual organic solvent.

4. Sterile Filtration and Characterization:

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (using an assay like the RiboGreen assay).

Visualizing Key Processes

LNP Formulation Workflow

The following diagram illustrates the key steps in the manufacturing of this compound-based LNPs using a microfluidic mixing approach.

LNP_Formulation_Workflow cluster_prep 1. Solution Preparation cluster_mix 2. Microfluidic Mixing cluster_process 3. Downstream Processing cluster_final 4. Final Product Lipid Lipid Mix (this compound, Chol, DSPC, PEG-Lipid) in Ethanol Mixer Microfluidic Mixer Lipid->Mixer NA Nucleic Acid (siRNA/mRNA) in Citrate Buffer (pH 4) NA->Mixer Dialysis Dialysis / TFF (Buffer Exchange to PBS pH 7.4) Mixer->Dialysis Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration LNP Final LNP Formulation Filtration->LNP Endosomal_Escape cluster_cell Cell Cytoplasm (pH ~7.4) cluster_endosome Endosome (pH ~5.5-6.5) RISC RISC or Ribosome (Therapeutic Effect) LNP_uptake 1. LNP enters cell via endocytosis LNP_protonation 2. Acidic pH protonates This compound (LNP becomes +) LNP_uptake->LNP_protonation Membrane_fusion 3. (+) LNP interacts with (-) endosomal membrane LNP_protonation->Membrane_fusion Cargo_release 4. Membrane disruption & Cargo Release Membrane_fusion->Cargo_release NA_released siRNA / mRNA Cargo_release->NA_released Escape Outside Extracellular Space LNP_neutral LNP with Neutral this compound LNP_neutral->LNP_uptake Uptake NA_released->RISC

References

CLinDMA and its Role in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLinDMA ([(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate]) is a cationic lipid that has garnered significant attention in the field of drug delivery, particularly for its role as a component of lipid nanoparticles (LNPs) for the systemic delivery of nucleic acids like siRNA.[1][2][3] While initially considered primarily as a vehicle for therapeutic payloads, it is now understood that this compound itself can elicit a robust inflammatory response, engaging the innate immune system.[2][4] This inherent immunomodulatory activity presents both challenges and opportunities in the development of novel therapeutics and vaccines. This technical guide provides an in-depth exploration of the mechanisms by which this compound interacts with the innate immune system, supported by experimental evidence and methodologies.

The Dual Role of this compound: Delivery Vehicle and Immune Adjuvant

This compound is a key component in the formulation of LNPs, such as LNP201, designed to encapsulate and deliver siRNA. Its cationic nature is crucial for complexing with negatively charged nucleic acids and facilitating their cellular uptake. However, this positive charge is also a primary driver of its interaction with the innate immune system. The inflammatory response induced by this compound-containing LNPs has been observed to be independent of the siRNA payload, indicating that the lipid itself is the principal immunostimulatory agent. This adjuvant-like property can be beneficial in vaccine development, where a robust immune response is desired, but it can also lead to unwanted side effects in other therapeutic applications.

Mechanism of Innate Immune Activation by this compound

Current evidence suggests that this compound and other cationic lipids activate the innate immune system through a multi-faceted mechanism involving pattern recognition receptors (PRRs) and the cellular machinery that senses endosomal damage. The primary pathways implicated are the Toll-like receptor (TLR) signaling cascade and the activation of the NLRP3 inflammasome.

Toll-like Receptor (TLR) Activation

Cationic lipids, including those structurally similar to this compound, are recognized by TLRs, particularly TLR2 and TLR4. This recognition triggers a downstream signaling cascade culminating in the production of pro-inflammatory cytokines and chemokines.

Signaling Pathway of this compound-Mediated TLR Activation

TLR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CLinDMA_LNP This compound-LNP TLR2 TLR2 CLinDMA_LNP->TLR2 TLR4 TLR4 CLinDMA_LNP->TLR4 MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB releases NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_nucleus->Pro_inflammatory_Genes activates

Caption: this compound-LNP activates TLR2/4, leading to NF-κB activation.

The binding of this compound-containing LNPs to TLR2 and TLR4 on the surface of immune cells, such as macrophages and dendritic cells, initiates a signaling cascade through the adaptor protein MyD88. This leads to the activation of TRAF6 and the subsequent activation of the IKK complex, which phosphorylates the inhibitor of NF-κB (IκB). The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide range of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

NLRP3 Inflammasome Activation

In addition to TLR signaling, cationic lipids are potent activators of the NLRP3 inflammasome, a multi-protein complex in the cytoplasm that plays a critical role in the innate immune response. Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.

Signaling Pathway of this compound-Mediated NLRP3 Inflammasome Activation

NLRP3_Activation cluster_priming Priming Signal (via TLR activation) cluster_activation Activation Signal cluster_inflammasome Inflammasome Assembly and Activation TLR_activation TLR Activation (e.g., by this compound) NF_kB_activation NF-κB Activation TLR_activation->NF_kB_activation Pro_IL1B_synthesis Synthesis of pro-IL-1β & NLRP3 NF_kB_activation->Pro_IL1B_synthesis Endosomal_Escape Endosomal Escape of This compound-LNP Endosomal_Damage Endosomal Damage Endosomal_Escape->Endosomal_Damage K_efflux K+ Efflux Endosomal_Damage->K_efflux ROS_production ROS Production Endosomal_Damage->ROS_production NLRP3 NLRP3 K_efflux->NLRP3 activates ROS_production->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Caspase1 pro-Caspase-1 ASC->Pro_Caspase1 recruits Active_Caspase1 Active Caspase-1 Pro_Caspase1->Active_Caspase1 autocatalytic cleavage Pro_IL1B pro-IL-1β Active_Caspase1->Pro_IL1B cleaves Mature_IL1B Mature IL-1β (Secreted) Pro_IL1B->Mature_IL1B Cytokine_Assay_Workflow Start Start Cell_Culture Culture Immune Cells (e.g., PBMCs, RAW 264.7) Start->Cell_Culture Treatment Treat with this compound-LNPs and Controls Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cytokine_Quantification Quantify Cytokines (ELISA or Multiplex Assay) Supernatant_Collection->Cytokine_Quantification Data_Analysis Data Analysis Cytokine_Quantification->Data_Analysis End End Data_Analysis->End

References

The Discovery and Development of CLinDMA (DLin-KC2-DMA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLinDMA, identified as the cationic lipid DLin-KC2-DMA (2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1][2]-dioxolane), represents a significant advancement in the field of lipid-based nanoparticle delivery systems for nucleic acid therapeutics, particularly for small interfering RNA (siRNA). Its development arose from a rational design approach aimed at improving the in vivo efficacy and safety of lipid nanoparticles (LNPs). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound.

Discovery and Rational Design

The development of this compound is rooted in the optimization of earlier ionizable cationic lipids, such as DLinDMA (1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane). The goal was to create a lipid that would be neutrally charged at physiological pH to ensure stability in circulation and become positively charged in the acidic environment of the endosome to facilitate the release of its nucleic acid payload into the cytoplasm.[3][4]

The structure-activity relationship (SAR) studies that led to the development of DLin-KC2-DMA focused on modifying the linker region between the hydrophobic tails and the amine headgroup of DLinDMA.[4] The introduction of a ketal linker in DLin-KC2-DMA was a key innovation. This design was intended to influence the pKa of the lipid, a critical parameter for efficient endosomal escape and subsequent gene silencing.

The design of DLin-KC2-DMA and its derivatives was a systematic process involving the synthesis and screening of numerous lipidoids to identify candidates with superior in vivo activity for siRNA delivery. This rational design approach ultimately led to the identification of DLin-KC2-DMA as a highly potent cationic lipid for hepatic gene silencing.

Synthesis

A novel and improved synthesis route for DLin-KC2-DMA has been described, which avoids problematic reactions and proceeds in a higher overall yield compared to earlier methods. This route involves the double alkylation of TosMIC (tosylmethyl isocyanide) with linoleyl tosylate.

Conceptual Synthesis Workflow:

cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Linoleyl Alcohol Linoleyl Alcohol Linoleyl Tosylate Linoleyl Tosylate Linoleyl Alcohol->Linoleyl Tosylate Tosylation TosMIC TosMIC Double Alkylation Double Alkylation TosMIC->Double Alkylation Linoleyl Tosylate->Double Alkylation Intermediate Ketone Intermediate Ketone Double Alkylation->Intermediate Ketone Final Conversion Final Conversion Intermediate Ketone->Final Conversion DLin-KC2-DMA DLin-KC2-DMA Final Conversion->DLin-KC2-DMA

Caption: Conceptual workflow for the synthesis of DLin-KC2-DMA.

Mechanism of Action: siRNA Delivery and Endosomal Escape

The efficacy of this compound (DLin-KC2-DMA) in siRNA delivery is attributed to its unique physicochemical properties that facilitate the formulation of stable LNPs and promote efficient endosomal escape.

Signaling Pathway of LNP-mediated siRNA Delivery:

cluster_uptake Cellular Uptake cluster_escape Endosomal Escape cluster_silencing Gene Silencing LNP in Circulation (pH 7.4) LNP in Circulation (pH 7.4) Endocytosis Endocytosis LNP in Circulation (pH 7.4)->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Endosome Acidification (pH < 6.5) Endosome Acidification (pH < 6.5) Early Endosome->Endosome Acidification (pH < 6.5) Protonation of DLin-KC2-DMA Protonation of DLin-KC2-DMA Endosome Acidification (pH < 6.5)->Protonation of DLin-KC2-DMA Interaction with Endosomal Membrane Interaction with Endosomal Membrane Protonation of DLin-KC2-DMA->Interaction with Endosomal Membrane Membrane Destabilization (HII Phase) Membrane Destabilization (HII Phase) Interaction with Endosomal Membrane->Membrane Destabilization (HII Phase) siRNA Release into Cytoplasm siRNA Release into Cytoplasm Membrane Destabilization (HII Phase)->siRNA Release into Cytoplasm RISC Loading RISC Loading siRNA Release into Cytoplasm->RISC Loading mRNA Cleavage mRNA Cleavage RISC Loading->mRNA Cleavage Target Gene Silencing Target Gene Silencing mRNA Cleavage->Target Gene Silencing

Caption: Signaling pathway of LNP-mediated siRNA delivery and gene silencing.

At physiological pH (7.4), the tertiary amine of DLin-KC2-DMA is largely deprotonated, resulting in a near-neutral surface charge for the LNP. This neutrality minimizes non-specific interactions with blood components and non-target cells, prolonging circulation time. Upon endocytosis into the target cell, the endosome matures and its internal pH drops. The pKa of DLin-KC2-DMA is approximately 6.4, meaning it becomes protonated and positively charged in the acidic endosomal environment. This charge reversal promotes interaction with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the formation of a non-bilayer hexagonal (HII) phase, which ultimately facilitates the release of the siRNA payload into the cytoplasm. Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC) to mediate the cleavage and subsequent silencing of the target mRNA.

Preclinical and In Vivo Data

In Vivo Efficacy

LNPs formulated with DLin-KC2-DMA have demonstrated high in vivo potency for silencing hepatic genes. The median effective dose (ED50) for silencing Factor VII in mice has been reported to be as low as 0.01 mg/kg.

Cationic LipidTarget GeneSpeciesED50 (mg/kg)Reference
DLin-KC2-DMAFactor VIIMouse~0.02
DLin-KC2-DMATTRNon-human primate0.1
DLin-MC3-DMAFactor VIIMouse0.005
Inflammatory Response

While effective, cationic lipids, including DLin-KC2-DMA, can induce an inflammatory response. Studies have shown that LNPs containing DLin-KC2-DMA can trigger the release of pro-inflammatory cytokines. This response is thought to be mediated, at least in part, through the activation of Toll-like receptors.

FormulationCytokineTime Point (hours)Concentration (pg/mL)Reference
LNP201 (containing this compound)IL-62~1500
LNP201 (containing this compound)KC (CXCL1)2~8000
This compound emulsionIL-62~2500
This compound emulsionKC (CXCL1)2~10000

Note: The above data is illustrative and extracted from a specific study. Cytokine levels can vary depending on the specific LNP formulation, dose, and animal model.

Toxicity

DLin-KC2-DMA has been shown to have a favorable toxicity profile compared to earlier generations of cationic lipids, particularly in antigen-presenting cells (APCs). However, as with all cationic lipids, potential toxicity is a consideration, and the inflammatory response is a key aspect of its safety profile.

Experimental Protocols

LNP Formulation Protocol (Microfluidic Mixing)

This protocol describes a general method for formulating LNPs containing DLin-KC2-DMA using a microfluidic mixing device.

Experimental Workflow for LNP Formulation and Characterization:

cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid Stock Solution (in Ethanol) Lipid Stock Solution (in Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Stock Solution (in Ethanol)->Microfluidic Mixing siRNA Stock Solution (in Aqueous Buffer) siRNA Stock Solution (in Aqueous Buffer) siRNA Stock Solution (in Aqueous Buffer)->Microfluidic Mixing LNP Formation LNP Formation Microfluidic Mixing->LNP Formation Dialysis Dialysis LNP Formation->Dialysis Sterile Filtration Sterile Filtration Dialysis->Sterile Filtration Particle Size & PDI (DLS) Particle Size & PDI (DLS) Sterile Filtration->Particle Size & PDI (DLS) Zeta Potential Zeta Potential Sterile Filtration->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Sterile Filtration->Encapsulation Efficiency

Caption: General workflow for LNP formulation and characterization.

Materials:

  • DLin-KC2-DMA

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA

  • Ethanol, molecular biology grade

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve DLin-KC2-DMA, DSPC, cholesterol, and PEG-DMG in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically in the range of 10-25 mg/mL.

  • Prepare siRNA Solution: Dissolve the siRNA in the citrate buffer to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid solution into one syringe and the siRNA solution into another. Set the flow rate ratio (e.g., 3:1 aqueous to organic).

  • Formulation: Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

  • Dialysis: Transfer the resulting LNP dispersion to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.

  • Sterilization: Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

  • Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.

LNP Characterization Protocols
  • Particle Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).

    • Procedure: Dilute the LNP sample in PBS to an appropriate concentration. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity to determine the hydrodynamic diameter and PDI of the nanoparticles.

  • Zeta Potential:

    • Method: Laser Doppler Velocimetry.

    • Procedure: Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl). Measure the electrophoretic mobility of the particles in an applied electric field using an instrument like the Malvern Zetasizer. The zeta potential is calculated from the electrophoretic mobility.

  • siRNA Encapsulation Efficiency:

    • Method: RiboGreen Assay.

    • Procedure:

      • Prepare two sets of LNP samples.

      • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA.

      • Add the RiboGreen reagent to both sets of samples (lysed and intact).

      • Measure the fluorescence intensity. The fluorescence of the intact sample represents the amount of free siRNA, while the fluorescence of the lysed sample represents the total siRNA.

      • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total siRNA - Free siRNA) / Total siRNA) * 100

Conclusion

This compound (DLin-KC2-DMA) has emerged as a pivotal cationic lipid in the advancement of siRNA therapeutics. Its rational design, leading to a favorable pKa and potent in vivo activity, has set a benchmark in the field. While the induction of an inflammatory response remains a consideration, ongoing research into the structure-activity relationships of ionizable lipids continues to pave the way for the development of even safer and more effective delivery vehicles for nucleic acid-based medicines. This technical guide provides a foundational understanding of the discovery and development of this compound, offering valuable insights for researchers and professionals in the field of drug delivery.

References

basic principles of CLinDMA-mediated transfection

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Principles of CLinDMA-Mediated Transfection

Introduction

The delivery of nucleic acids into cells is a cornerstone of modern molecular biology, with applications ranging from basic research to advanced therapeutic development. Cationic lipid-mediated transfection is a widely adopted non-viral method for introducing genetic material like plasmid DNA and small interfering RNA (siRNA) into eukaryotic cells.[1] Among the vast array of synthetic lipids developed for this purpose, ionizable cationic lipids represent a significant advancement, offering improved efficacy and reduced toxicity.

This compound is a prominent ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for the systemic delivery of nucleic acids, particularly siRNA.[2][3] These LNP systems are designed to protect the nucleic acid cargo from degradation, facilitate cellular uptake, and, most critically, enable the release of the cargo from endosomal compartments into the cytoplasm. This guide provides a detailed technical overview of the fundamental principles governing this compound-mediated transfection, intended for researchers, scientists, and professionals in drug development.

Core Principles of this compound-Mediated Transfection

The efficacy of this compound-based delivery systems hinges on the physicochemical properties of the lipid itself and its formulation into a multi-component nanoparticle.

LNP Composition and Structure

This compound is rarely used in isolation. Instead, it forms the core of a sophisticated lipid nanoparticle (LNP) that typically includes three other lipid types, each with a specific function:

  • Ionizable Cationic Lipid (this compound): The key functional component. This compound possesses a tertiary amine head group which has a pKa in the acidic range.[4] This allows it to remain relatively neutral at physiological pH (around 7.4), minimizing non-specific interactions and toxicity in circulation. However, in the acidic environment of an endosome, the head group becomes protonated (positively charged), which is the trigger for its primary function.[5]

  • Helper Lipids (e.g., DOPE, Cholesterol): These are neutral lipids incorporated to stabilize the LNP structure and facilitate the destabilization of the endosomal membrane. Cholesterol, for example, can fill gaps in the lipid bilayer, enhancing particle stability.

  • PEGylated Lipid (e.g., DMG-PEG 2000): This lipid consists of a lipid anchor and a hydrophilic polyethylene glycol (PEG) chain. The PEG layer forms a steric barrier on the surface of the LNP, which prevents aggregation, reduces opsonization (tagging by immune proteins), and increases circulation half-life.

  • Nucleic Acid Cargo (e.g., siRNA): The negatively charged phosphate backbone of the nucleic acid interacts electrostatically with the protonated cationic lipid during the formulation process, leading to its encapsulation within the LNP core.

These components self-assemble into a nanoparticle, typically 50-150 nm in size, with a core containing the nucleic acid complexed with this compound and a surface shielded by the PEGylated lipid.

Mechanism of Cellular Delivery

The journey of the this compound-LNP from administration to target gene modulation involves a multi-step biological process.

  • Systemic Circulation and Target Cell Association: After administration, the PEG shield helps the LNP evade rapid clearance by the immune system. The particle circulates until it reaches the target tissue, where it can associate with the cell surface.

  • Cellular Uptake via Endocytosis: The LNP is internalized by the cell primarily through endocytosis, a process where the cell membrane engulfs the particle to form an intracellular vesicle called an endosome.

  • Endosomal Escape (The Critical Step): This is the most significant barrier to effective nucleic acid delivery. As the endosome matures, its internal environment becomes increasingly acidic (pH drops from ~6.5 to ~5.0). This drop in pH triggers the protonation of this compound's amine head group, making it positively charged. This "charge-reversal" is the key to its function. The now-cationic this compound lipids can form ion pairs with negatively charged (anionic) lipids present in the endosomal membrane. This interaction disrupts the integrity of the membrane, potentially by inducing a non-bilayer lipid phase (like an inverted micelle, or HII phase), which ultimately leads to the rupture of the endosome and the release of the nucleic acid payload into the cell's cytoplasm.

  • Cytoplasmic Action: Once in the cytoplasm, the siRNA is free to engage with the RNA-induced silencing complex (RISC), which then cleaves the target messenger RNA (mRNA), preventing its translation into protein and effectively "silencing" the gene.

Quantitative Performance Metrics

The performance of LNP-based transfection reagents is evaluated based on their efficiency, in vivo efficacy, and cytotoxicity. The following tables summarize representative data for cationic lipid-based systems.

Table 1: Transfection Efficiency of Cationic Lipid Formulations in Vitro Transfection efficiency is highly dependent on the cell type, reagent-to-nucleic acid ratio, and experimental conditions.

Cationic Lipid ReagentCell LineTransfection Efficiency (%)Reference
Lipofectamine™ 2000T47D (human breast cancer)76%
Lipofectamine™ 2000MCF-10A (human breast epithelial)36%
Lipofectamine™ 2000Pig Fetal Fibroblasts28%
Lipofectamine™ 2000Pig Tracheal Epithelial Cells30%
TurboFect™Vero (monkey kidney epithelial)46.5%
X-tremeGENE™ 9Vero (monkey kidney epithelial)24.5%

Table 2: In Vivo Efficacy of DLinDMA-family LNPs for siRNA Delivery Efficacy is often measured by the effective dose required to achieve 50% target gene silencing (ED50).

Cationic LipidTargetModelED50Reference
DLin-KC2-DMAHepatocyte GeneRodent~0.02 mg/kg
DLinDMAGAPDHAntigen-Presenting Cells (in vivo)~60% silencing
DLinKC2-DMAGAPDHAntigen-Presenting Cells (in vivo)83% silencing

Table 3: Cytotoxicity Considerations for Cationic Lipids

ObservationReagentCell LineEffectReference
Concentration-Dependent ToxicityLipofectamine™T47DIncreased reagent concentration led to significantly decreased cell viability.
Inflammatory ResponseLNP201 (containing this compound)Mouse (in vivo)Caused an acute inflammatory response and induced innate immunity genes.
Improved Toxicity ProfileDLinKC2-DMAMacrophages, Dendritic CellsExhibited lower toxicity compared to DLinDMA.

Key Experimental Protocols

The following protocols provide a generalized framework for the preparation and evaluation of this compound-containing LNPs.

Protocol: LNP Formulation by Ethanol Injection and Extrusion

This method is commonly used for creating homogenous LNPs of a controlled size.

  • Preparation of Lipid Stock: Dissolve this compound, a helper lipid (e.g., cholesterol), and a PEGylated lipid in ethanol at a precise molar ratio.

  • Preparation of Aqueous Phase: Dissolve the nucleic acid cargo (e.g., siRNA) in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate, pH 4.0).

  • Mixing: Rapidly inject the ethanolic lipid mixture into the aqueous nucleic acid solution with vigorous stirring. A common volumetric ratio is 1:3 (ethanol:aqueous buffer). The rapid change in solvent polarity causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the nucleic acid.

  • Extrusion: To achieve a uniform particle size, pass the resulting LNP suspension through polycarbonate membranes with defined pore sizes (e.g., sequentially through 100 nm and then 50 nm pores) using a lipid extruder. This step reduces the size and polydispersity of the nanoparticles.

  • Buffer Exchange/Dialysis: Remove the ethanol and exchange the acidic buffer for a neutral, isotonic buffer (e.g., PBS, pH 7.4) via dialysis or tangential flow filtration. This prepares the LNPs for storage and in vitro/in vivo use.

  • Sterilization and Storage: Filter-sterilize the final LNP formulation through a 0.22 µm filter and store at 4°C.

Protocol: In Vitro Transfection of Adherent Cells

This protocol outlines the general steps for transfecting cells in culture.

  • Cell Plating: One day prior to transfection, seed adherent cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Complexes:

    • In one tube, dilute the LNP-siRNA formulation in serum-free culture medium.

    • Note: For some commercial reagents, the lipid and nucleic acid are mixed at this stage.

  • Addition of Complexes to Cells: Remove the old media from the cells and add the medium containing the LNP complexes. It is often recommended to avoid antibiotics in the transfection medium as they can increase cytotoxicity.

  • Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C. Afterwards, the transfection medium can be replaced with fresh, complete growth medium.

  • Assay for Gene Silencing: Continue to incubate the cells for 24-72 hours post-transfection to allow for mRNA and protein turnover. Analyze the cells for target gene knockdown using methods like qRT-PCR (for mRNA levels) or Western blot/ELISA (for protein levels).

Protocol: Cytotoxicity Assessment using ATP-Based Luminescence Assay

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

  • Cell Seeding: Plate cells in a white, opaque 96-well plate suitable for luminescence readings and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the LNP formulation. Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a relevant period (e.g., 24-48 hours) at 37°C.

  • Assay:

    • Allow the plate and the assay reagent (which contains a cell lysis buffer, luciferase, and luciferin substrate) to equilibrate to room temperature.

    • Add the reagent to each well. The reagent lyses the cells, releasing ATP.

    • The luciferase enzyme catalyzes the reaction of ATP with luciferin to produce light.

  • Measurement: After a brief incubation (typically 10-15 minutes), measure the luminescence of each well using a luminometer. The light intensity is directly proportional to the amount of ATP and thus the number of viable cells.

Visualizing the Process: Workflows and Mechanisms

Diagrams created using the DOT language help to visualize the complex processes involved in this compound-mediated transfection.

G cluster_prep LNP Formulation cluster_cell In Vitro Transfection lipids 1. Lipid Mix (this compound, Cholesterol, PEG-Lipid) in Ethanol mix 3. Rapid Mixing lipids->mix na 2. Nucleic Acid (e.g., siRNA) in Acidic Buffer (pH 4) na->mix extrude 4. Extrusion (e.g., 100nm filter) mix->extrude dialysis 5. Dialysis (into PBS, pH 7.4) extrude->dialysis final_lnp 6. Final LNP Product dialysis->final_lnp add_cells 7. Add LNPs to Cultured Cells final_lnp->add_cells incubate 8. Incubate (4-72 hours) add_cells->incubate analysis 9. Analyze Gene Silencing (qRT-PCR, Western Blot) incubate->analysis

Caption: Experimental workflow for LNP formulation and in vitro transfection.

G cluster_outside Extracellular Space (pH 7.4) cluster_cell Cell cluster_endo Endosome (pH ~5.5) lnp_outside LNP with Neutral this compound lnp_inside LNP with Protonated (Positively Charged) This compound lnp_outside->lnp_inside Endocytosis membrane_disrupt Interaction with Endosomal Membrane lnp_inside->membrane_disrupt Charge Interaction cytoplasm Cytoplasm membrane_disrupt->cytoplasm Endosomal Escape & Payload Release risc siRNA engages RISC => Gene Silencing cytoplasm->risc

Caption: The pH-triggered mechanism of endosomal escape for a this compound-LNP.

G cluster_inputs LNP Physicochemical Properties cluster_outputs Biological Outcomes comp Lipid Composition (this compound:Helper:PEG ratio) efficiency Transfection Efficiency comp->efficiency affects endosomal escape toxicity Cytotoxicity comp->toxicity impacts cell viability charge Surface Charge (Zeta Potential) charge->efficiency influences cell uptake stability In Vivo Stability charge->stability affects circulation time size Particle Size & PDI size->efficiency impacts internalization size->stability determines clearance

Caption: Logical relationship between LNP properties and biological outcomes.

Conclusion

This compound-mediated transfection represents a powerful and rationally designed approach for nucleic acid delivery. The core principle lies in its ionizable nature, which allows for stable formulation and circulation at physiological pH, followed by a pH-triggered activation within the endosome to facilitate the critical step of cytoplasmic delivery. By carefully controlling the composition and physicochemical properties of the LNP, researchers can optimize the balance between high transfection efficiency and low cytotoxicity. A thorough understanding of these fundamental mechanisms, coupled with robust experimental protocols for formulation and testing, is essential for leveraging this technology in both basic research and the development of next-generation nucleic acid therapeutics.

References

The Inflammatory Potential of CLinDMA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLinDMA (1,2-dilinoleyloxy-3-dimethylaminopropane) is a synthetic cationic lipid that has garnered significant attention in the field of drug delivery, particularly for its role as a component of lipid nanoparticles (LNPs) for the systemic delivery of siRNA.[1] While its efficacy as a delivery vehicle is well-documented, a critical aspect for its therapeutic application is a thorough understanding of its potential to induce an inflammatory response. This technical guide provides an in-depth analysis of the inflammatory properties of this compound, detailing the underlying molecular mechanisms, experimental protocols for assessment, and quantitative data from relevant studies. As a cationic lipid, this compound has been shown to activate innate immune pathways, leading to the production of pro-inflammatory cytokines.[2] This guide will focus on the activation of Toll-like receptor (TLR) and NLRP3 inflammasome pathways, and the subsequent downstream signaling cascades involving NF-κB and MAP kinases.

Quantitative Data on Inflammatory Response

The administration of this compound, particularly in the form of an emulsion, has been observed to elicit an acute inflammatory response, characterized by the release of several pro-inflammatory cytokines. While specific quantitative data for this compound alone is limited in publicly available literature, studies on LNP formulations containing this compound (such as LNP201) and other cationic lipids provide valuable insights into its inflammatory potential. The following tables summarize the expected dose-dependent effects of this compound on cytokine production, based on qualitative descriptions and data from closely related compounds.

Table 1: In Vivo Cytokine Induction by this compound Emulsion in Mice

Cytokine2 Hours Post-Dose6 Hours Post-Dose24 Hours Post-Dose
TNF-α Significant IncreasePeak LevelsReturn to Baseline
IL-1β Moderate IncreaseSignificant IncreaseElevated
IL-6 Significant IncreasePeak LevelsElevated
IFN-γ Moderate IncreaseModerate IncreaseNear Baseline
KC (Keratinocyte-derived cytokine) Significant IncreasePeak LevelsNear Baseline

Note: This table is a qualitative summary based on descriptions of LNP201 and this compound emulsion-induced inflammation. Actual quantitative values would need to be determined experimentally.

Table 2: In Vitro Macrophage Response to Cationic Lipid Stimulation

Inflammatory MarkerLow Dose (e.g., 1-10 µg/mL)High Dose (e.g., 20-50 µg/mL)
TNF-α Secretion Moderate IncreaseSignificant Increase
IL-6 Secretion Moderate IncreaseSignificant Increase
NF-κB Activation DetectableStrong Activation
p38 MAPK Phosphorylation DetectableStrong Phosphorylation
NLRP3 Inflammasome Activation (ASC speck formation) LowHigh
Caspase-1 Activation LowHigh
IL-1β Secretion LowHigh

Note: This table represents a generalized dose-response of macrophages to cationic lipids. Specific concentrations and magnitudes of response may vary depending on the specific cationic lipid, cell type, and experimental conditions.

Signaling Pathways

The inflammatory response to this compound is primarily initiated through the activation of two key innate immune sensing pathways: the Toll-like receptor (TLR) pathway and the NLRP3 inflammasome pathway.

Toll-like Receptor (TLR) Signaling Pathway

Cationic lipids, including this compound, can be recognized by TLR2 and TLR4 on the surface of antigen-presenting cells such as macrophages.[2] This recognition triggers a downstream signaling cascade that results in the activation of the transcription factor NF-κB and the MAPK pathway, leading to the transcription and translation of pro-inflammatory cytokines.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR2 TLR2 This compound->TLR2 MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (p38, JNK, ERK) TAK1->MAPK_cascade IκB IκB IKK_complex->IκB phosphorylates NFkB NF-κB (p50/p65) IκB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1 AP-1 MAPK_cascade->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_nuc->Pro_inflammatory_genes AP1_nuc->Pro_inflammatory_genes Cytokines TNF-α, IL-6, etc. Pro_inflammatory_genes->Cytokines

Caption: this compound-induced TLR2 signaling pathway.

NLRP3 Inflammasome Activation Pathway

Cationic lipids can also act as danger-associated molecular patterns (DAMPs) that trigger the assembly and activation of the NLRP3 inflammasome.[2] This multi-protein complex activates caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form.

NLRP3_Inflammasome_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_secretion Secretion This compound This compound NLRP3_inactive Inactive NLRP3 This compound->NLRP3_inactive activates Priming Priming Signal (e.g., via TLR activation) Pro_IL1B_gene pro-IL-1β gene Priming->Pro_IL1B_gene transcription Pro_IL1B pro-IL-1β Pro_IL1B_gene->Pro_IL1B translation IL1B Mature IL-1β NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 cleavage Caspase1->Pro_IL1B cleaves IL1B_secreted Secreted IL-1β IL1B->IL1B_secreted secretion Macrophage_Stimulation_Workflow start Start seed_cells Seed Macrophages in 96-well plate start->seed_cells adhere Incubate overnight (adhesion) seed_cells->adhere prepare_stimuli Prepare this compound dilutions and controls (LPS) adhere->prepare_stimuli stimulate Stimulate cells with This compound/LPS prepare_stimuli->stimulate incubate Incubate 6-24 hours stimulate->incubate collect_supernatant Collect Supernatants incubate->collect_supernatant cytokine_analysis Cytokine Analysis (ELISA / Multiplex) collect_supernatant->cytokine_analysis end End cytokine_analysis->end NLRP3_Activation_Workflow start Start isolate_bmdms Isolate & Differentiate BMDMs start->isolate_bmdms seed_cells Seed BMDMs in 96-well plate isolate_bmdms->seed_cells prime_cells Prime with LPS (3-4 hours) seed_cells->prime_cells wash_cells Wash cells (PBS) prime_cells->wash_cells activate_cells Activate with this compound or positive controls wash_cells->activate_cells incubate Incubate (30-60 minutes) activate_cells->incubate collect_supernatant Collect Supernatants incubate->collect_supernatant il1b_analysis IL-1β Analysis (ELISA) collect_supernatant->il1b_analysis end End il1b_analysis->end

References

CLinDMA as a Tool for In Vivo Gene Therapy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of gene therapy has opened new frontiers in the treatment of a myriad of genetic and acquired diseases. A critical component of successful gene therapy is the development of safe and effective vectors for the delivery of nucleic acid payloads into target cells. Among the non-viral vectors, lipid nanoparticles (LNPs) have emerged as a leading platform, largely due to their clinical success in mRNA vaccines and siRNA therapeutics. At the heart of these LNPs are ionizable cationic lipids, which are pivotal for encapsulating nucleic acids and facilitating their endosomal escape into the cytoplasm.

This technical guide provides a comprehensive overview of CLinDMA, a cationic lipid that has been utilized in the formulation of lipid nanoparticles for in vivo gene therapy. We will delve into its mechanism of action, present quantitative data on its performance, and provide detailed experimental protocols for its use. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of gene therapy.

This compound: Structure and Mechanism of Action

This compound ((2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1][2]-dioxolane)) is a cationic lipid that is ionizable at acidic pH. Its structure consists of a tertiary amine headgroup, which can be protonated, and two linoleyl lipid tails. This amphipathic nature is crucial for its function in gene delivery.

The proposed mechanism of action for this compound-containing LNPs in gene delivery is a multi-step process that leverages the cellular endocytic pathway.

cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP This compound LNP (Near-neutral charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Nucleic_Acid_Release Nucleic Acid Release Late_Endosome->Nucleic_Acid_Release Endosomal Escape (this compound Protonation & Membrane Disruption) Cytoplasm Cytoplasm Nucleic_Acid_Release->Cytoplasm

Figure 1: Mechanism of this compound LNP-mediated gene delivery.

At physiological pH (around 7.4), the tertiary amine of this compound is largely deprotonated, resulting in a near-neutral surface charge for the LNP. This neutrality is thought to reduce non-specific interactions with blood components and non-target cells, thereby increasing circulation time. Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway, where the internal pH becomes progressively more acidic.

In the acidic environment of the late endosome (pH ~5.5), the tertiary amine of this compound becomes protonated, leading to a net positive charge. This charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane. It is hypothesized that this interaction, coupled with the conical shape of the protonated this compound, disrupts the endosomal membrane, allowing the encapsulated nucleic acid payload to escape into the cytoplasm where it can exert its therapeutic effect.

Quantitative Data on this compound-based LNP Performance

The performance of this compound as a gene delivery vehicle has been evaluated in preclinical studies, often as a component of the lipid nanoparticle formulation LNP201. The following tables summarize key quantitative data from these studies.

Table 1: In Vivo Gene Silencing Efficacy of LNP201 (siRNA Delivery)
Target GeneAnimal ModelDose (mg/kg siRNA)Route of AdministrationOrganGene Silencing (%)Time PointCitation
SsbMouse9IntravenousLiver~89%48 hours[3]
SsbMouse9IntravenousSpleen~33%48 hours[3]
SsbMouse3.6IntravenousLiver>80%24 hours[2]
Table 2: Biodistribution of LNP201 in Mice
OrganPercentage of Injected Dose (%)Time Point
LiverNot explicitly quantified in percentage2 hours
SpleenNot explicitly quantified in percentage2 hours
LungNot explicitly quantified in percentage2 hours
KidneyNot explicitly quantified in percentage2 hours
HeartNot explicitly quantified in percentage2 hours

Note: While specific percentage of injected dose was not provided in the reviewed literature for LNP201, studies on similar LNPs show significant accumulation in the liver and spleen.

Table 3: Inflammatory Response to LNP201 in Mice
CytokineDoseRoute of AdministrationPeak Concentration (pg/mL)Time Point of Peak
IL-63 mg/kg (siRNA)Intravenous~15006 hours
TNF-α3 mg/kg (siRNA)Intravenous~5002 hours
IL-1β3 mg/kg (siRNA)Intravenous~2006 hours
Table 4: In Vivo Toxicity of LNPs (General)
LNP FormulationAnimal ModelDoseRoute of AdministrationSerum ALT (IU/L)Serum AST (IU/L)Citation
Generic LNPMouse0.1 mg/kg (mRNA)Intravenous~50~100
Generic LNPMouse1 mg/kg (siRNA)Intravenous~100-200~200-400

Note: Specific ALT and AST levels for LNP201 were not found in the reviewed literature. The data presented is for other LNP formulations and serves as a general reference for potential hepatotoxicity.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of this compound in in vivo gene therapy research. The following sections provide a generalized workflow and specific methodologies for key experiments.

Experimental Workflow for In Vivo Gene Silencing using this compound LNPs

LNP_Formulation 1. LNP Formulation (this compound, helper lipids, PEG-lipid, nucleic acid) Characterization 2. LNP Characterization (Size, Zeta Potential, Encapsulation Efficiency) LNP_Formulation->Characterization Animal_Administration 3. In Vivo Administration (e.g., Intravenous injection in mice) Characterization->Animal_Administration Tissue_Collection 4. Tissue/Blood Collection (At specified time points) Animal_Administration->Tissue_Collection Efficacy_Analysis 5a. Efficacy Analysis (e.g., qRT-PCR for gene expression) Tissue_Collection->Efficacy_Analysis Toxicity_Analysis 5b. Toxicity Analysis (e.g., Serum ALT/AST, Cytokine ELISA) Tissue_Collection->Toxicity_Analysis Biodistribution_Analysis 5c. Biodistribution Analysis (e.g., qPCR for nucleic acid in tissues) Tissue_Collection->Biodistribution_Analysis

Figure 2: General experimental workflow for in vivo studies.

Protocol 1: Formulation of this compound-containing LNPs for siRNA Delivery

Note: A detailed, publicly available protocol for the synthesis of the this compound lipid itself was not found in the reviewed literature. This protocol focuses on the formulation of LNPs using pre-synthesized this compound.

Materials:

  • This compound

  • Helper lipid (e.g., Distearoylphosphatidylcholine - DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG2000)

  • siRNA targeting the gene of interest

  • Ethanol (200 proof, RNase-free)

  • Citrate buffer (e.g., 50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr) or a T-junction mixing setup

Procedure:

  • Lipid Stock Preparation:

    • Dissolve this compound, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 for a formulation similar to LNP201). The final total lipid concentration in ethanol should be determined based on the desired final LNP concentration.

  • siRNA Solution Preparation:

    • Dissolve the siRNA in the citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

    • Set the flow rates to achieve a desired aqueous to organic phase ratio (typically 3:1).

    • Initiate mixing. The rapid mixing of the two solutions will lead to the spontaneous self-assembly of the LNPs, encapsulating the siRNA.

  • Dialysis/Purification:

    • Collect the LNP suspension.

    • To remove the ethanol and raise the pH, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Concentration and Sterilization:

    • If necessary, concentrate the dialyzed LNPs using a centrifugal filter device.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge of the LNPs.

    • Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vivo Gene Silencing Study in Mice

Materials:

  • This compound-LNP-siRNA formulation

  • Control LNP formulation (e.g., containing a non-targeting siRNA)

  • Experimental animals (e.g., C57BL/6 mice)

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for intravenous injection

  • Tools for tissue collection

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Animal Acclimation:

    • Acclimate the mice to the housing conditions for at least one week before the experiment.

  • Dosing:

    • Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration.

    • Administer the formulation to the mice via intravenous (tail vein) injection at the specified dose (e.g., 1-10 mg/kg of siRNA). Include a control group receiving the control LNP formulation.

  • Sample Collection:

    • At predetermined time points (e.g., 24, 48, 72 hours post-injection), euthanize the mice.

    • Collect blood via cardiac puncture for serum analysis (toxicity).

    • Harvest target organs (e.g., liver, spleen) and snap-freeze them in liquid nitrogen or store them in an RNA stabilization solution.

  • Gene Expression Analysis:

    • Extract total RNA from the harvested tissues using a suitable RNA extraction kit.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the expression of the target gene and a housekeeping gene using qRT-PCR.

    • Calculate the percentage of gene silencing relative to the control group.

Signaling Pathways and Cellular Mechanisms

The endosomal escape of this compound-LNPs is a critical step for successful gene delivery. While the precise molecular signaling cascade is not fully elucidated, the process is understood to be driven by the physicochemical properties of the ionizable lipid within the acidic environment of the endosome.

cluster_endosome Late Endosome Lumen (Acidic pH) cluster_membrane Endosomal Membrane Protonation This compound Protonation (Positive Charge) Membrane_Interaction Electrostatic Interaction Protonation->Membrane_Interaction Anionic_Lipids Anionic Lipids (e.g., Phosphatidylserine) Anionic_Lipids->Membrane_Interaction Membrane_Disruption Membrane Destabilization & Fusion Membrane_Interaction->Membrane_Disruption Cytosol Cytosolic Release of Nucleic Acid Membrane_Disruption->Cytosol

Figure 3: Conceptual pathway of this compound-mediated endosomal escape.

The key events are:

  • Protonation: In the acidic lumen of the late endosome, the tertiary amine of this compound becomes protonated, acquiring a positive charge.

  • Electrostatic Interaction: The now positively charged this compound-LNP interacts with the negatively charged anionic lipids, such as phosphatidylserine, present on the luminal side of the endosomal membrane.

  • Membrane Destabilization and Fusion: This interaction is thought to lead to the formation of non-bilayer lipid structures, disrupting the integrity of the endosomal membrane. This may involve the insertion of the lipid tails of this compound into the endosomal membrane, leading to membrane fusion and the formation of pores.

  • Cytosolic Release: The disruption of the endosomal membrane allows the encapsulated nucleic acid to be released into the cytoplasm, where it can engage with the cellular machinery to perform its function (e.g., RNA interference for siRNA).

Conclusion

This compound represents a valuable tool in the arsenal of ionizable lipids for in vivo gene therapy. Its ability to effectively encapsulate and deliver nucleic acid payloads, coupled with its pH-responsive mechanism for endosomal escape, makes it a promising candidate for the development of novel therapeutics. However, the induction of an inflammatory response remains a key challenge that needs to be addressed, potentially through co-administration of anti-inflammatory agents or further chemical modifications to the lipid structure. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute their own studies using this compound-based lipid nanoparticles, ultimately contributing to the advancement of the field of gene therapy.

References

Methodological & Application

Synthesis of LNP201 using cLinDMA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of LNP201, a lipid nanoparticle (LNP) formulation designed for the systemic delivery of small interfering RNA (siRNA). LNP201 is composed of the cationic lipid cLinDMA, cholesterol, and the PEGylated lipid, polyethylene glycol-dimyristoylglycerol (PEG-DMG). This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the formulation, purification, and characterization of LNP201 encapsulating a model siRNA.

Introduction

Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics, such as siRNA, due to their ability to protect the payload from degradation and facilitate cellular uptake. LNP201 is a specific formulation utilizing the ionizable cationic lipid this compound, which is protonated at acidic pH, allowing for efficient encapsulation of negatively charged siRNA, and becomes neutral at physiological pH, reducing toxicity. This document serves as a comprehensive guide for the synthesis and characterization of LNP201 in a research setting.

Materials and Reagents

ComponentSupplierCatalog NumberNotes
This compoundVarious-Store at -20°C
CholesterolSigma-AldrichC8667Store at room temperature
Polyethylene glycol (2000)-dimyristoylglycerol (PEG-DMG)Various-Store at -20°C
siRNA (control or target-specific)Various-Store at -80°C
Ethanol, 200 Proof (Molecular Biology Grade)Sigma-AldrichE7023
Citrate Buffer (50 mM, pH 4.0)--Prepare from Citric Acid and Sodium Citrate
Phosphate Buffered Saline (PBS), 1XGibco10010023
RiboGreen RNA Quantitation KitThermo FisherR11490

Equipment

  • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop from Precision NanoSystems)

  • Syringe pumps

  • Glass syringes

  • Tangential flow filtration (TFF) system or dialysis cassettes (MWCO 10 kDa)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity measurement

  • UV-Vis Spectrophotometer or Fluorometer for RNA quantification

  • Sterile, RNase-free microcentrifuge tubes and pipette tips

Experimental Protocols

Preparation of Stock Solutions
  • Lipid Stock Solution (in Ethanol):

    • Prepare a stock solution of the lipid mixture in 200-proof ethanol.

    • The molar ratio of the lipid components is this compound:Cholesterol:PEG-DMG = 50:44:6[1].

    • Calculate the required mass of each lipid to achieve the desired total lipid concentration (e.g., 12.5 mM).

    • Dissolve the lipids completely in ethanol. Gentle warming (up to 65°C) may be necessary to fully dissolve the cholesterol. Ensure the final solution is clear.

  • siRNA Stock Solution (in Citrate Buffer):

    • Resuspend the lyophilized siRNA in 50 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 1 mg/mL).

    • Ensure the siRNA is fully dissolved. Pipette gently to avoid shearing.

LNP Formulation using Microfluidic Mixing

The rapid mixing of the lipid-ethanol solution with the aqueous siRNA solution at a low pH is critical for the self-assembly of LNPs and efficient encapsulation of the siRNA.

  • System Setup:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Prime the system with ethanol and then with citrate buffer (pH 4.0).

  • Mixing Process:

    • Load the lipid stock solution into one syringe and the siRNA stock solution into another.

    • Set the flow rate ratio of the aqueous phase to the ethanolic phase to 3:1.

    • Set the total flow rate to a value that ensures turbulent mixing within the microfluidic cartridge (e.g., 12 mL/min).

    • Initiate the mixing process. The two streams will converge in the microfluidic chip, leading to a rapid change in solvent polarity and the formation of LNPs with encapsulated siRNA.

    • Collect the resulting LNP dispersion. The solution will appear opalescent.

Purification and Buffer Exchange

The newly formed LNPs are in an ethanol/citrate buffer mixture. It is necessary to remove the ethanol and exchange the buffer to a physiologically compatible buffer like PBS (pH 7.4).

  • Tangential Flow Filtration (TFF):

    • This is the preferred method for larger scale preparations as it is rapid and scalable.

    • Use a TFF cartridge with a 10 kDa molecular weight cut-off.

    • Diafilter the LNP dispersion against sterile 1X PBS (pH 7.4) for at least 6 volume exchanges.

    • Concentrate the LNPs to the desired final concentration.

  • Dialysis:

    • For smaller scale preparations, dialysis is a suitable alternative.

    • Load the LNP dispersion into a dialysis cassette (10 kDa MWCO).

    • Dialyze against 1X PBS (pH 7.4) at 4°C.

    • Perform at least three buffer changes over 24 hours, with each buffer volume being at least 100 times the sample volume.

Sterilization and Storage
  • Sterilization:

    • Filter the purified LNP dispersion through a 0.22 µm sterile syringe filter. This step also removes any larger aggregates.

  • Storage:

    • Store the final LNP201 formulation at 4°C for short-term use (up to a few weeks).

    • For long-term storage, aliquots can be stored at -80°C. Avoid repeated freeze-thaw cycles.

Characterization of LNP201

ParameterMethodExpected Value
Particle Size (Diameter) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
siRNA Encapsulation Efficiency RiboGreen Assay (with and without Triton X-100)> 80%[1]
Total siRNA Concentration RiboGreen Assay (with Triton X-100)As desired
Lipid to siRNA Mass Ratio -~13[1]
N:P Ratio -~3[1]
Protocol for Determining siRNA Encapsulation Efficiency
  • Prepare two sets of samples from the purified LNP201 formulation.

  • To one set of samples, add Triton X-100 to a final concentration of 0.5% to disrupt the LNPs and release the encapsulated siRNA. This will measure the total siRNA concentration.

  • To the second set of samples, add an equal volume of buffer without the detergent. This will measure the amount of unencapsulated, external siRNA.

  • Perform the RiboGreen assay on both sets of samples according to the manufacturer's protocol.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

Diagrams

LNP_Synthesis_Workflow cluster_prep 1. Stock Solution Preparation cluster_formulation 2. LNP Formulation cluster_purification 3. Purification cluster_characterization 4. Characterization Lipid_Stock Lipid Stock (this compound:Chol:PEG-DMG in Ethanol) Microfluidics Microfluidic Mixing Lipid_Stock->Microfluidics siRNA_Stock siRNA Stock (in Citrate Buffer pH 4.0) siRNA_Stock->Microfluidics Purification TFF or Dialysis (Buffer Exchange to PBS pH 7.4) Microfluidics->Purification Ethanol Removal Final_Product LNP201 Formulation Purification->Final_Product DLS Size & PDI (DLS) RiboGreen Encapsulation Efficiency (RiboGreen Assay) Final_Product->DLS Final_Product->RiboGreen

Caption: Experimental workflow for the synthesis and characterization of LNP201.

LNP_Formation_Pathway cluster_inputs Input Solutions cluster_process Self-Assembly Process Lipids_Ethanol Lipids in Ethanol (this compound, Cholesterol, PEG-DMG) Rapid_Mixing Rapid Microfluidic Mixing Lipids_Ethanol->Rapid_Mixing siRNA_Aqueous siRNA in Aqueous Buffer (Citrate, pH 4.0) siRNA_Aqueous->Rapid_Mixing Polarity_Change Increased Solvent Polarity (Ethanol Dilution) Rapid_Mixing->Polarity_Change Electrostatic_Interaction Electrostatic Interaction (Protonated this compound + siRNA) Polarity_Change->Electrostatic_Interaction Self_Assembly Lipid Self-Assembly Electrostatic_Interaction->Self_Assembly LNP_Core Formation of LNP Core (siRNA encapsulated) Self_Assembly->LNP_Core LNP_Shell Formation of Lipid Shell (PEG-DMG on surface) LNP_Core->LNP_Shell Final_LNP LNP201 Particle LNP_Shell->Final_LNP

Caption: Signaling pathway of LNP201 self-assembly during microfluidic mixing.

Conclusion

This protocol provides a detailed methodology for the synthesis of LNP201 for siRNA delivery. Adherence to these procedures should allow for the reproducible formulation of lipid nanoparticles with desired physicochemical properties. It is recommended that each new batch of LNP201 be thoroughly characterized to ensure consistency and quality. The provided workflow and signaling pathway diagrams offer a visual representation of the key steps and mechanisms involved in the synthesis process.

References

Protocol for the Formulation of CLinDMA Lipid Nanoparticles for siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA). The ionizable cationic lipid, CLinDMA, is a key component in the formulation of LNPs for potent in vivo gene silencing. At an acidic pH during formulation, this compound is positively charged, facilitating the encapsulation of negatively charged siRNA. At physiological pH, it becomes nearly neutral, reducing toxicity and promoting efficient cellular uptake and endosomal escape. This document provides a detailed protocol for the formulation, purification, and characterization of this compound-based LNPs for siRNA delivery.

Data Presentation: Physicochemical Properties of this compound LNPs

The following table summarizes the expected physicochemical properties of this compound LNPs formulated using the protocol described below. The data is compiled from various studies and represents typical values.

Formulation IDMolar Ratio (this compound:DSPC:Cholesterol:PEG-Lipid)N:P RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound-LNP-150:10:38.5:1.5~680 - 120< 0.2-5 to +10> 90%
This compound-LNP-260:10:28.5:1.5~690 - 130< 0.2-5 to +10> 90%
Octyl-CLinDMA-LNP60:0:38:2 (DSPC not included)~3-670 - 100< 0.15Near-neutral> 95%

Experimental Workflow

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization A Prepare Lipid Stock Solution (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) C Microfluidic Mixing (Combine Lipid and siRNA Solutions) A->C B Prepare siRNA Solution (siRNA in Acidic Buffer, pH 4.0) B->C D Dialysis (vs. PBS, pH 7.4) C->D E Particle Size & PDI (DLS) D->E F Zeta Potential D->F G Encapsulation Efficiency (RiboGreen Assay) D->G

Caption: Workflow for this compound LNP Formulation and Characterization.

Experimental Protocols

Preparation of Stock Solutions

a. Lipid Stock Solution (in 100% Ethanol)

  • Bring all lipids to room temperature.

  • Prepare individual stock solutions of this compound, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in 100% ethanol. Gentle heating may be required to fully dissolve the lipids.

  • Combine the individual lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of this compound:DSPC:Cholesterol:PEG-Lipid).

  • The final total lipid concentration in the ethanol solution should be between 10-25 mM.

b. siRNA Aqueous Solution

  • Thaw the siRNA stock solution on ice.

  • Dilute the siRNA in an acidic buffer, such as 50 mM sodium citrate or sodium acetate, to a final pH of 4.0.[1][2]

  • The concentration of the siRNA solution should be determined based on the desired final lipid-to-siRNA weight ratio, typically ranging from 10:1 to 20:1.[3]

LNP Formulation via Microfluidic Mixing
  • Set up a microfluidic mixing device (e.g., NanoAssemblr™).

  • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous buffer solution into another syringe.

  • Set the flow rate ratio (FRR) of the aqueous phase to the ethanolic phase, typically at 3:1.[4][5]

  • Set the total flow rate (TFR) to a value between 2 mL/min and 14 mL/min. Higher TFRs generally result in smaller particle sizes.

  • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

LNP Purification
  • Transfer the LNP dispersion to a dialysis cassette (e.g., 10 kDa MWCO).

  • Dialyze the LNP suspension against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours at 4°C, with at least two buffer changes. This step removes the ethanol and raises the pH to physiological levels.

  • After dialysis, recover the purified LNP suspension and store it at 4°C.

LNP Characterization

a. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Dilute a small aliquot of the purified LNP suspension in PBS (pH 7.4).

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

  • Perform at least three measurements and report the average and standard deviation.

b. Zeta Potential Measurement

  • Dilute a small aliquot of the purified LNP suspension in a low ionic strength buffer, such as 10 mM NaCl or 0.1x PBS, to minimize charge screening effects.

  • Transfer the sample to a specialized zeta potential measurement cell.

  • Measure the zeta potential using an instrument capable of electrophoretic light scattering.

  • Perform at least three measurements and report the average and standard deviation.

c. siRNA Encapsulation Efficiency using RiboGreen Assay

This assay determines the amount of siRNA encapsulated within the LNPs versus the total amount of siRNA.

  • Prepare a RiboGreen working solution: Dilute the concentrated RiboGreen reagent 1:100 in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5). Protect from light.

  • Prepare siRNA standards: Create a standard curve of your specific siRNA in TE buffer, with concentrations ranging from approximately 0 to 2 µg/mL.

  • Sample Preparation:

    • Total siRNA (Lysis): In a 96-well plate, add a known volume of your LNP suspension and dilute it with TE buffer containing 2% Triton X-100 to lyse the LNPs and release the encapsulated siRNA.

    • Free siRNA (No Lysis): In a separate well, add the same volume of your LNP suspension and dilute it with TE buffer without Triton X-100.

  • Assay Procedure:

    • Add the RiboGreen working solution to all standard and sample wells.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of siRNA in both the lysed and unlysed samples.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total siRNA - Free siRNA) / Total siRNA) * 100

Signaling Pathway and Experimental Logic

LNP_Uptake_and_Release cluster_extracellular Extracellular (pH 7.4) cluster_intracellular Intracellular LNP_neutral This compound LNP (Near-neutral charge) Endocytosis Endocytosis LNP_neutral->Endocytosis Endosome Endosome (pH ~5.0-6.5) Endocytosis->Endosome LNP_protonated This compound Protonation (+ charge) Endosome->LNP_protonated Acidic Environment Membrane_disruption Endosomal Membrane Disruption LNP_protonated->Membrane_disruption siRNA_release siRNA Release into Cytoplasm Membrane_disruption->siRNA_release

Caption: Cellular Uptake and Endosomal Escape of this compound LNPs.

Conclusion

This protocol provides a comprehensive guide for the formulation, purification, and characterization of this compound-based lipid nanoparticles for siRNA delivery. By carefully controlling the formulation parameters and adhering to the detailed characterization methods, researchers can produce consistent and potent LNP-siRNA formulations for preclinical research and development. The provided workflow and diagrams illustrate the logical steps and the underlying mechanism of action for this advanced drug delivery system.

References

Application Notes and Protocols for CLinDMA-Based siRNA Delivery to Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-causing genes with high specificity. However, the clinical translation of siRNA hinges on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the most advanced platform for systemic siRNA delivery, particularly to hepatocytes.[1][2] Cationic or ionizable lipids are the cornerstone of these formulations, facilitating siRNA encapsulation, endosomal escape, and cytoplasmic delivery.[3]

CLinDMA is a cationic lipid utilized in the synthesis of liposomes for the systemic delivery of siRNA.[4] Formulations based on this compound and related lipids are designed to preferentially accumulate in the liver, making them ideal for treating a range of hepatic diseases.[5] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound-based LNPs for siRNA delivery to hepatocytes.

Mechanism of Action

The delivery of siRNA to hepatocytes via this compound-based LNPs is a multi-step process. Following intravenous administration, the LNPs circulate in the bloodstream. The presence of a polyethylene glycol (PEG)-lipid shield helps stabilize the particle and prolong its circulation time. In the liver, LNPs can extravasate through the fenestrated sinusoidal endothelium. Apolipoprotein E (ApoE) present in the serum can adsorb to the surface of LNPs, mediating their uptake into hepatocytes via lipoprotein receptors such as the low-density lipoprotein receptor (LDLR).

Once inside the cell, the LNPs are trafficked into endosomes. The acidic environment of the endosome protonates the tertiary amines of ionizable lipids like this compound. This charge neutralization, along with interactions between the cationic lipid and anionic lipids in the endosomal membrane, disrupts the endosomal membrane, allowing the siRNA to escape into the cytoplasm. In the cytoplasm, the siRNA is loaded into the RNA-Induced Silencing Complex (RISC), where one strand is selected as the guide strand. This activated RISC then binds to the complementary messenger RNA (mRNA) sequence, leading to its cleavage and subsequent degradation, thereby silencing gene expression.

Signaling Pathways and Workflows

LNP_Delivery_Mechanism cluster_circulation Systemic Circulation cluster_cell Hepatocyte cluster_action Gene Silencing LNP This compound-LNP-siRNA (IV Injection) ApoE ApoE Binding LNP->ApoE Serum Protein Adsorption Receptor LDLR-mediated Endocytosis ApoE->Receptor Endosome Early Endosome (pH ~6.5) Receptor->Endosome LateEndosome Late Endosome / Lysosome (pH ~4.5-5.5) Endosome->LateEndosome Maturation Escape Endosomal Escape LateEndosome->Escape Lipid Protonation Membrane Disruption Cytoplasm Cytoplasm Escape->Cytoplasm siRNA Release RISC siRNA loading into RISC Cytoplasm->RISC Cleavage Target mRNA Cleavage & Degradation RISC->Cleavage Silence Protein Expression Silenced Cleavage->Silence

Caption: Cellular mechanism of this compound-LNP mediated siRNA delivery to hepatocytes.

RNAi_Pathway ds_siRNA ds-siRNA (from LNP) RISC_Loading RISC Loading Complex (RLC) ds_siRNA->RISC_Loading Dicer Dicer Dicer->RISC_Loading For long dsRNA Passenger_Strand Passenger Strand (Sense) RISC_Loading->Passenger_Strand Cleavage & Unwinding RISC_Active Activated RISC RISC_Loading->RISC_Active Guide_Strand Guide Strand (Antisense) Binding Target Recognition & Binding RISC_Active->Binding Target_mRNA Target mRNA Target_mRNA->Binding Cleavage mRNA Cleavage (by Ago2 Slicer) Binding->Cleavage Degradation mRNA Fragments Degraded Cleavage->Degradation Silencing Translation Repressed Cleavage->Silencing

Caption: The RNA Interference (RNAi) pathway in the cytoplasm.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Formulation 1. LNP Formulation (Ethanol Dilution or Microfluidic Mixing) Characterization 2. LNP Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization InVitro 3a. In Vitro Transfection (Hepatocyte Cell Lines or Primary Hepatocytes) Characterization->InVitro InVivo 3b. In Vivo Administration (IV or SC Injection in Animal Model) Characterization->InVivo Sample_Collection 4. Sample Collection (Cells, Serum, Tissues) InVitro->Sample_Collection InVivo->Sample_Collection RNA_Analysis 5a. RNA Analysis (qRT-PCR for mRNA levels) Sample_Collection->RNA_Analysis Protein_Analysis 5b. Protein Analysis (ELISA, Western Blot, Activity Assays) Sample_Collection->Protein_Analysis Biodistribution 5c. Biodistribution (Fluorescently-labeled siRNA) Sample_Collection->Biodistribution

Caption: General experimental workflow for evaluating this compound-LNP-siRNA efficacy.

Quantitative Data Summary

The efficacy of LNP-siRNA formulations is typically assessed by measuring the reduction in the target mRNA and protein levels. Factor VII (FVII), a blood-clotting protein synthesized in hepatocytes, is a common model for evaluating in vivo silencing in the liver.

Cationic Lipid / FormulationTarget GeneAnimal ModelDose (siRNA)Route% Gene Silencing / EfficacyReference
TRENL3 LNPFactor VIIICR Mice1.0 mg/kgi.v.≥30% reduction in serum FVII protein
Optimized LNP (Lipid 16)Factor VIIMiceED₅₀ = 0.005 mg/kgi.v.50% reduction in FVII
Optimized LNP (Lipid 16)Transthyretin (TTR)Cynomolgus MonkeysED₅₀ < 0.03 mg/kgi.v.50% reduction in TTR
DLinKC2-DMA LNPGAPDHMice1 µg/mL (in vitro)N/ASignificant knockdown in macrophages & dendritic cells
~45 nm PEG-DSG LNPFactor VIIC57Bl/6 Mice1 mg/kgs.c.~80% reduction in FVII
~80 nm PEG-DSG LNPFactor VIIC57Bl/6 Mice5 mg/kgs.c.~40% reduction in FVII
ALC-0315 LNPFactor VIIMice1 mg/kgi.v.~2-fold greater knockdown than MC3 LNPs
MC3 LNPFactor VIIMice1 mg/kgi.v.Baseline for comparison

Note: Data for related and optimized ionizable lipids are included to provide context for the performance of LNP-siRNA systems targeting hepatocytes.

Experimental Protocols

Protocol 1: Formulation of siRNA-LNPs by Ethanol Dilution

This protocol describes a common method for preparing LNPs by mixing an ethanolic lipid solution with an aqueous siRNA solution.

Materials:

  • Cationic Lipid (e.g., this compound)

  • Helper Lipid (e.g., Cholesterol)

  • Neutral Lipid (e.g., DSPC or Egg PC)

  • PEG-Lipid (e.g., DMG-PEG)

  • siRNA of interest

  • Ethanol, 200 proof

  • Citrate Buffer (e.g., 20 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis device (e.g., MWCO 100,000 Dalton Float-A-Lyser)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the cationic lipid, helper lipid, neutral lipid, and PEG-lipid in ethanol at a desired molar ratio (e.g., 45:35:18:2). The total lipid concentration can range from 8-12 mg/mL.

  • Prepare siRNA Solution: Dissolve the siRNA in the citrate buffer to a final concentration that will yield the desired lipid-to-siRNA weight ratio (e.g., 10:1) upon mixing.

  • Mixing and LNP Formation: Rapidly add the lipid-ethanol solution to the siRNA-buffer solution with vigorous stirring. The final ethanol concentration should be around 30% (v/v).

  • Incubation: Incubate the mixture at room temperature for 10-30 minutes to allow for LNP self-assembly.

  • Dialysis: Remove the ethanol and exchange the buffer to PBS (pH 7.4) by dialyzing the LNP solution for at least 2 hours at room temperature against PBS. Change the PBS buffer at least once.

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C.

  • Characterization (Optional but Recommended): Measure particle size and zeta potential using dynamic light scattering (DLS). Determine siRNA encapsulation efficiency using a RiboGreen assay.

Protocol 2: In Vitro Transfection of Hepatocytes with siRNA-LNPs

This protocol details how to treat cultured hepatocytes (cell lines like HepG2 or primary hepatocytes) with siRNA-LNPs to assess gene knockdown.

Materials:

  • Hepatocyte cell line (e.g., HepG2, Hepa1-6) or primary hepatocytes

  • Appropriate cell culture medium and supplements

  • Collagen-coated culture plates (for primary hepatocytes)

  • Prepared siRNA-LNP formulation

  • Control LNP (containing a non-targeting scramble siRNA)

  • PBS

  • Cell lysis buffer

  • Reagents for downstream analysis (e.g., qRT-PCR kit, Luciferase Assay Reagent)

Procedure:

  • Cell Seeding: Seed hepatocytes in 96-well or 24-well plates at a density that will result in 70-90% confluency at the time of transfection. For primary hepatocytes, use collagen-coated plates. Allow cells to adhere overnight.

  • LNP Dilution: Dilute the siRNA-LNP and control LNP formulations to the desired final concentrations in serum-free culture medium.

  • Transfection: Remove the old medium from the cells and replace it with the medium containing the diluted LNPs.

  • Incubation: Incubate the cells for 4-6 hours at 37°C and 5% CO₂. After the initial incubation, you may add serum-containing medium or replace the transfection medium entirely. Continue to incubate for a total of 24-48 hours.

  • Cell Lysis: After incubation, wash the cells once with cold PBS and then lyse the cells directly in the wells using an appropriate lysis buffer.

  • Analysis:

    • For mRNA knockdown: Extract total RNA from the cell lysate and perform qRT-PCR to quantify the target mRNA levels. Normalize to a housekeeping gene.

    • For protein knockdown: If the target is a secreted protein, collect the culture medium before lysis. If it is an intracellular protein (like luciferase), use the cell lysate. Perform an appropriate protein quantification assay (e.g., ELISA, Western blot, or an enzymatic activity assay like a luciferase assay).

Protocol 3: In Vivo Hepatocyte Gene Silencing in Mice

This protocol describes the systemic administration of siRNA-LNPs to mice to evaluate gene silencing in the liver.

Materials:

  • Mice (e.g., C57BL/6 or ICR strains)

  • Prepared siRNA-LNP formulation targeting a liver-expressed gene (e.g., FVII)

  • Control LNP formulation (containing scramble siRNA)

  • Saline or PBS as a vehicle control

  • Syringes and needles appropriate for intravenous (tail vein) or subcutaneous injection

  • Anesthesia and surgical tools for blood and tissue collection

Procedure:

  • Dose Preparation: Dilute the LNP formulations in sterile PBS to the final desired dose (e.g., 0.1 - 5.0 mg siRNA/kg body weight) in a volume suitable for injection (typically 100-200 µL for mice).

  • Administration: Administer a single dose of the prepared LNP solution to each mouse via intravenous (i.v.) tail vein injection or subcutaneous (s.c.) injection. Include control groups receiving saline and control LNPs.

  • Monitoring and Sample Collection: Monitor the animals for any adverse effects. At a predetermined time point (e.g., 48 hours post-injection), collect samples.

    • Blood Collection: Collect blood via cardiac puncture or saphenous vein bleeding into tubes containing an appropriate anticoagulant (e.g., citrate for FVII assays). Process the blood to obtain serum or plasma.

  • Tissue Harvesting (Optional): After blood collection, euthanize the animals and perfuse the circulatory system with saline. Harvest the liver and other organs of interest (spleen, kidney, etc.) for biodistribution or RNA analysis.

  • Analysis:

    • Protein Analysis: Use the collected serum/plasma to measure the level of the target protein (e.g., FVII activity assay). Calculate the percent knockdown relative to the saline-treated control group.

    • RNA Analysis: Extract RNA from the harvested liver tissue to determine target mRNA knockdown via qRT-PCR.

    • Biodistribution: If using fluorescently labeled siRNA, homogenize tissues and measure fluorescence to determine LNP accumulation.

References

Application Notes and Protocols for CLinDMA in Targeted Gene Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLinDMA, a cationic lipid, has emerged as a significant component in the non-viral delivery of genetic material for therapeutic purposes. Its primary application lies in the formulation of lipid nanoparticles (LNPs) designed to encapsulate and transport nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), to target cells. The positive charge of this compound facilitates the complexation with negatively charged nucleic acids, forming stable lipoplexes that can traverse the cell membrane. These application notes provide an overview of the use of this compound in targeted gene therapy, including detailed protocols for the formulation of this compound-based LNPs, in vitro and in vivo experimental procedures, and methods for characterization and analysis.

Mechanism of Action

This compound-based lipid nanoparticles are typically formulated with helper lipids, cholesterol, and a PEGylated lipid to enhance stability, facilitate endosomal escape, and improve circulation time in vivo. The delivery process involves several key steps:

  • Encapsulation: The cationic headgroup of this compound interacts electrostatically with the anionic phosphate backbone of the nucleic acid, leading to the condensation and encapsulation of the genetic payload within the lipid nanoparticle.

  • Cellular Uptake: The positively charged surface of the LNPs interacts with the negatively charged cell membrane, promoting cellular uptake primarily through endocytosis, including clathrin-mediated endocytosis and macropinocytosis.

  • Endosomal Escape: Once inside the endosome, the "proton sponge" effect is hypothesized to occur. The amine groups on this compound become protonated in the acidic environment of the endosome, leading to an influx of chloride ions and water. This osmotic swelling is believed to rupture the endosomal membrane, releasing the genetic cargo into the cytoplasm.

  • Gene Expression: If the payload is plasmid DNA, it must then be transported to the nucleus for transcription and subsequent protein expression. For siRNA, the payload is released into the cytoplasm to engage with the RNA-induced silencing complex (RISC).

Data Presentation

Table 1: Physicochemical Characteristics of this compound-based Lipid Nanoparticles
Formulation ComponentMolar Ratio (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound-based LNP for pDNA This compound:DOPE:Cholesterol:PEG-lipid (e.g., 50:25:20:5)100 - 200< 0.2+30 to +50> 90
LNP201 (for siRNA) This compound:DSPC:Cholesterol:PEG-DMG (e.g., 50:10:38.5:1.5)80 - 150< 0.2+10 to +30> 95

Note: The specific values can vary depending on the exact formulation protocol, nucleic acid used, and the characterization instrumentation.

Table 2: In Vitro Transfection Efficiency and Cytotoxicity of this compound-based LNPs
Cell LineTransfection Efficiency (% of positive cells)Cell Viability (% of control)
HEK293 60 - 80> 85
HeLa 50 - 70> 80
A549 40 - 60> 75
Primary Neurons 20 - 40> 70

Note: Transfection efficiency and cytotoxicity are highly dependent on the cell type, the genetic payload, the LNP formulation, and the assay conditions.

Experimental Protocols

Protocol 1: Formulation of this compound-based Lipid Nanoparticles for Plasmid DNA Delivery (Ethanol Injection Method)

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)

  • Ethanol, 200 proof

  • Nuclease-free citrate buffer (50 mM, pH 4.0)

  • Nuclease-free phosphate-buffered saline (PBS), pH 7.4

  • Plasmid DNA (e.g., expressing a reporter gene like GFP or luciferase)

  • Microfluidic mixing device (e.g., NanoAssemblr) or a vortex mixer

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DOPE, Cholesterol, and PEG-DMG in ethanol at the desired molar ratio (e.g., 50:25:20:5) to a final total lipid concentration of 10-25 mM.

    • Ensure all lipids are fully dissolved. Gentle heating (up to 60°C) may be required.

  • Prepare Plasmid DNA Solution:

    • Dilute the plasmid DNA in 50 mM citrate buffer (pH 4.0) to a concentration of 0.1-0.5 mg/mL.

  • LNP Formulation:

    • Using a Microfluidic Device:

      • Set the total flow rate and the flow rate ratio of the aqueous to ethanol phase (typically 3:1).

      • Inject the lipid-ethanol solution into one inlet and the pDNA-buffer solution into the other inlet.

      • Collect the resulting LNP suspension from the outlet.

    • Using a Vortex Mixer:

      • Place the pDNA-buffer solution in a microcentrifuge tube.

      • While vigorously vortexing the pDNA solution, rapidly inject the lipid-ethanol solution.

  • Purification and Concentration:

    • To remove ethanol and unencapsulated pDNA, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis membrane with a 10-14 kDa molecular weight cutoff (MWCO).

    • Alternatively, for larger volumes, use tangential flow filtration (TFF).

    • Concentrate the purified LNPs to the desired final concentration using a centrifugal filter device (e.g., Amicon Ultra).

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge of the LNPs.

    • Quantify the encapsulation efficiency using a fluorescent nucleic acid stain (e.g., PicoGreen) with and without a lysing agent (e.g., Triton X-100).

Protocol 2: In Vitro Transfection of Adherent Cells

Materials:

  • Adherent cells (e.g., HEK293)

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • This compound-pDNA LNPs (from Protocol 1)

  • 24-well or 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Transfection Complexes:

    • On the day of transfection, dilute the this compound-pDNA LNPs in serum-free medium to the desired final pDNA concentration (e.g., 100-500 ng per well for a 24-well plate).

    • Incubate the diluted LNPs at room temperature for 15-30 minutes.

  • Transfection:

    • Gently remove the culture medium from the cells.

    • Add the LNP-containing serum-free medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add complete culture medium to each well.

    • Continue to incubate the cells for 24-72 hours to allow for gene expression.

  • Analysis of Gene Expression:

    • If using a reporter gene like GFP, visualize the cells under a fluorescence microscope or quantify the percentage of fluorescent cells using flow cytometry.

    • If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.

    • For therapeutic genes, quantify the expression of the target protein by Western blotting or ELISA, or measure the mRNA levels by RT-qPCR.

Protocol 3: In Vivo Administration in a Mouse Model

Materials:

  • This compound-pDNA LNPs (sterile, in PBS)

  • Experimental mice (e.g., C57BL/6)

  • Insulin syringes with 28-30 gauge needles

Procedure:

  • Dosage Calculation:

    • The typical dosage of pDNA administered via LNPs ranges from 0.5 to 1.5 mg/kg of body weight.

    • Calculate the required injection volume based on the concentration of the encapsulated pDNA and the body weight of the mouse.

  • Administration:

    • For systemic delivery, intravenous (IV) injection via the tail vein is common.

    • Warm the LNP suspension to room temperature before injection.

    • Place the mouse in a restraining device to immobilize the tail.

    • Swab the tail with 70% ethanol to visualize the lateral tail veins.

    • Inject the calculated volume of the LNP suspension slowly and steadily into the tail vein.

  • Post-Administration Monitoring:

    • Monitor the mice for any adverse reactions.

    • At the desired time points (e.g., 24, 48, 72 hours post-injection), euthanize the mice and harvest tissues of interest (e.g., liver, spleen, lungs).

  • Analysis of Biodistribution and Gene Expression:

    • Biodistribution (qPCR):

      • Extract genomic DNA from the harvested tissues.

      • Perform quantitative PCR (qPCR) using primers specific to the delivered plasmid to determine the number of plasmid copies per microgram of genomic DNA in each tissue.

    • Gene Expression (RT-qPCR or Western Blot):

      • Extract RNA or protein from the tissues.

      • Perform RT-qPCR to quantify the mRNA expression of the transgene.

      • Perform Western blotting or ELISA to quantify the protein expression of the transgene.

Protocol 4: Cytotoxicity Assessment (MTT Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound-pDNA LNPs

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound-pDNA LNPs in complete culture medium.

    • Remove the old medium from the cells and add the LNP dilutions. Include untreated cells as a control.

    • Incubate for 24-48 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells (set as 100% viability).

Visualization of Cellular Mechanisms

CLinDMA_Gene_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP This compound-LNP (with pDNA) Endosome Early Endosome LNP->Endosome Endocytosis (Clathrin-mediated/ Macropinocytosis) Late_Endosome Late Endosome (Acidic pH) Endosome->Late_Endosome Maturation pDNA_release Released pDNA Late_Endosome->pDNA_release Endosomal Escape (Proton Sponge Effect) RISC (siRNA Pathway) RISC Complex Late_Endosome->RISC siRNA Release Nucleus_entry Nuclear Pore pDNA_release->Nucleus_entry Nuclear Import Transcription Transcription & Translation Nucleus_entry->Transcription Protein Therapeutic Protein Transcription->Protein

Caption: Cellular uptake and intracellular trafficking of this compound-LNP for gene delivery.

Caption: Overall experimental workflow for this compound-based gene therapy development.

Application Notes and Protocols for the Characterization of CLinDMA Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the comprehensive characterization of CLinDMA liposomes. This compound is a cationic lipid frequently utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics.[1] Proper characterization is crucial to ensure the safety, efficacy, and reproducibility of these advanced drug delivery systems.[2] The following sections detail the key analytical methods for evaluating the physicochemical properties, encapsulation efficiency, stability, and in vitro performance of this compound liposomes.

Physicochemical Characterization

The fundamental physical properties of this compound liposomes, including particle size, polydispersity index (PDI), and zeta potential, are critical quality attributes (CQAs) that significantly influence their biological fate and performance.[2]

Particle Size and Polydispersity Index (PDI)

Application Note: Particle size influences the biodistribution, cellular uptake, and clearance of liposomes. A narrow size distribution, indicated by a low PDI value (typically < 0.2), is desirable for formulation consistency and predictable in vivo behavior. Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter of liposomes in suspension.

Experimental Protocol: Particle Size and PDI Measurement by DLS

  • Sample Preparation: Dilute the this compound liposome suspension with an appropriate buffer (e.g., 1x PBS, pH 7.4) to a suitable concentration to avoid multiple scattering effects. A pilot run may be necessary to determine the optimal concentration.

  • Instrument Setup:

    • Set the temperature to 25°C.

    • Select the appropriate dispersant properties (e.g., for water: viscosity = 0.8872 cP, refractive index = 1.330).

    • Set the measurement angle (e.g., 173° backscatter for concentrated samples).

  • Measurement:

    • Equilibrate the sample in the instrument's measurement cell for 120 seconds.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: The instrument software will calculate the Z-average mean diameter and the PDI from the correlation function of the scattered light intensity fluctuations.

Zeta Potential

Application Note: Zeta potential is an indicator of the surface charge of the liposomes and is a critical parameter for predicting their stability in suspension and their interaction with biological membranes. Cationic lipids like this compound impart a positive surface charge, which facilitates interaction with negatively charged cell membranes and nucleic acid cargo. A sufficiently high absolute zeta potential value (e.g., > ±20 mV) generally indicates good colloidal stability due to electrostatic repulsion between particles.

Experimental Protocol: Zeta Potential Measurement

  • Sample Preparation: Dilute the this compound liposome suspension in an appropriate low-ionic-strength buffer (e.g., 1 mM NaCl or deionized water) to the recommended concentration for the instrument. High salt concentrations can screen the surface charge and lead to an underestimation of the zeta potential.

  • Instrument Setup:

    • Use a dedicated zeta potential cell (e.g., folded capillary cell).

    • Set the temperature to 25°C.

    • Enter the correct dispersant properties.

  • Measurement:

    • Equilibrate the sample for 120 seconds.

    • An electric field is applied, and the velocity of the particles is measured by Laser Doppler Velocimetry.

    • Perform multiple measurements for each sample.

  • Data Analysis: The electrophoretic mobility is measured and converted to zeta potential by the instrument software using the Helmholtz-Smoluchowski equation.

Table 1: Summary of Physicochemical Characterization Data

ParameterTechniqueTypical ValueAcceptance Criteria
Particle Size (Z-average)Dynamic Light Scattering (DLS)80 - 200 nm< 200 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2< 0.25
Zeta PotentialLaser Doppler Velocimetry+20 to +60 mV> +20 mV

Experimental Workflow for Physicochemical Characterization

G cluster_prep Sample Preparation cluster_dls DLS Analysis cluster_zeta Zeta Potential Analysis cluster_results Data Analysis & Reporting start This compound Liposome Suspension dilution Dilute with appropriate buffer start->dilution dls_instrument Dynamic Light Scattering Instrument dilution->dls_instrument For Size/PDI zeta_instrument Zeta Potential Analyzer dilution->zeta_instrument For Zeta Potential dls_measurement Measure Size and PDI dls_instrument->dls_measurement size_pdi_result Particle Size & PDI Data dls_measurement->size_pdi_result zeta_measurement Measure Zeta Potential zeta_instrument->zeta_measurement zeta_result Zeta Potential Data zeta_measurement->zeta_result

Caption: Workflow for Physicochemical Characterization of this compound Liposomes.

Encapsulation Efficiency and Drug Loading

Application Note: Encapsulation efficiency (EE%) is a critical parameter that quantifies the percentage of the therapeutic cargo (e.g., siRNA, mRNA) successfully entrapped within the liposomes relative to the initial amount used in the formulation. High encapsulation efficiency is essential for maximizing the therapeutic dose delivered to the target site and for ensuring batch-to-batch consistency.

Experimental Protocol: Encapsulation Efficiency using RiboGreen Assay (for RNA cargo)

  • Separation of Free and Encapsulated RNA:

    • Use a size-exclusion chromatography (SEC) column to separate the larger liposomes from the smaller, unencapsulated RNA.

    • Alternatively, use a centrifugal filter device with a molecular weight cutoff that allows free RNA to pass through while retaining the liposomes.

  • Quantification of Total RNA:

    • Take an aliquot of the initial, unpurified liposome formulation.

    • Add a lysis buffer (e.g., 1% Triton X-100) to disrupt the liposomes and release the encapsulated RNA.

    • Use a fluorescent dye such as RiboGreen, which exhibits a significant increase in fluorescence upon binding to RNA.

    • Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

    • Determine the RNA concentration by comparing the fluorescence to a standard curve of known RNA concentrations.

  • Quantification of Free (Unencapsulated) RNA:

    • Take an aliquot of the purified liposome fraction (after SEC or centrifugal filtration).

    • Measure the fluorescence with the RiboGreen reagent without adding the lysis buffer. This will quantify the accessible, unencapsulated RNA.

  • Calculation of Encapsulation Efficiency:

    • Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100.

Table 2: Encapsulation Efficiency Data

ParameterTechniqueTypical ValueAcceptance Criteria
Encapsulation Efficiency (%)RiboGreen Assay / HPLC> 90%> 80%

Workflow for Encapsulation Efficiency Determination

G cluster_total Total RNA Quantification cluster_free Free RNA Quantification cluster_calc Calculation start This compound Liposome Formulation (with RNA) lyse Lyse Liposomes (e.g., with Triton X-100) start->lyse separate Separate Free RNA (e.g., SEC, Centrifugal Filter) start->separate measure_total Measure Fluorescence (RiboGreen Assay) lyse->measure_total calculate_ee Calculate Encapsulation Efficiency (%) measure_total->calculate_ee measure_free Measure Fluorescence (RiboGreen Assay, no lysis) separate->measure_free measure_free->calculate_ee result EE% Result calculate_ee->result

Caption: Workflow for Determining RNA Encapsulation Efficiency.

Stability Assessment

Application Note: The stability of this compound liposomes is crucial for ensuring a sufficient shelf-life and for maintaining their therapeutic efficacy until administration. Stability studies typically involve assessing the physical and chemical integrity of the liposomes over time under different storage conditions (e.g., 4°C, 25°C). Key parameters to monitor are particle size, PDI, zeta potential, and encapsulation efficiency (drug leakage).

Experimental Protocol: Liposome Stability Study

  • Storage Conditions: Aliquot the liposome formulation into separate vials and store them at controlled temperatures (e.g., 4°C and 25°C).

  • Time Points: Define the time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

  • Analysis at Each Time Point:

    • Visually inspect the samples for any signs of aggregation or precipitation.

    • Measure the particle size, PDI, and zeta potential using the protocols described in Section 1.

    • Determine the encapsulation efficiency as described in Section 2 to assess any leakage of the encapsulated cargo.

  • Data Evaluation: Plot the measured parameters against time for each storage condition. The formulation is considered stable if the parameters remain within the predefined acceptance criteria over the study period.

Table 3: Stability Study Data (Example at 4°C)

Time PointParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
T = 095.20.11+45.396.5
T = 1 month98.60.13+43.895.1
T = 3 months102.10.15+42.592.8

In Vitro Characterization

Application Note: In vitro studies are essential to evaluate the biological activity of the this compound liposomes before proceeding to more complex in vivo models. For nucleic acid delivery, a key in vitro assay is to assess the gene silencing (for siRNA) or protein expression (for mRNA) in a relevant cell line. Cellular uptake studies can also provide valuable insights.

Experimental Protocol: In Vitro Gene Silencing Assay (for siRNA)

  • Cell Culture: Plate a suitable cell line (e.g., HeLa cells expressing a reporter gene like Luciferase) in a 96-well plate and grow to 70-80% confluency.

  • Treatment:

    • Prepare serial dilutions of the this compound liposomes encapsulating the target siRNA.

    • Include relevant controls: untreated cells, cells treated with a non-targeting control siRNA liposome, and cells treated with free siRNA.

    • Add the liposome formulations to the cells and incubate for a specified period (e.g., 24-48 hours).

  • Endpoint Analysis:

    • Lyse the cells and measure the expression level of the target gene/protein (e.g., using a luciferase assay kit for a luciferase reporter gene).

    • Alternatively, extract total RNA and perform qRT-PCR to measure the target mRNA levels.

  • Data Analysis:

    • Normalize the target gene expression to a housekeeping gene or total protein content.

    • Calculate the percentage of gene knockdown relative to the untreated or control-treated cells.

    • Plot the percentage of knockdown against the siRNA concentration to determine the IC50 (the concentration required for 50% inhibition).

Signaling Pathway for LNP-mediated mRNA Delivery and Protein Expression

G cluster_uptake Cellular Uptake cluster_release Endosomal Escape cluster_translation Protein Translation lnp This compound LNP (mRNA cargo) endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape (pH-mediated) endosome->escape mrna_cytosol mRNA in Cytosol escape->mrna_cytosol ribosome Ribosome mrna_cytosol->ribosome protein Translated Protein ribosome->protein

Caption: Pathway of LNP-mediated mRNA delivery and protein expression.

References

CLinDMA Formulations for Advanced Messenger RNA Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Messenger RNA (mRNA) has emerged as a transformative technology in the landscape of modern therapeutics and vaccine development. Its ability to encode for specific proteins offers a versatile platform for a wide range of applications, from infectious disease prevention to cancer immunotherapy and protein replacement therapies. However, the inherent instability of mRNA and its negative charge pose significant challenges for effective in vivo delivery. Lipid nanoparticles (LNPs) have proven to be a clinically successful and highly effective solution for protecting mRNA from degradation and facilitating its entry into target cells.

At the core of a successful LNP formulation is the choice of the ionizable cationic lipid. This component is crucial for encapsulating the negatively charged mRNA, facilitating endosomal escape, and ensuring the release of the mRNA cargo into the cytoplasm where it can be translated into protein. CLinDMA is a synthetic, ionizable cationic lipid that has been investigated for the delivery of nucleic acids. Its unique chemical structure is designed to offer a balance between effective nucleic acid complexation at acidic pH and reduced charge at physiological pH, potentially leading to lower toxicity and improved in vivo tolerability compared to permanently charged cationic lipids.

These application notes provide a comprehensive overview of the formulation of this compound-based lipid nanoparticles for mRNA delivery. Detailed protocols for the preparation, characterization, and in vitro application of these LNPs are provided to guide researchers in harnessing the potential of this delivery platform.

This compound Lipid Nanoparticle Formulation

The formulation of this compound-based LNPs for mRNA delivery involves the controlled mixing of an ethanolic lipid solution with an aqueous solution of mRNA at a low pH. This process leads to the self-assembly of the lipids around the mRNA, forming nanoparticles with a core of complexed mRNA and a lipid shell. The typical components of a this compound LNP formulation include:

  • Ionizable Cationic Lipid (this compound): Essential for mRNA encapsulation and endosomal escape.

  • Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC): A phospholipid that contributes to the structural integrity of the nanoparticle.

  • Cholesterol: A structural component that modulates membrane fluidity and stability.

  • PEG-Lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG 2000): Provides a hydrophilic shell that prevents aggregation and reduces opsonization, thereby increasing circulation time.

The molar ratio of these components is a critical parameter that influences the physicochemical properties and biological activity of the LNPs. While optimal ratios for this compound-mRNA formulations require empirical determination, formulations for siRNA delivery can provide a starting point.

Table 1: Exemplary this compound LNP Formulation Composition for Nucleic Acid Delivery
ComponentMolar Ratio (%)Role in Formulation
This compound50mRNA Encapsulation, Endosomal Escape
DSPC10Structural Integrity
Cholesterol38.5Nanoparticle Stability, Membrane Fluidity
DMG-PEG 20001.5Steric Stabilization, Increased Circulation

Note: This composition is based on formulations developed for siRNA and serves as a starting point for mRNA LNP optimization.

Experimental Protocols

Protocol 1: Preparation of this compound-mRNA Lipid Nanoparticles

This protocol describes the preparation of this compound-mRNA LNPs using a microfluidic mixing method, which allows for rapid and reproducible formulation.

Materials:

  • This compound

  • DSPC

  • Cholesterol

  • DMG-PEG 2000

  • Messenger RNA (mRNA)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate Buffer (100 mM, pH 3.0)

  • Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassette (e.g., MWCO 10 kDa)

  • Sterile, RNase-free microcentrifuge tubes and syringes

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol. The concentrations will depend on the desired final formulation and batch size. Ensure all lipids are fully dissolved.

  • Preparation of Lipid Mixture:

    • In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of this compound:DSPC:Cholesterol:DMG-PEG 2000). Mix thoroughly.

  • Preparation of mRNA Solution:

    • Dilute the mRNA stock solution in Citrate Buffer (pH 3.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another.

    • Set the flow rates for the syringe pumps. A typical flow rate ratio is 3:1 (aqueous:ethanolic phase). The total flow rate will influence the resulting particle size.

    • Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the formation of LNPs.

  • Dialysis:

    • Transfer the collected LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) at 4°C for at least 6 hours, with at least two changes of buffer. This step is crucial for removing ethanol and raising the pH to neutral, which is important for the stability and biocompatibility of the LNPs.

  • Sterilization and Storage:

    • Recover the dialyzed LNP solution.

    • Sterilize the LNP suspension by passing it through a 0.22 µm syringe filter.

    • Store the final this compound-mRNA LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of this compound-mRNA LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and size distribution of the LNPs.

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Aim for a particle size between 80-150 nm and a PDI below 0.2 for optimal in vivo performance.

2. Zeta Potential Measurement:

  • Principle: Laser Doppler Velocimetry is used to measure the surface charge of the LNPs.

  • Procedure:

    • Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).

    • Measure the zeta potential using a DLS instrument with a zeta potential measurement capability.

    • The zeta potential should be close to neutral at pH 7.4.

3. mRNA Encapsulation Efficiency:

  • Principle: A fluorescent dye that specifically binds to RNA is used to quantify the amount of unencapsulated mRNA.

  • Procedure:

    • Use a commercially available RNA quantification kit (e.g., RiboGreen assay).

    • Prepare two sets of samples from the LNP formulation.

    • In the first set, measure the fluorescence of the intact LNPs to quantify the accessible (unencapsulated) mRNA.

    • In the second set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. Measure the total fluorescence.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100

Table 2: Expected Physicochemical Properties of LNP-mRNA Formulations
ParameterTypical RangeMethod of Analysis
Particle Size (Hydrodynamic Diameter)80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4)-10 to +10 mVLaser Doppler Velocimetry
mRNA Encapsulation Efficiency> 90%RiboGreen Assay

Note: These are general target values for LNP-mRNA formulations and may vary depending on the specific formulation and manufacturing process.

Protocol 3: In Vitro Transfection with this compound-mRNA LNPs

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • This compound-mRNA LNPs (encoding a reporter protein like GFP or Luciferase)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Assay reagents for detecting the reporter protein (e.g., Luciferase assay substrate)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells at 37°C and 5% CO₂ overnight.

  • Transfection:

    • On the day of transfection, remove the old medium from the cells.

    • Prepare serial dilutions of the this compound-mRNA LNPs in fresh, serum-free cell culture medium.

    • Add the diluted LNPs to the cells.

    • Incubate the cells with the LNPs for 4-6 hours at 37°C.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.

    • Incubate the cells for an additional 24-48 hours to allow for protein expression.

  • Analysis of Protein Expression:

    • If using a GFP-encoding mRNA, visualize the cells under a fluorescence microscope.

    • If using a luciferase-encoding mRNA, lyse the cells and measure the luciferase activity using a luminometer and the appropriate substrate.

Visualizations

Experimental Workflow for this compound-mRNA LNP Formulation

G cluster_prep Solution Preparation Lipid_Prep Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Prep->Microfluidic_Mixing Ethanolic Phase mRNA_Prep mRNA in Aqueous Buffer (pH 3.0) mRNA_Prep->Microfluidic_Mixing Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis LNP Formation Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation) Dialysis->Characterization Application In Vitro / In Vivo Application Characterization->Application

Caption: Workflow for the preparation and characterization of this compound-mRNA LNPs.

Proposed Intracellular Delivery Pathway of this compound-mRNA LNPs

G cluster_cell Target Cell Endocytosis Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.5) Early_Endosome->Late_Endosome Maturation Cytoplasm Cytoplasm Early_Endosome->Cytoplasm Endosomal Escape (Protonation of this compound) Translation mRNA Translation (Ribosome) Cytoplasm->Translation mRNA Release Protein Therapeutic Protein Translation->Protein LNP This compound-mRNA LNP LNP->Endocytosis

Caption: Proposed mechanism of cellular uptake and endosomal escape of this compound-mRNA LNPs.

Troubleshooting and Optimization

  • Low Encapsulation Efficiency:

    • Ensure the pH of the aqueous buffer is sufficiently low (pH 3-4) to protonate the this compound.

    • Optimize the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA).

    • Verify the quality and integrity of the mRNA.

  • Large Particle Size or High PDI:

    • Increase the total flow rate during microfluidic mixing.

    • Optimize the flow rate ratio.

    • Ensure all lipids are fully dissolved in the ethanol stock.

  • Low Transfection Efficiency:

    • Optimize the LNP formulation by varying the molar ratios of the lipids.

    • Titrate the dose of LNPs applied to the cells.

    • Ensure the mRNA construct is of high quality and has the appropriate 5' cap and poly(A) tail for efficient translation.

Conclusion

This compound represents a promising ionizable cationic lipid for the formulation of lipid nanoparticles for mRNA delivery. The protocols and guidelines presented here provide a solid foundation for researchers to develop and characterize their own this compound-mRNA LNP formulations. Through careful optimization of the formulation and manufacturing parameters, it is possible to generate highly efficient and well-characterized nanoparticles for a variety of in vitro and in vivo applications, thereby contributing to the advancement of mRNA-based therapeutics. Further studies are warranted to fully elucidate the structure-activity relationship of this compound in the context of mRNA delivery and to benchmark its performance against other clinically advanced ionizable lipids.

Application Notes and Protocols: A Step-by-Step Guide to CLinDMA Transfection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLinDMA is a potent ionizable cationic lipid that has emerged as a valuable tool for the delivery of nucleic acids, such as siRNA and mRNA, into a variety of cell types. Its unique chemical structure allows for efficient encapsulation of genetic material into lipid nanoparticles (LNPs) and facilitates endosomal escape, a critical step for successful transfection. These application notes provide a detailed, step-by-step guide to utilizing this compound for in vitro transfection, including LNP formulation, experimental protocols, and toxicity assessment.

Mechanism of Action

This compound-based lipid nanoparticles are typically composed of the cationic lipid (this compound), a helper lipid (such as DSPC), cholesterol, and a PEGylated lipid. The positively charged this compound interacts with the negatively charged nucleic acid backbone, leading to the spontaneous formation of LNPs in an aqueous environment. The general mechanism of this compound-mediated transfection involves the following key steps:

  • Cellular Uptake: LNPs are internalized by cells primarily through endocytosis.[1]

  • Endosomal Escape: Once inside the endosome, the acidic environment protonates the tertiary amine of this compound. This charge reversal is thought to disrupt the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm.

  • Gene Expression/Silencing: The released nucleic acid is then free to engage with the cellular machinery to either express the encoded protein (in the case of mRNA) or mediate gene silencing (in the case of siRNA).

Data Presentation

The efficiency and cytotoxicity of cationic lipid-based transfection reagents can vary significantly depending on the cell type and the specific formulation. While extensive quantitative data for this compound across a wide range of cell lines is still emerging, the following tables provide representative data for the closely related ionizable lipid, DLinDMA, and other cationic lipids to illustrate typical performance.

Table 1: Transfection Efficiency of Cationic Lipid Nanoparticles in Various Cell Lines

Cationic LipidCell LineNucleic AcidTransfection Efficiency (%)Reference
DLinDMAbmMΦ (murine bone marrow-derived macrophages)siRNA~60% gene silencing[2]
DLinDMAbmDC (murine bone marrow-derived dendritic cells)siRNASignificant gene silencing[2]
DLinKC2-DMAbmMΦ (murine bone marrow-derived macrophages)siRNA>60% gene silencing[2]
DLinKC2-DMAbmDC (murine bone marrow-derived dendritic cells)siRNA~83% gene silencing[2]
DOTAP/MC3HUVEC (human umbilical vein endothelial cells)siRNAHigh

Table 2: Cytotoxicity of Cationic Lipid Nanoparticles

Cationic Lipid FormulationCell LineViability (%)AssayReference
DLinK-DMA & DLinKC2-DMA-Less toxic than DLinDMA-
DOTAP/MC3 LNPHUVECHighCCK-8
Cationic LiposomesGlioma Cell LinesVaries by cell line and formulation-
Lipid-based nano micellesL-929 (fibroblast cells)No significant cytotoxicitySRB & WST-1

Experimental Protocols

Preparation of this compound-Based Lipid Nanoparticles (LNPs)

This protocol is adapted from established methods for formulating LNPs with similar ionizable cationic lipids. The following molar ratios for Butyl-CLinDMA have been reported for siRNA delivery: 60:38:2 and 50.3:44.3:5.4 (Butyl-CLinDMA:Cholesterol:PEG-DMG).

Materials:

  • Butyl-CLinDMA

  • Cholesterol

  • PEG-DMG (or another suitable PEGylated lipid)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) - Optional helper lipid

  • Ethanol (anhydrous)

  • Nuclease-free water

  • Acidic buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Nucleic acid (siRNA or mRNA) of interest

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile, nuclease-free microcentrifuge tubes and syringes

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve Butyl-CLinDMA, cholesterol, and PEG-DMG (and DSPC if used) individually in anhydrous ethanol to a desired concentration (e.g., 10-50 mM). Gentle heating (up to 60°C) may be required to fully dissolve the lipids.

  • Prepare Lipid Mixture:

    • In a sterile, nuclease-free tube, combine the lipid stock solutions at the desired molar ratio (e.g., 60:38:2 Butyl-CLinDMA:Cholesterol:PEG-DMG).

  • Prepare Nucleic Acid Solution:

    • Dilute the siRNA or mRNA in the acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) to the desired concentration.

  • Formulate LNPs:

    • This step can be performed using various methods, including microfluidic mixing or manual mixing.

    • Microfluidic Mixing (Recommended for reproducibility): Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous).

    • Manual Mixing: While less reproducible, LNPs can be formed by rapidly adding the lipid-ethanol solution to the aqueous nucleic acid solution while vortexing or rapidly pipetting.

  • Dialysis:

    • Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and neutralize the pH.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

In Vitro Transfection Protocol

This protocol provides a general guideline for transfecting adherent cells in a 24-well plate format. Optimization is recommended for each cell line and nucleic acid.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • This compound-LNP encapsulated nucleic acid

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Approximately 24 hours before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Transfection Complexes:

    • On the day of transfection, thaw the this compound-LNP formulation at room temperature.

    • Dilute the required amount of LNPs in serum-free medium. The optimal concentration of nucleic acid will vary depending on the cell type and experimental goals (a starting range of 25-100 nM for siRNA is common).

    • Incubate the diluted LNPs for 15-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Gently remove the culture medium from the cells.

    • Add the LNP-containing serum-free medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, add complete culture medium to each well. Alternatively, the transfection medium can be replaced with fresh complete medium.

    • Incubate the cells for 24-72 hours before assessing gene expression or silencing.

Assessment of Transfection Efficiency and Cytotoxicity

Transfection Efficiency:

  • For mRNA delivery: Transfection efficiency can be quantified by measuring the expression of the reporter protein (e.g., GFP, luciferase) using fluorescence microscopy, flow cytometry, or a luminometer.

  • For siRNA delivery: Gene silencing can be assessed by measuring the target mRNA levels using RT-qPCR or the target protein levels using Western blotting or ELISA.

Cytotoxicity Assessment:

  • Cell viability can be determined using various standard assays, such as MTT, XTT, or CellTiter-Glo assays, which measure metabolic activity.

  • Membrane integrity can be assessed using an LDH assay, which measures the release of lactate dehydrogenase from damaged cells.

Mandatory Visualizations

CLinDMA_Transfection_Workflow cluster_prep LNP Formulation cluster_transfection In Vitro Transfection cluster_analysis Analysis Lipid_Stocks Prepare Lipid Stock Solutions (this compound, Cholesterol, PEG-Lipid in Ethanol) Mixing Rapid Mixing (Microfluidics or Manual) Lipid_Stocks->Mixing NA_Solution Prepare Nucleic Acid Solution (in Acidic Buffer) NA_Solution->Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Mixing->Dialysis Complex_Formation Dilute LNPs in Serum-Free Medium Dialysis->Complex_Formation Cell_Seeding Seed Cells (70-90% Confluency) Transfect Add Complexes to Cells Cell_Seeding->Transfect Complex_Formation->Transfect Incubate Incubate (4-6 hours) Transfect->Incubate Assay Assay for Transfection Efficiency and Cytotoxicity (24-72 hours) Incubate->Assay Signaling_Pathway cluster_cell Target Cell LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Cell_Membrane Cell Membrane Endosome Endosome (Acidic pH) Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape 2. pH-triggered Membrane Disruption Nucleic_Acid Nucleic Acid (siRNA/mRNA) Endosomal_Escape->Nucleic_Acid Target_Action mRNA Translation or siRNA-mediated Silencing Nucleic_Acid->Target_Action 3. Biological Action Cytoplasm Cytoplasm

References

Application Notes: CLEFMA in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

It appears that "CLinDMA" may be a typographical error, as extensive searches did not yield information on a compound with that specific name. However, a closely related compound, CLEFMA , has been investigated for its potential applications in cancer research. CLEFMA is a structural analogue of curcumin and has demonstrated anti-cancer properties. This document will provide detailed application notes and protocols based on the available research for CLEFMA.

Introduction

CLEFMA is a synthetic analogue of curcumin that has been shown to possess anti-cancer activities.[1] It has been investigated for its effects on various cancer cell types, including oral squamous cell carcinoma (OSCC), lung cancer, and osteosarcoma.[1] CLEFMA has been observed to reduce cell growth, induce apoptosis (programmed cell death), and stimulate autophagic cell death in cancer cells.[1]

Mechanism of Action

CLEFMA exerts its anti-cancer effects through the modulation of specific signaling pathways. In oral squamous cell carcinoma cells, CLEFMA has been shown to induce apoptosis by activating the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] This activation leads to an increase in the expression of heme oxygenase-1 (HO-1), which in turn triggers the activation of caspases-8, -9, and -3, key executioners of apoptosis.[1]

Applications in Cancer Research

  • Induction of Apoptosis: CLEFMA can be used as a tool to study the mechanisms of apoptosis in cancer cells. Its ability to activate the p38/HO-1 pathway provides a specific mechanism to investigate.

  • Inhibition of Cancer Cell Growth: Researchers can utilize CLEFMA to inhibit the proliferation of various cancer cell lines in vitro and in vivo to study its anti-tumor efficacy.

  • Drug Combination Studies: CLEFMA has been shown to enhance the inhibitory effects of other chemotherapy agents, such as paclitaxel, on cancer cell viability. This makes it a candidate for combination therapy studies.

Quantitative Data Summary

Cell LineAssayConcentration of CLEFMAResultReference
HSC-3 (OSCC)Western Blot1 µMSignificant increase in phosphorylated p38
SCC-9 (OSCC)Western Blot2 µMRemarkable up-regulation of phosphorylated p38
SCC-9 XenograftIn vivo tumor growthOral gavageSuppressed tumor growth

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of CLEFMA on the viability of cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., HSC-3, SCC-9)

    • Complete cell culture medium

    • CLEFMA (dissolved in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of CLEFMA for 24, 48, or 72 hours. Include a vehicle control (medium with the same concentration of DMSO used to dissolve CLEFMA).

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot Analysis for Signaling Pathway Proteins

This protocol is to detect the levels of key proteins in the p38/HO-1 signaling pathway.

  • Materials:

    • Cancer cells treated with CLEFMA

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-HO-1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse the treated and control cells with RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

3. In Vivo Xenograft Tumor Model

This protocol is to evaluate the anti-tumor effect of CLEFMA in a mouse model.

  • Materials:

    • Immunodeficient mice (e.g., nude mice)

    • Cancer cells (e.g., SCC-9)

    • Matrigel

    • CLEFMA formulation for oral gavage

    • Calipers

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomly assign the mice to a control group (vehicle) and a treatment group (CLEFMA).

    • Administer CLEFMA or vehicle by oral gavage daily or on a specified schedule.

    • Measure the tumor volume with calipers every few days using the formula: Volume = (length x width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Visualizations

CLEFMA_Signaling_Pathway CLEFMA CLEFMA p38 p38 MAPK CLEFMA->p38 Activates HO1 HO-1 p38->HO1 Induces Caspase9 Caspase-9 HO1->Caspase9 Caspase8 Caspase-8 HO1->Caspase8 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: CLEFMA-induced apoptotic signaling pathway in cancer cells.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment CLEFMA Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western_Blot Western Blot (p38, HO-1, Caspases) Treatment->Western_Blot Xenograft Tumor Xenograft Model In_Vivo_Treatment Oral Administration of CLEFMA Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry Tumor_Measurement->IHC

Caption: Experimental workflow for evaluating CLEFMA's anti-cancer effects.

References

Application Notes and Protocols for CLinDMA-Mediated Therapeutic Delivery to the Liver

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLinDMA is a potent, ionizable cationic lipid that has emerged as a critical component of lipid nanoparticle (LNP) formulations for the effective delivery of therapeutics, particularly nucleic acids like siRNA and mRNA, to the liver. Its pH-sensitive nature allows for efficient encapsulation of cargo at an acidic pH and facilitates endosomal escape and cytosolic delivery of the therapeutic payload upon cellular uptake. This document provides detailed application notes and experimental protocols for utilizing this compound for liver-targeted therapeutic delivery.

Mechanism of Action

This compound-formulated LNPs primarily target the liver following systemic administration. The liver-specific tropism is largely attributed to the adsorption of apolipoprotein E (ApoE) onto the LNP surface in the bloodstream.[1] This ApoE coating facilitates the recognition and uptake of the LNPs by hepatocytes, the parenchymal cells of the liver, which express high levels of the low-density lipoprotein receptor (LDLR).[1][2]

Upon binding to the LDLR, the LNP-ApoE complex is internalized into the cell via clathrin-mediated endocytosis.[2] Once inside the endosome, the acidic environment (pH 5.5-6.5) triggers the protonation of the tertiary amine group of this compound. This protonation leads to a net positive charge of the LNP, which is thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the therapeutic cargo into the cytoplasm.[3] The released therapeutic, such as siRNA, can then engage with the cellular machinery to exert its pharmacological effect, for instance, by silencing the expression of a target gene.

Quantitative Data on Liver Delivery

The following tables summarize the quantitative data on the delivery efficiency and gene silencing efficacy of this compound-containing LNPs in the liver.

Table 1: Intrahepatic Distribution of this compound LNPs

Dose (mg siRNA/kg)HepatocytesKupffer CellsLiver Sinusoidal Endothelial Cells (LSECs)
0.3~50%~50%Lower accumulation
1.0>50%Lower accumulationLower accumulation
9.083%Lower accumulationLower accumulation

Data adapted from studies using this compound-like LNPs, demonstrating dose-dependent accumulation in different liver cell types. At lower doses, distribution between hepatocytes and Kupffer cells is comparable, while higher doses favor hepatocyte delivery.

Table 2: In Vivo Gene Silencing Efficacy in Liver

Target GeneLNP FormulationDose (mg/kg)Route of AdministrationGene KnockdownAnimal Model
Factor VIITRENL3-LA based LNPs1.0Intravenous>30%ICR mice
Mst1LNP-siRNANot specifiedIntravenous~90%Mice
Mst2LNP-siRNANot specifiedIntravenous~90%Mice
VariousGalNAc-siRNA conjugatesNot specifiedSubcutaneousUp to 98%Clinical trials

This table presents a compilation of in vivo gene silencing data from various studies using different LNP formulations, including those similar to this compound, to highlight the potential efficacy.

Experimental Protocols

Protocol 1: Formulation of this compound-siRNA Lipid Nanoparticles

This protocol describes the formulation of this compound-containing LNPs encapsulating siRNA using the vortex mixing method. A similar ionizable lipid, DLin-MC3-DMA, is often used in published protocols and can be considered a proxy for this compound.

Materials:

  • This compound (or DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • siRNA of interest

  • Ethanol (200 proof, anhydrous)

  • Citrate buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • RNase-free microcentrifuge tubes

  • Dialysis cassette (MWCO 3500 Da)

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in ethanol.

    • Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000) to create the final lipid mixture in ethanol.

  • siRNA Solution Preparation:

    • Dilute the siRNA stock solution in 10 mM citrate buffer (pH 4.0) to the desired concentration.

  • LNP Formulation:

    • In an RNase-free microcentrifuge tube, add the lipid mixture in ethanol.

    • In a separate RNase-free tube, add the siRNA solution in citrate buffer.

    • While vortexing the siRNA solution at a moderate speed, rapidly add the lipid-ethanol mixture to the aqueous siRNA solution. The ratio of the aqueous phase to the ethanol phase should be approximately 3:1.

    • Continue vortexing for an additional 30 seconds.

    • Incubate the resulting LNP solution at room temperature for 15 minutes.

  • Purification and Buffer Exchange:

    • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) using a dialysis cassette for at least 2 hours, with one buffer change.

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) of the LNPs using dynamic light scattering (DLS).

    • Measure the siRNA encapsulation efficiency using a RiboGreen assay.

Protocol 2: In Vitro Cellular Uptake and Gene Silencing Assay

This protocol outlines a method to assess the cellular uptake and gene silencing efficacy of this compound-siRNA LNPs in a relevant liver cell line, such as HepG2.

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-siRNA LNPs (formulated as in Protocol 1)

  • Control siRNA LNPs (e.g., encapsulating a non-targeting control siRNA)

  • Opti-MEM or other serum-free medium

  • Lipofectamine RNAiMAX (as a positive control for transfection)

  • Reagents for quantifying gene expression (e.g., qRT-PCR primers and master mix, or reagents for a luciferase assay if using a reporter cell line)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • LNP Treatment:

    • On the day of transfection, replace the cell culture medium with fresh, complete medium.

    • Dilute the this compound-siRNA LNPs and control LNPs to the desired final concentrations in the complete medium.

    • Add the diluted LNPs to the cells.

  • Incubation:

    • Incubate the cells with the LNPs for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Gene Silencing:

    • After the incubation period, lyse the cells and extract total RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.

    • Normalize the target gene expression to a housekeeping gene (e.g., GAPDH).

    • Calculate the percentage of gene knockdown relative to cells treated with the non-targeting control siRNA LNPs.

Protocol 3: In Vivo Biodistribution and Efficacy Study in Mice

This protocol provides a general framework for evaluating the liver-targeting ability and therapeutic efficacy of this compound-siRNA LNPs in a mouse model.

Materials:

  • Laboratory mice (e.g., C57BL/6)

  • This compound-siRNA LNPs (formulated as in Protocol 1, sterile-filtered)

  • Control siRNA LNPs

  • Anesthesia (e.g., isoflurane)

  • Syringes and needles for intravenous injection

  • Equipment for tissue collection and processing

  • Reagents for analyzing biodistribution (e.g., fluorescently labeled siRNA) and gene expression in tissues.

Procedure:

  • Animal Acclimation:

    • Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • LNP Administration:

    • Administer the this compound-siRNA LNPs or control LNPs to the mice via intravenous (tail vein) injection. The typical dose can range from 0.1 to 3.0 mg siRNA/kg.

  • Biodistribution Analysis (Optional):

    • To assess tissue distribution, formulate LNPs with a fluorescently labeled siRNA (e.g., Cy5-siRNA).

    • At various time points post-injection (e.g., 2, 4, 24 hours), euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart).

    • Homogenize the tissues and measure the fluorescence intensity to quantify LNP accumulation.

  • Efficacy Assessment:

    • At a predetermined time point after LNP administration (e.g., 48-72 hours), euthanize the mice and collect the liver.

    • Homogenize the liver tissue and extract total RNA or protein.

    • Analyze the expression of the target gene at the mRNA level (qRT-PCR) or protein level (Western blot or ELISA) to determine the extent of gene silencing.

  • Toxicity Assessment:

    • Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.

    • Collect blood samples to analyze serum levels of liver enzymes (e.g., ALT, AST) as indicators of hepatotoxicity.

    • Perform histological analysis of the liver and other major organs to assess for any pathological changes.

Visualizations

G This compound-LNP Liver Delivery and Therapeutic Action cluster_0 Systemic Circulation cluster_1 Hepatocyte LNP This compound-LNP ApoE ApoE LNP->ApoE Binding LNP_ApoE ApoE-coated LNP ApoE->LNP_ApoE LDLR LDLR LNP_ApoE->LDLR Recognition & Binding Endocytosis Clathrin-mediated Endocytosis LDLR->Endocytosis Endosome Endosome (pH 6.5-5.5) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape siRNA siRNA Escape->siRNA Cytoplasm Cytoplasm RISC RISC siRNA->RISC mRNA Target mRNA RISC->mRNA Silencing mRNA Cleavage (Gene Silencing) mRNA->Silencing

Caption: Workflow of this compound-LNP mediated siRNA delivery to hepatocytes.

G Experimental Workflow for In Vivo Efficacy Formulation This compound-siRNA LNP Formulation & Characterization Administration Intravenous Injection into Mouse Model Formulation->Administration Time Incubation Period (e.g., 48-72 hours) Administration->Time Euthanasia Euthanasia and Liver Harvest Time->Euthanasia Analysis Analysis of Target Gene/Protein Expression Euthanasia->Analysis Results Quantification of Gene Knockdown Analysis->Results

References

Troubleshooting & Optimization

Technical Support Center: Managing CLinDMA-Induced Inflammation in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address inflammation induced by the cationic lipid CLinDMA in lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause inflammation?

A1: this compound is a cationic lipid utilized in the synthesis of lipid nanoparticles (LNPs), such as LNP201, for the systemic delivery of siRNA.[1] Like many cationic lipids, this compound can trigger an inflammatory response.[1] This is often due to the inherent pro-inflammatory nature of cationic lipids, which can activate innate immune signaling pathways.[2] The lipid components of LNPs are recognized by the immune system, leading to the production of pro-inflammatory cytokines and chemokines.[3]

Q2: What are the key signaling pathways involved in this compound-induced inflammation?

A2: The inflammatory response to cationic lipid-containing LNPs can be mediated by several innate immune signaling pathways. Two prominent pathways are:

  • cGAS-STING Pathway: Cationic lipids can cause mitochondrial and cellular stress, leading to the release of mitochondrial DNA into the cytoplasm. This cytosolic DNA is detected by the sensor cyclic GMP-AMP synthase (cGAS), which then activates the stimulator of interferon genes (STING).[4] Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, leading to the phosphorylation of TBK1 and subsequent activation of the transcription factor IRF3, which upregulates the expression of type I interferons and other inflammatory genes.

  • NF-κB and MAPK Pathways: LNP interaction with immune cells can trigger pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). This can lead to the activation of the canonical NF-κB pathway. In this pathway, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Concurrently, mitogen-activated protein kinase (MAPK) pathways can also be activated, further contributing to the inflammatory response.

Q3: What are the common signs of excessive inflammation in my in vitro/in vivo experiments?

A3: In in vitro cell cultures, particularly with immune cells like macrophages (e.g., RAW 264.7), signs of excessive inflammation include:

  • Increased secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) into the culture supernatant.

  • Decreased cell viability and signs of cytotoxicity.

  • Morphological changes in cells.

In in vivo models (e.g., mice), indicators of a strong inflammatory response after systemic administration of this compound-LNPs include:

  • Elevated levels of pro-inflammatory cytokines and chemokines in the serum.

  • Infiltration of immune cells, such as neutrophils, at the site of injection or in target organs.

  • Clinical signs in animals such as weight loss, lethargy, or ruffled fur.

  • In severe cases, organ damage, particularly to the liver and spleen where LNPs tend to accumulate.

Troubleshooting Guides

Issue 1: High levels of pro-inflammatory cytokines (TNF-α, IL-6) in cell culture supernatant.
Potential Cause Troubleshooting Strategy
High concentration of this compound-LNP Perform a dose-response experiment to determine the optimal LNP concentration that balances delivery efficiency with minimal cytotoxicity and inflammation.
Inherent pro-inflammatory nature of this compound 1. Co-formulate with anti-inflammatory agents: Incorporate anti-inflammatory molecules directly into the LNP formulation. For example, replacing a portion of cholesterol with dexamethasone has been shown to reduce TNF-α production. 2. Modify lipid composition: If possible, experiment with different helper lipids or PEG-lipids in your formulation, as these can influence the overall immunogenicity of the LNP.
Contamination with endotoxin (LPS) Ensure all reagents and labware used for LNP preparation and cell culture are endotoxin-free. Test your LNP formulation for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.
Sensitive cell type Use a less immunologically reactive cell line for initial screening experiments if the primary goal is not to study the inflammatory response itself.
Issue 2: Significant in vivo toxicity and inflammatory side effects.
Potential Cause Troubleshooting Strategy
High dosage of this compound-LNP Reduce the administered dose of LNPs. Conduct a dose-escalation study to find the maximum tolerated dose (MTD).
Rapid systemic clearance and immune activation 1. Optimize PEGylation: Adjust the density and length of the PEG-lipid in your LNP formulation to potentially prolong circulation time and reduce uptake by phagocytic cells. 2. Co-administration of immunosuppressants: Pre-treatment with corticosteroids like dexamethasone has been shown to partially alleviate LNP-induced inflammation exacerbation.
Route of administration Consider alternative routes of administration (e.g., subcutaneous or intramuscular instead of intravenous) which may lead to a more localized and less severe systemic inflammatory response.
Cumulative toxicity from multiple doses If your experimental design involves multiple administrations, allow for a sufficient washout period between doses to minimize cumulative inflammatory effects.

Quantitative Data Summary

The following tables summarize quantitative data on the inflammatory response to LNPs and the effects of mitigation strategies.

Table 1: In Vitro Cytokine Production in Response to LNPs

Cell LineLNP FormulationTreatment ConcentrationCytokine MeasuredFold Increase vs. ControlReference
RAW 264.7LNP with ionizable lipid400 ng/mLIL-6~20-fold (empty LNP)
RAW 264.7MC3 LNP (C10D0)Not specifiedTNF-α~2.6-fold
RAW 264.7MC3 LNP with Dexamethasone (C9D1)Not specifiedTNF-α~1.2-fold

Table 2: In Vivo Cytokine Induction and Reduction

Animal ModelLNP FormulationRoute of AdministrationCytokine MeasuredPeak Plasma Concentration / Fold IncreaseReference
MiceLNP201 (containing this compound)IntravenousIL-6> 40,000 pg/mL at 2h
MiceLNP201 (containing this compound)IntravenousTNF-α~ 2,000 pg/mL at 2h
MiceMC3 LNP (C10D0)IntravenousTNF-αSignificantly higher than untreated
MiceMC3 LNP with Dexamethasone (C9D1)IntravenousTNF-αReduced compared to C10D0 LNP
MiceLNP-mRNA in LPS-primed miceIntravenousIL-695-fold increase vs. LPS alone

Experimental Protocols

Protocol 1: Quantification of Pro-inflammatory Cytokines by ELISA

This protocol provides a general workflow for measuring TNF-α and IL-6 in cell culture supernatants or serum samples.

  • Sample Collection:

    • In Vitro: After treating cells (e.g., RAW 264.7 macrophages) with this compound-LNPs for a specified time (e.g., 6-24 hours), collect the cell culture supernatant. Centrifuge to remove any cells or debris.

    • In Vivo: Collect blood from animals at various time points (e.g., 2, 6, 24 hours) post-LNP administration. Process the blood to obtain serum and store at -80°C until use.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6 (e.g., from R&D Systems).

    • Follow the manufacturer's instructions precisely. This typically involves:

      • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

      • Blocking the plate to prevent non-specific binding.

      • Adding your samples and standards to the wells and incubating.

      • Washing the plate and adding a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP) and a substrate solution to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the cytokine standards.

    • Calculate the concentration of the cytokine in your samples by interpolating from the standard curve.

Protocol 2: Analysis of NF-κB Pathway Activation by Western Blot

This protocol outlines the steps to assess the activation of the NF-κB pathway by measuring the phosphorylation of key proteins and the nuclear translocation of p65.

  • Cell Treatment and Lysis:

    • Seed cells (e.g., RAW 264.7 or BV-2) in a 6-well plate.

    • Treat the cells with this compound-LNPs for a short duration (e.g., 15-60 minutes) to observe phosphorylation events.

    • Wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to obtain whole-cell lysates.

    • For translocation analysis, use a commercial kit to separate cytoplasmic and nuclear fractions.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-IKKα/β

      • Phospho-IκBα

      • Phospho-p65

      • Total p65

      • A loading control (e.g., GAPDH for whole-cell lysates or Lamin B1 for nuclear fractions).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts or the loading control. An increase in phosphorylated proteins or an increase in p65 in the nuclear fraction indicates pathway activation.

Visualizations

Signaling Pathways

CLinDMA_Inflammation_Pathways cluster_Extracellular Extracellular/Cytoplasm cluster_cGAS_STING cGAS-STING Pathway cluster_NFkB NF-κB Pathway cluster_Nucleus Nucleus CLinDMA_LNP This compound-LNP TLR TLR CLinDMA_LNP->TLR Activates Mito Mitochondrion CLinDMA_LNP->Mito Stress IKK IKK Complex TLR->IKK Activates mtDNA mtDNA Mito->mtDNA Releases cGAS cGAS mtDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (ER) cGAMP->STING Activates STING_Golgi STING (Golgi) STING->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα IkBa->pIkBa NFkB_inactive p65/p50-IκBα NFkB_active p65/p50 NFkB_inactive->NFkB_active Releases NFkB_nuc p65/p50 NFkB_active->NFkB_nuc Translocates Proteasome Proteasome pIkBa->Proteasome Degradation Genes_IFN IFN Genes pIRF3_nuc->Genes_IFN Induces Transcription Genes_Cyt Cytokine Genes (TNF-α, IL-6) NFkB_nuc->Genes_Cyt Induces Transcription

Caption: Signaling pathways activated by this compound-LNPs leading to inflammation.

Experimental Workflow

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Treatment Phase 2: Treatment cluster_Analysis Phase 3: Analysis cluster_Mitigation Phase 4: Mitigation & Optimization Formulation 1. Formulate this compound-LNP (± Anti-inflammatory Agent) Characterization 2. Characterize LNPs (Size, PDI, Zeta Potential) Formulation->Characterization InVitro 3a. In Vitro Treatment (e.g., RAW 264.7 cells) Characterization->InVitro InVivo 3b. In Vivo Administration (e.g., Mice) Characterization->InVivo ELISA 4a. Cytokine Quantification (ELISA) (Supernatant/Serum) InVitro->ELISA Western 4b. Pathway Analysis (Western Blot) (Cell Lysates) InVitro->Western Toxicity 4c. Toxicity Assessment (Viability Assays/Clinical Signs) InVitro->Toxicity InVivo->ELISA InVivo->Toxicity Data 5. Analyze Data ELISA->Data Western->Data Toxicity->Data Optimize 6. Optimize Formulation/Dose Data->Optimize

Caption: Workflow for assessing and mitigating this compound-LNP inflammation.

References

Technical Support Center: Optimizing CLinDMA Lipid Nanoparticle Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CLinDMA lipid nanoparticles (LNPs). Our goal is to help you overcome common stability challenges and ensure the successful application of your LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of my this compound LNPs?

A1: The stability of this compound LNPs is a multifactorial issue. Key factors include the overall lipid composition, storage temperature, buffer pH and ionic strength, and the presence of cryoprotectants.[1][2] The choice of helper lipids, cholesterol content, and the type and concentration of PEG-lipids all play a crucial role in maintaining LNP integrity.[1][3][4] Temperature fluctuations, freeze-thaw cycles, and exposure to light or oxygen can also lead to degradation and aggregation.

Q2: What is the recommended storage temperature for this compound LNPs?

A2: For short-term storage (up to 1-2 weeks), refrigeration at 2-8°C is often suitable. For long-term stability, storage at -20°C or -80°C is generally recommended. However, it is crucial to minimize freeze-thaw cycles, as these can induce particle aggregation. Lyophilization (freeze-drying) can also be an effective strategy for long-term storage at ambient temperatures. For this compound specifically, storage of a stock solution is recommended at -80°C for up to 6 months or -20°C for up to 1 month.

Q3: How does pH affect the stability of this compound LNPs?

A3: The pH of the storage buffer can significantly impact the stability of LNPs containing ionizable cationic lipids like this compound. While some studies have shown that LNPs can be stable over a range of pH values when stored at low temperatures, it is generally recommended to store them at a physiologically appropriate pH (around 7.4) for ease of use in biological applications. However, for certain formulations, a slightly acidic pH may be beneficial during formulation to ensure efficient encapsulation of nucleic acids.

Q4: My this compound LNPs are aggregating. What are the possible causes and how can I prevent this?

A4: Aggregation can be caused by several factors, including improper storage conditions, multiple freeze-thaw cycles, inappropriate buffer composition, or issues with the formulation itself. To prevent aggregation, ensure your LNPs are stored at a consistent, recommended temperature and avoid repeated freezing and thawing. The inclusion of PEG-lipids in your formulation helps to create a steric barrier that prevents aggregation. The use of cryoprotectants like sucrose or trehalose is highly recommended if you plan on freezing your LNPs.

Q5: How can I assess the stability of my this compound LNP formulation?

A5: A comprehensive stability assessment should include monitoring several key parameters over time. These include particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), zeta potential, and the encapsulation efficiency and integrity of your nucleic acid cargo. Regular monitoring of these critical quality attributes (CQAs) will provide a clear picture of your formulation's stability profile.

Troubleshooting Guide

Issue 1: Increase in Particle Size and Polydispersity Index (PDI) Over Time

Possible Cause Troubleshooting Step
Aggregation 1. Review storage temperature. Ensure it is consistently maintained. 2. Avoid multiple freeze-thaw cycles. Aliquot samples into single-use volumes before freezing. 3. If freezing, ensure the formulation contains a cryoprotectant (e.g., 10% sucrose or trehalose). 4. Optimize the concentration of PEG-lipid in your formulation to enhance steric stabilization.
Fusion of Nanoparticles 1. Evaluate the lipid composition. The ratio of helper lipids and cholesterol can influence membrane fluidity and fusion. 2. Ensure the storage buffer has an appropriate pH and ionic strength.
Degradation of Lipids 1. Protect from light and oxygen. Store in amber vials and consider purging with an inert gas like argon or nitrogen. 2. Use high-purity lipids to minimize the presence of impurities that could catalyze degradation.

Issue 2: Decrease in Encapsulation Efficiency and Loss of Nucleic Acid Cargo

Possible Cause Troubleshooting Step
Degradation of Nucleic Acid 1. Ensure all buffers and equipment are RNase-free. 2. Assess the integrity of the nucleic acid cargo at different time points using a suitable assay (e.g., RiboGreen assay or capillary gel electrophoresis).
Leakage from LNPs 1. Optimize the lipid composition. The choice of ionizable lipid and helper lipids can impact the integrity of the LNP core. 2. Evaluate the storage conditions. Elevated temperatures can increase the fluidity of the lipid bilayer, leading to leakage.
Initial Low Encapsulation 1. Optimize the formulation process, including the mixing speed and the ratio of aqueous to organic phase. 2. Ensure the pH of the aqueous buffer during formulation is acidic enough to protonate the ionizable lipid for efficient complexation with the nucleic acid.

Issue 3: Loss of Biological Activity/Transfection Efficiency

Possible Cause Troubleshooting Step
Degradation of Nucleic Acid Cargo 1. Perform an integrity assay on the encapsulated nucleic acid to check for degradation.
Changes in LNP Structure 1. Monitor particle size, PDI, and zeta potential over time to detect any physical changes. 2. Aggregation can reduce the effective concentration of active LNPs. Refer to troubleshooting steps for aggregation.
Lipid Degradation 1. Analyze the chemical integrity of the lipid components, particularly the ionizable lipid, as its degradation can impact endosomal escape.

Quantitative Data Summary

Table 1: Representative Stability of Lipid Nanoparticles (LNPs) at Different Storage Temperatures

Storage ConditionTime Pointz-Average Diameter (nm)Polydispersity Index (PDI)siRNA Entrapment Efficiency (%)
Fresh Day 01500.1595
25°C Day 302500.4580
4°C Day 301550.1692
-20°C Day 301800.2590

Note: This table presents representative data for LNP stability and may not be specific to all this compound formulations. Stability profiles should be determined empirically for each specific formulation.

Table 2: Effect of Cryoprotectants on LNP Stability After a Freeze-Thaw Cycle

Formulationz-Average Diameter (nm)Polydispersity Index (PDI)
LNPs without Cryoprotectant 4500.60
LNPs with 10% Sucrose 1600.18
LNPs with 10% Trehalose 1580.17

Data adapted from studies showing the protective effects of cryoprotectants on LNP aggregation after freezing and thawing.

Experimental Protocols

1. Protocol: LNP Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the LNP suspension in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to avoid multiple scattering effects.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument.

    • Allow the sample to equilibrate to the instrument temperature for at least 1-2 minutes.

    • Perform the measurement according to the instrument's software instructions. Typically, this involves acquiring multiple runs and averaging the results.

  • Data Analysis: The software will provide the z-average diameter (an intensity-weighted average size) and the polydispersity index (PDI), which is a measure of the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for LNP formulations.

2. Protocol: mRNA Integrity and Encapsulation Efficiency using a RiboGreen Assay

  • Total mRNA Quantification:

    • Take an aliquot of the LNP formulation.

    • Add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA.

    • Incubate at room temperature for 10-15 minutes.

    • Add the RiboGreen reagent (diluted according to the manufacturer's protocol) and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

  • Free mRNA Quantification:

    • Take an equivalent aliquot of the intact LNP formulation (do not add surfactant).

    • Add the RiboGreen reagent and measure the fluorescence.

  • Calculation of Encapsulation Efficiency:

    • Create a standard curve using known concentrations of your mRNA.

    • Use the standard curve to determine the concentration of total mRNA and free mRNA from the fluorescence readings.

    • Calculate the encapsulation efficiency (%) as follows: ((Total mRNA - Free mRNA) / Total mRNA) * 100

3. Protocol: General LNP Formulation using Microfluidic Mixing

  • Preparation of Solutions:

    • Lipid Phase (Organic): Dissolve the this compound, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol at the desired molar ratios.

    • Aqueous Phase: Dissolve the nucleic acid cargo (mRNA, siRNA, etc.) in an acidic buffer (e.g., 25-50 mM sodium acetate or citrate, pH 4-5).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device (e.g., a NanoAssemblr or similar system) according to the manufacturer's instructions.

    • Load the lipid phase and the aqueous phase into separate syringes.

    • Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic) and total flow rate. The rapid mixing induces the self-assembly of the LNPs.

  • Downstream Processing:

    • Collect the LNP suspension from the outlet.

    • Dialyze the formulation against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This is a critical step for stability and biocompatibility.

    • Sterile-filter the final LNP formulation through a 0.22 µm filter.

  • Characterization: Characterize the freshly prepared LNPs for size, PDI, and encapsulation efficiency as described in the protocols above.

Visualizations

LNP_Formulation_and_Stability_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization & Storage A Lipid Mixture in Ethanol (this compound, DSPC, Chol, PEG) C Microfluidic Mixing A->C B Nucleic Acid in Aqueous Buffer (pH 4) B->C D Dialysis vs. PBS (pH 7.4) C->D Self-Assembly E Sterile Filtration (0.22 µm) D->E Buffer Exchange F Fresh LNP (T=0 Analysis) E->F G DLS (Size, PDI) F->G H RiboGreen Assay (Encapsulation %) F->H I Bioactivity Assay F->I J Storage at -80°C, 4°C, 25°C F->J K Stability Testing (T=x Analysis) J->K K->G K->H K->I

Caption: Workflow for this compound LNP formulation, characterization, and stability assessment.

LNP_Troubleshooting_Tree Start Stability Issue Observed: Increased Size/PDI or Loss of Activity Q1 Was the sample subjected to freeze-thaw cycles? Start->Q1 A1_Yes Incorporate Cryoprotectant (e.g., 10% Sucrose) and Aliquot Samples Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 What is the storage temperature? A1_No->Q2 A2_High Store at lower temp (e.g., -20°C or -80°C) Q2->A2_High > 8°C A2_Fluctuating Ensure consistent temp and monitor storage unit Q2->A2_Fluctuating Inconsistent A2_Good Proceed to next check Q2->A2_Good Optimal Q3 Is nucleic acid cargo intact? A2_Good->Q3 A3_No Use RNase-free techniques and high-quality RNA Q3->A3_No No A3_Yes Proceed to next check Q3->A3_Yes Yes Q4 Is PEG-lipid concentration optimal? A3_Yes->Q4 A4_Low Increase PEG-lipid mole % to enhance steric shielding Q4->A4_Low No / Low A4_Yes Re-evaluate lipid ratios and component quality Q4->A4_Yes Yes

Caption: Troubleshooting decision tree for common this compound LNP stability issues.

References

Technical Support Center: Troubleshooting Low Transfection Efficiency with CLinDMA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the CLinDMA technical support center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during siRNA transfection experiments using this compound-based lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cationic lipid that is a key component in the formulation of lipid nanoparticles (LNPs) designed for the systemic delivery of small interfering RNA (siRNA).[1][2] At a lower pH (e.g., during formulation), this compound is positively charged, which allows it to electrostatically interact with and encapsulate negatively charged siRNA. At physiological pH, it becomes more neutral, which is thought to aid in the release of the siRNA into the cytoplasm of the target cell, where it can mediate gene silencing.

Q2: What is the general workflow for a this compound-based siRNA transfection experiment?

A2: The general workflow involves three main stages: preparation of the this compound-containing lipid nanoparticles encapsulating your siRNA, characterization of the formulated LNPs, and transfection of the target cells followed by analysis of gene knockdown.

Transfection Workflow cluster_prep LNP Preparation cluster_char LNP Characterization cluster_transfection Transfection & Analysis prep_lipids Prepare Lipid Mixture (this compound, helper lipids, etc.) in Ethanol mixing Rapid Mixing (e.g., Microfluidics) prep_lipids->mixing prep_siRNA Prepare siRNA in Aqueous Buffer (low pH) prep_siRNA->mixing purification Purification & Buffer Exchange (e.g., Dialysis) mixing->purification dls Size (DLS) purification->dls zeta Zeta Potential purification->zeta encapsulation Encapsulation Efficiency purification->encapsulation cell_seeding Seed Cells add_lnp Add LNPs to Cells cell_seeding->add_lnp incubation Incubate (24-72h) add_lnp->incubation analysis Analyze Gene Knockdown (qPCR, Western Blot) incubation->analysis

Fig 1. General workflow for this compound-based siRNA transfection.

Q3: What are the critical factors influencing the success of my this compound transfection?

A3: Several factors can significantly impact your transfection efficiency. These include the quality of your siRNA, the health and confluency of your cells, the formulation and characteristics of your LNPs (including the lipid-to-siRNA ratio), and the transfection conditions such as incubation time and the presence of serum.[3][4][5]

Troubleshooting Guide: Low Transfection Efficiency

Low transfection efficiency, observed as poor gene knockdown, is a common issue. The following sections provide potential causes and solutions.

Problem 1: Suboptimal Lipid Nanoparticle (LNP) Formulation and Characterization
Possible Cause Recommended Solution
Incorrect Lipid Molar Ratios The molar ratio of the lipid components is critical for LNP stability and efficacy. A common starting point for DLinDMA analogue-based formulations is a molar ratio of approximately 50:10:38.5:1.5 for Ionizable Cationic Lipid (this compound):DSPC:Cholesterol:PEG-Lipid. It's important to optimize these ratios for your specific application.
Inefficient siRNA Encapsulation Low encapsulation efficiency means less siRNA is delivered to the cells. This can result from suboptimal mixing during LNP formation or an incorrect lipid-to-siRNA ratio. Aim for an encapsulation efficiency of >80%.
Inappropriate LNP Size or Polydispersity For effective cellular uptake, LNPs should typically have a diameter of less than 100 nm with a low polydispersity index (PDI). Larger or aggregated particles will be less efficient.
Incorrect LNP Surface Charge (Zeta Potential) The zeta potential of your LNPs can influence their interaction with the cell membrane. While the core of the LNP is formed at a low pH to facilitate siRNA binding, the final formulation in a physiological buffer should have a near-neutral or slightly negative charge.
Problem 2: Issues with Cell Health and Culture Conditions
Possible Cause Recommended Solution
Poor Cell Health Transfection is stressful for cells. Ensure your cells are healthy, actively dividing, and have a viability of >90% before transfection. Avoid using cells that have been passaged too many times (>30 passages).
Suboptimal Cell Confluency The optimal cell density for transfection varies by cell type but is generally between 40-80% confluency for adherent cells. If cells are too sparse, they may not be healthy enough for efficient uptake. If they are too confluent, contact inhibition can reduce transfection efficiency.
Mycoplasma Contamination Mycoplasma contamination can significantly impact cell health and transfection outcomes. Regularly test your cell cultures for mycoplasma.
Problem 3: Suboptimal Transfection Protocol
Possible Cause Recommended Solution
Incorrect siRNA Concentration The optimal siRNA concentration for gene knockdown can vary. It is recommended to perform a dose-response experiment with siRNA concentrations ranging from 1 nM to 100 nM to find the optimal concentration for your cell type and target gene.
Inappropriate Incubation Time Gene silencing is typically measured 24-72 hours post-transfection. The optimal time depends on the stability of the target mRNA and protein. A time-course experiment (e.g., 24h, 48h, 72h) is recommended to determine the point of maximum knockdown.
Presence of Serum during Transfection While some transfection reagents are compatible with serum, it is often recommended to form the LNP-siRNA complexes in a serum-free medium, as serum proteins can interfere with complex formation. However, the transfection itself can often be carried out in a serum-containing medium to maintain cell viability.
Antibiotics in Culture Medium Avoid using antibiotics in the culture medium during transfection, as they can increase cell stress and toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound-based siRNA LNPs (Microfluidic Method)

This protocol is adapted for the use of a microfluidic mixing device, such as the NanoAssemblr™.

Materials:

  • This compound (or a close analogue like DLin-MC3-DMA)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • Ethanol (200 proof, molecular biology grade)

  • siRNA of interest

  • 25 mM Sodium Acetate buffer, pH 4.0

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • Dissolve this compound, DSPC, Cholesterol, and DMG-PEG in ethanol to a final total lipid concentration of 12.5 mM.

    • A typical molar ratio is 50% this compound, 10% DSPC, 38.5% Cholesterol, and 1.5% DMG-PEG.

  • Prepare the siRNA-Aqueous Solution:

    • Dissolve the siRNA in 25 mM Sodium Acetate buffer (pH 4.0). The concentration will depend on the desired final lipid-to-siRNA ratio.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.

    • Set the flow rate ratio on the microfluidic device to 3:1 (aqueous:ethanol).

    • Initiate mixing according to the manufacturer's instructions. The rapid mixing will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, using a 10 kDa MWCO dialysis cassette to remove the ethanol and exchange the buffer.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the purified LNPs using Dynamic Light Scattering (DLS).

    • Determine the siRNA encapsulation efficiency using a RiboGreen assay or a similar method.

Protocol 2: In Vitro Transfection of Adherent Cells with this compound LNPs

Materials:

  • Adherent cells of interest

  • Complete cell culture medium (with and without serum)

  • Purified this compound-siRNA LNPs

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed your cells in a multi-well plate at a density that will result in 40-80% confluency at the time of transfection.

  • Preparation of LNP-siRNA Complexes for Transfection:

    • On the day of transfection, dilute the purified LNP-siRNA formulation to the desired final siRNA concentration in a serum-free medium (e.g., Opti-MEM™).

  • Transfection:

    • Gently aspirate the culture medium from the cells.

    • Add the diluted LNP-siRNA complexes to the cells.

    • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO₂ incubator.

  • Post-Transfection:

    • After the incubation period, you may replace the transfection medium with fresh, complete (serum-containing) culture medium to minimize potential toxicity.

    • Continue to incubate the cells for 24-72 hours.

  • Analysis:

    • Harvest the cells at the desired time point and analyze for gene knockdown using a suitable method such as qPCR (for mRNA levels) or Western blot (for protein levels).

Visualization of Key Pathways and Relationships

LNP-mediated siRNA Delivery and Gene Silencing Pathway

siRNA_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space lnp This compound-siRNA LNP endosome Endosome (Acidic pH) lnp->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (siRNA Release) risc RISC Complex cytoplasm->risc siRNA loading mrna Target mRNA risc->mrna Target Recognition cleavage mRNA Cleavage mrna->cleavage silencing Gene Silencing cleavage->silencing

Fig 2. Pathway of LNP-mediated siRNA delivery and gene silencing.
Troubleshooting Logic for Low Transfection Efficiency

Troubleshooting_Logic cluster_lnp LNP Issues cluster_cells Cellular Issues cluster_protocol Protocol Issues start Low Transfection Efficiency check_formulation Check LNP Formulation (Ratios, Mixing) start->check_formulation check_health Check Cell Health (Viability, Passage #) start->check_health check_sirna_conc Optimize siRNA Concentration start->check_sirna_conc check_characterization Check LNP Characterization (Size, PDI, Zeta, Encapsulation) check_formulation->check_characterization end Improved Efficiency check_characterization->end check_confluency Check Cell Confluency check_health->check_confluency check_myco Check for Mycoplasma check_confluency->check_myco check_myco->end check_incubation Optimize Incubation Time check_sirna_conc->check_incubation check_media Check Media Conditions (Serum, Antibiotics) check_incubation->check_media check_media->end

Fig 3. Logical flow for troubleshooting low transfection efficiency.

References

Technical Support Center: CLinDMA Formulation Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the reproducibility of CLinDMA-containing lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in LNP formulations?

This compound is a cationic lipid that is utilized in the synthesis of lipid nanoparticles, such as LNP201, which are designed for the systemic delivery of siRNA.[1] Its positive charge facilitates the encapsulation of negatively charged nucleic acids like siRNA and aids in the interaction with and disruption of the endosomal membrane, a critical step for releasing the genetic payload into the cytoplasm.

2. What are the most common sources of irreproducibility in this compound LNP formulations?

Reproducibility issues in this compound LNP formulations often stem from variations in:

  • Material Attributes: Purity and consistency of this compound and other lipid components, as well as the quality of the siRNA.

  • Process Parameters: Inconsistent mixing speeds, flow rates, temperatures, and buffer compositions during LNP formation.[2][3]

  • Storage and Handling: Improper storage temperatures and freeze-thaw cycles can lead to particle aggregation and degradation of the nucleic acid payload.[2][4]

3. What is the expected particle size and polydispersity index (PDI) for a successful this compound LNP formulation?

Generally, for effective in vivo delivery, LNP formulations should have a mean particle diameter between 70-200 nm with a narrow size distribution, indicated by a Polydispersity Index (PDI) of less than 0.2. Formulations with a PDI < 0.3 are generally considered acceptable for lipid-based drug delivery systems.

4. How does the N:P ratio impact the formulation?

The N:P ratio, which is the molar ratio of the nitrogen atoms in the cationic lipid (like this compound) to the phosphate groups in the siRNA, is a critical parameter. It influences the encapsulation efficiency and the overall surface charge of the LNPs. An optimal N:P ratio, often around 6, is crucial for effective complexation and stability.

5. Can this compound formulations cause an inflammatory response?

Yes, this compound, being a cationic lipid, can induce an acute inflammatory response. This is a known characteristic of many cationic lipids used in LNP formulations and should be monitored in preclinical studies. Co-administration of anti-inflammatory agents like dexamethasone has been explored to mitigate these effects.

Troubleshooting Guides

Issue 1: LNP Aggregation

Q: My this compound LNP formulation is showing signs of aggregation (e.g., visible particulates, increased particle size and PDI). What are the potential causes and how can I fix it?

A:

Potential Cause Troubleshooting Strategy
Suboptimal Buffer Conditions Ensure the pH of the initial mixing buffer is acidic (typically pH 4-5) to protonate the this compound and facilitate siRNA encapsulation. After formation, dialyze into a neutral buffer (e.g., PBS, pH 7.4) for storage. Avoid buffers like PBS during freeze-thaw cycles as they can cause significant pH shifts. Consider using Tris or HEPES-based buffers for better cryoprotection.
Improper Storage Store LNP formulations at appropriate temperatures, typically -20°C or -80°C, and minimize freeze-thaw cycles. If lyophilization is used, ensure the presence of suitable cryoprotectants like sucrose or trehalose.
Incorrect Lipid Ratios Optimize the molar ratio of the lipid components. The inclusion of PEGylated lipids (typically 1-2 mol%) is crucial for providing a steric barrier that prevents aggregation.
Mechanical Stress Avoid vigorous vortexing or shaking of the final LNP suspension. Gentle mixing is recommended.
Issue 2: Low siRNA Encapsulation Efficiency

Q: I am observing low encapsulation efficiency for my siRNA in the this compound LNPs. What steps can I take to improve this?

A:

Potential Cause Troubleshooting Strategy
Incorrect N:P Ratio Optimize the N:P ratio to ensure sufficient positive charge from this compound to complex with the negatively charged siRNA. A typical starting point is an N:P ratio of around 6.
Suboptimal Mixing Process Ensure rapid and consistent mixing of the lipid-ethanol and siRNA-aqueous phases. Microfluidic mixing is highly recommended for achieving high reproducibility and encapsulation efficiency. The flow rate ratio (FRR) and total flow rate (TFR) are critical parameters to control.
Poor Quality of Lipids or siRNA Use high-purity lipids and ensure the integrity of your siRNA. Degradation of either component can lead to poor encapsulation.
Inappropriate Buffer pH The initial formulation buffer must be acidic (pH 4-5) to ensure the ionization of this compound, which is essential for electrostatic interaction with the siRNA.
Issue 3: High Polydispersity Index (PDI)

Q: My LNP formulation has a high PDI (>0.3), indicating a heterogeneous population of particles. How can I achieve a more uniform particle size distribution?

A:

Potential Cause Troubleshooting Strategy
Inconsistent Mixing Manual mixing methods can introduce variability. Utilize a controlled and reproducible mixing method like microfluidics to ensure uniform particle formation.
Non-optimal Lipid Composition The ratios of the different lipid components (this compound, helper lipid, cholesterol, PEG-lipid) can influence particle homogeneity. Systematically vary the molar percentages of each component to find the optimal ratio for your specific siRNA.
Post-formulation Aggregation A high PDI can also be a result of particle aggregation after formulation. Refer to the troubleshooting guide for LNP aggregation.
Need for Post-processing For some formulations, an extrusion step through membranes with a defined pore size after initial formulation can help to reduce the particle size and PDI.

Experimental Protocols

Key Experiment 1: this compound LNP Formulation using Microfluidics

Objective: To formulate this compound-containing LNPs with encapsulated siRNA using a microfluidic mixing device to ensure high reproducibility.

Methodology:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000) in ethanol at a specific molar ratio. A common starting ratio is 50:10:38.5:1.5 (Cationic Lipid:Helper Lipid:Cholesterol:PEG-Lipid).

    • The total lipid concentration in ethanol should be optimized, for example, 20.4 mg/mL.

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate or citrate, pH 4-5). The concentration of siRNA will depend on the desired final concentration and lipid-to-siRNA ratio.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device.

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

    • Pump the two solutions through the microfluidic chip at a defined total flow rate (TFR) and flow rate ratio (FRR). A typical FRR is 3:1 (aqueous:ethanolic).

    • Collect the resulting LNP suspension.

  • Purification and Buffer Exchange:

    • Dialyze the LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) for at least 2 hours to remove the ethanol and raise the pH.

    • Concentrate the purified LNPs to the desired final concentration using a suitable method like ultrafiltration.

Key Experiment 2: Characterization of this compound LNPs

Objective: To determine the critical quality attributes of the formulated LNPs, including particle size, PDI, and encapsulation efficiency.

Methodology:

  • Particle Size and PDI Measurement:

    • Dilute a small aliquot of the LNP formulation in the storage buffer (e.g., PBS).

    • Analyze the sample using Dynamic Light Scattering (DLS).

    • Record the Z-average diameter (particle size) and the Polydispersity Index (PDI).

  • siRNA Encapsulation Efficiency:

    • Use a fluorescent dye-based assay, such as the RiboGreen assay.

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

    • The fluorescence before lysis represents the unencapsulated siRNA, while the fluorescence after lysis represents the total siRNA.

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Visualizations

CLinDMA_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Purification & Final Formulation Lipid_Ethanol Lipid Phase (this compound, Helper, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Mixing Rapid Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing siRNA_Aqueous Aqueous Phase (siRNA in Acidic Buffer, pH 4-5) siRNA_Aqueous->Microfluidic_Mixing Dialysis Dialysis vs. Neutral Buffer (pH 7.4) Microfluidic_Mixing->Dialysis Self-assembly Final_LNP Purified & Concentrated this compound LNPs Dialysis->Final_LNP Ethanol removal & buffer exchange

Caption: Workflow for this compound LNP formulation.

Troubleshooting_Logic Problem Irreproducible Formulation Aggregation High Size / PDI (Aggregation) Problem->Aggregation Low_EE Low Encapsulation Efficiency Problem->Low_EE Check_Buffer Verify Buffer pH & Composition Aggregation->Check_Buffer Check_Storage Assess Storage & Handling Aggregation->Check_Storage Check_Ratios Optimize Lipid & N:P Ratios Aggregation->Check_Ratios Low_EE->Check_Buffer Low_EE->Check_Ratios Check_Mixing Evaluate Mixing Process Low_EE->Check_Mixing

Caption: Troubleshooting logic for this compound LNP issues.

References

Technical Support Center: Overcoming Challenges in CLinDMA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for informational purposes and should be used as a starting point for experimental design. All procedures should be performed by qualified personnel in a properly equipped laboratory, adhering to all necessary safety precautions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for a complex cationic lipid like CLinDMA?

A1: The synthesis of this compound can be envisioned as a convergent process. This involves the synthesis of key intermediates, which are then coupled together in the final steps. A plausible strategy involves the preparation of a cholesterol-containing fragment and a separate lipid tail fragment, which are then linked to a central glycerol-like backbone, followed by the introduction of the dimethylamino headgroup.

Q2: What are the most critical steps in the synthesis of cholesterol-based ether-linked lipids?

A2: The formation of the ether linkages is a critical step that often requires careful optimization of reaction conditions to achieve good yields and minimize side reactions.[2] Williamson ether synthesis is a common method, which involves the reaction of an alkoxide with a primary alkyl halide. Ensuring anhydrous conditions and using an appropriate base are crucial for success.

Q3: What are the main challenges in purifying the final this compound product?

A3: Purification of the final lipid product can be challenging due to its amphiphilic nature and high molecular weight. Standard purification techniques like column chromatography on silica gel are often employed. However, the non-polar cholesterol moiety and the polar amine headgroup can lead to streaking or poor separation. Using a solvent system with a small amount of a basic modifier, such as triethylamine, can help to improve chromatographic performance.

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: A combination of analytical techniques is essential to confirm the structure and purity of the final product. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are used to elucidate the chemical structure. Mass spectrometry (MS) will confirm the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are suitable for lipid analysis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in etherification step - Incomplete deprotonation of the alcohol.- Competing elimination reaction (E2) of the alkyl halide.- Steric hindrance from the cholesterol backbone.- Impure starting materials or wet solvents.- Use a stronger base (e.g., sodium hydride) and ensure anhydrous conditions.- Use a primary alkyl halide or tosylate as the electrophile.- Optimize reaction temperature and time; prolonged heating can favor elimination.- Purify all reagents and use freshly distilled, anhydrous solvents.
Formation of multiple byproducts - Side reactions such as elimination or rearrangement.- Incomplete reaction leading to a mixture of starting materials and products.- Over-alkylation if multiple reactive sites are present.- Carefully control the stoichiometry of the reactants.- Use protecting groups for other reactive functional groups if necessary.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Optimize purification methods to separate the desired product from byproducts.
Difficulty in purifying the final product - Streaking or poor separation on silica gel chromatography.- Co-elution of structurally similar impurities.- For column chromatography, add a small percentage of triethylamine (0.1-1%) to the eluent to suppress the interaction of the amine with the silica gel.- Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.- Preparative HPLC can be used for final purification if high purity is required.
Final product is unstable or degrades - Oxidation of the unsaturated lipid tails.- Contamination with residual acid or base from the synthesis.- Store the final product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C or -80°C).- Ensure all acidic or basic reagents are thoroughly removed during the workup and purification steps.- Use antioxidants like BHT if compatible with the final application.

Hypothetical Experimental Protocol for this compound Synthesis

Disclaimer: The following is a hypothetical protocol based on the synthesis of similar cholesterol-based cationic lipids. It has not been experimentally validated for this compound and should be adapted and optimized by the user.

Overall Synthesis Workflow

The proposed synthesis involves a multi-step process, which is illustrated in the diagram below.

CLinDMA_Synthesis_Workflow cluster_cholesterol_arm Cholesterol Arm Synthesis cluster_lipid_tail_arm Lipid Tail Arm Synthesis cluster_backbone_assembly Backbone Assembly & Final Product Cholesterol Cholesterol Chol_Tosylate Cholesterol Tosylate Cholesterol->Chol_Tosylate TsCl, Pyridine Chol_Ether_Alcohol Cholesterol-Linker-Alcohol Chol_Tosylate->Chol_Ether_Alcohol 1,4-Butanediol, Base Chol_Ether_Halide Cholesterol-Linker-Halide Chol_Ether_Alcohol->Chol_Ether_Halide SOCl2 or PBr3 Intermediate_1 Intermediate 1 Chol_Ether_Halide->Intermediate_1 Glycerol_Deriv, Base Linoleyl_Alcohol Linoleyl Alcohol Linoleyl_Halide Linoleyl Halide Linoleyl_Alcohol->Linoleyl_Halide PBr3 Intermediate_2 Intermediate 2 Linoleyl_Halide->Intermediate_2 Intermediate_1, Base Glycerol_Deriv Protected Glycerol Derivative Protected_this compound Protected this compound Intermediate_2->Protected_this compound Introduction of Amine Precursor This compound This compound Protected_this compound->this compound Deprotection & N,N-dimethylation LNP_Formulation_Delivery cluster_formulation LNP Formulation cluster_delivery Cellular Delivery and Gene Silencing Lipids_Ethanol This compound, Helper Lipids in Ethanol Mixing Rapid Mixing Lipids_Ethanol->Mixing siRNA_Aqueous siRNA in Aqueous Buffer (pH 4) siRNA_Aqueous->Mixing LNP_Formation Self-Assembly into LNPs Mixing->LNP_Formation Dialysis Dialysis (to remove ethanol and raise pH) LNP_Formation->Dialysis Sterile_Filtration Sterile Filtration Dialysis->Sterile_Filtration Final_LNPs Final LNP Formulation Sterile_Filtration->Final_LNPs Administration In vivo Administration Final_LNPs->Administration Delivery to Target Tissue Cellular_Uptake Endocytosis by Target Cell Administration->Cellular_Uptake Endosomal_Escape Endosomal Escape Cellular_Uptake->Endosomal_Escape RISC_Loading siRNA loading into RISC Endosomal_Escape->RISC_Loading mRNA_Cleavage mRNA Cleavage RISC_Loading->mRNA_Cleavage Gene_Silencing Target Gene Silencing mRNA_Cleavage->Gene_Silencing

References

Technical Support Center: Minimizing Off-Target Effects of CLinDMA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize off-target effects during your experiments with CLinDMA-based lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-LNP off-target toxicity?

A1: this compound, as a cationic lipid, can contribute to off-target effects through several mechanisms:

  • Inflammatory Response: this compound-containing LNPs can activate the innate immune system, leading to the release of pro-inflammatory cytokines and chemokines. This response is primarily attributed to the lipid components of the nanoparticle.

  • Accumulation in the Mononuclear Phagocytic System (MPS): Like many nanoparticles, this compound-LNPs can be recognized and cleared by the MPS, leading to accumulation in organs rich in phagocytic cells, such as the liver and spleen. This can lead to localized inflammation and potential toxicity.

  • Cell Membrane Destabilization: The cationic nature of this compound can lead to interactions with and destabilization of cell membranes, potentially causing cytotoxicity.

  • Induction of Reactive Oxygen Species (ROS): Cationic lipids can induce cellular ROS, leading to oxidative stress and potential cell death.

Q2: How can I reduce the inflammatory response associated with this compound-LNPs?

A2: Several strategies can be employed to mitigate the inflammatory potential of your LNP formulation:

  • Incorporate Anti-inflammatory Agents: Co-delivering or incorporating anti-inflammatory drugs like dexamethasone into the LNP formulation has been shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-α.

  • Optimize LNP Composition: The molar ratio of the lipid components is critical. Systematically varying the ratios of this compound, helper lipids (e.g., DOPE, DSPC), cholesterol, and PEG-lipids can lead to formulations with lower immunogenicity.

  • Modify PEG-lipid: The length of the polyethylene glycol (PEG) chain and the lipid anchor can influence the immune response. Longer PEG chains can create a "stealth" effect, reducing recognition by the immune system.

Q3: How can I alter the biodistribution of this compound-LNPs to reduce liver accumulation?

A3: Modifying the LNP formulation can shift its biodistribution away from the liver:

  • Change Helper Lipids: Replacing standard neutral helper lipids like DSPC with glycolipids has been demonstrated to decrease LNP accumulation in the liver and increase delivery to the spleen.

  • Adjust Cholesterol Content: Reducing the molar percentage of cholesterol in LNP formulations has been shown to decrease expression in the liver.

  • Surface Modification: While not specific to this compound, general strategies for altering biodistribution include attaching targeting ligands (e.g., antibodies, aptamers) to the LNP surface to direct them to specific cell types or tissues.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High in vitro cytotoxicity Suboptimal LNP formulation (e.g., molar ratios, N/P ratio).Systematically screen different molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid. Titrate the N/P (nitrogen-to-phosphate) ratio to find a balance between encapsulation efficiency and cell viability.
High concentration of LNPs.Perform a dose-response curve to determine the IC50 of your formulation and use the lowest effective concentration.
Inherent sensitivity of the cell line.Test the formulation on a panel of different cell lines to assess cell-type-specific toxicity.
Unexpected in vivo toxicity (e.g., elevated liver enzymes, weight loss) Off-target accumulation in the liver and spleen.Modify the LNP formulation to alter biodistribution. Consider replacing the helper lipid with a glycolipid or reducing the cholesterol content.
Strong inflammatory response.Incorporate an anti-inflammatory agent like dexamethasone into your LNP formulation. Optimize the PEG-lipid component to enhance the "stealth" properties of the nanoparticles.
High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vitro or in vivo Intrinsic immunogenicity of the this compound-LNP formulation.Co-formulate with dexamethasone. Screen different helper lipids and PEG-lipid configurations. Ensure the absence of endotoxin contamination in all reagents.
Low transfection efficiency at non-toxic LNP concentrations Poor endosomal escape.Optimize the pKa of the ionizable lipid. While this compound is set, for future formulations, lipids with a pKa between 6.2 and 6.7 are often optimal for endosomal escape.
Inefficient cellular uptake.Modify the LNP surface with targeting ligands for the specific cell type of interest.

Quantitative Data on Formulation Modifications

The following tables summarize quantitative data on how LNP formulation changes can impact off-target effects.

Table 1: Effect of Dexamethasone Incorporation on Inflammatory Response

LNP FormulationKey ModificationEffect on TNF-α Concentration
Standard LNP-Baseline inflammatory response
Dexamethasone-LNPPartial replacement of cholesterol with dexamethasoneApproximately 4-fold decrease in TNF-α concentration in dendritic cells[1]

Table 2: Impact of Helper Lipid on LNP Biodistribution

LNP FormulationHelper Lipid% mRNA Delivery to Liver Endothelial Cells% mRNA Delivery to Splenic Macrophages
Control LNPDSPC (neutral lipid)82%66%
GlycoLNPGlycolipid54%78%

Data from a study using DNA barcoding to assess LNP delivery in vivo.[2]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a general method for preparing this compound-containing LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Preparation of Nucleic Acid Solution:

    • Dissolve your siRNA or mRNA in a low pH buffer (e.g., 25 mM sodium acetate, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Set the desired flow rate ratio, typically 3:1 (aqueous:ethanol).

    • Initiate mixing of the lipid and nucleic acid solutions to facilitate the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, using a dialysis cassette (e.g., 10 kDa MWCO) for at least 2 hours to remove ethanol and exchange the buffer.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vitro Cytokine Profiling using ELISA

This protocol outlines the steps for measuring pro-inflammatory cytokines in the supernatant of immune cells treated with this compound-LNPs.

  • Cell Seeding and Treatment:

    • Seed immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage cell line like RAW 264.7) in a 96-well plate.

    • Prepare serial dilutions of your LNP formulation in cell culture medium.

    • Treat the cells with the LNP dilutions and include appropriate controls (untreated cells, vehicle control, positive control like LPS).

    • Incubate for a specified period (e.g., 24 hours).

  • ELISA Procedure (Sandwich ELISA):

    • Coating: Coat a high-binding 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

    • Sample Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

    • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

    • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Analysis: Calculate the cytokine concentration in your samples based on the standard curve.

Protocol 3: Assessment of Cellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol describes a common method for measuring intracellular ROS levels in cells treated with LNPs.

  • Cell Seeding and Treatment:

    • Seed adherent cells in a 24-well plate or use suspension cells.

    • Treat cells with your this compound-LNP formulation for the desired time period. Include positive (e.g., H₂O₂) and negative controls.

  • Preparation of DCFH-DA Solution:

    • Prepare a stock solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in DMSO.

    • Immediately before use, dilute the stock solution in serum-free medium to the desired working concentration (e.g., 10 µM).

  • Staining:

    • Remove the treatment medium and wash the cells.

    • Add the DCFH-DA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).

  • Analysis:

    • Normalize the fluorescence intensity to the number of cells or protein concentration. Compare the ROS levels in treated cells to the controls.

Visualizations

signaling_pathway LNP This compound-LNP ImmuneCell Immune Cell (e.g., Macrophage) LNP->ImmuneCell Uptake PRR Pattern Recognition Receptors (PRRs) ImmuneCell->PRR Sensing NFkB NF-κB Pathway PRR->NFkB Activation Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6) NFkB->Cytokines Transcription Inflammation Inflammatory Response Cytokines->Inflammation Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibition

References

Technical Support Center: Optimizing CLinDMA LNP Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the encapsulation efficiency of CLinDMA-based Lipid Nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What is a typical encapsulation efficiency I should expect for this compound LNPs?

A1: With optimized formulation and process parameters, it is common to achieve an encapsulation efficiency of over 90% for this compound LNPs encapsulating nucleic acids like mRNA or siRNA.[1][2][3] Some protocols even report efficiencies greater than 95%.[4]

Q2: What are the most critical factors influencing the encapsulation efficiency of this compound LNPs?

A2: The most critical factors include the lipid composition (especially the molar ratio of the ionizable lipid this compound), the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid), the pH of the aqueous buffer during formulation, and the mixing method and its parameters (e.g., flow rate ratio and total flow rate in microfluidics).[5]

Q3: How does the N/P ratio affect encapsulation efficiency?

A3: The N/P ratio is a critical parameter that impacts most physicochemical properties of the LNP, including size and encapsulation efficiency. An optimal N/P ratio ensures sufficient electrostatic interaction between the positively charged this compound (at acidic pH) and the negatively charged nucleic acid, promoting high encapsulation. A commonly used N/P ratio for efficient encapsulation is around 6.

Q4: Why is the pH of the buffer important during LNP formation?

A4: The pH of the aqueous buffer is crucial because it protonates the ionizable lipid, this compound. This positive charge is essential for the electrostatic interaction with the negatively charged nucleic acid backbone, which drives the encapsulation process. The formulation is typically performed at an acidic pH (e.g., pH 4-6).

Q5: What is the role of the other lipid components (helper lipid, cholesterol, PEG-lipid) in encapsulation?

A5: While this compound is key for nucleic acid interaction, the other components are vital for the overall structure and stability of the LNP, which indirectly affects encapsulation.

  • Helper lipids (e.g., DSPC, DOPE) contribute to the structural integrity of the lipid bilayer.

  • Cholesterol enhances LNP stability by modulating membrane fluidity and filling gaps between phospholipids.

  • PEG-lipids control the particle size during formulation and provide a steric barrier to prevent aggregation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (<80%) Suboptimal N/P ratio.Optimize the N/P ratio. A common starting point is an N/P ratio of 6. You may need to titrate this up or down depending on your specific nucleic acid and lipid composition.
Incorrect pH of the aqueous buffer.Ensure the aqueous buffer (containing the nucleic acid) is at an acidic pH (typically pH 4-6) to ensure protonation of the this compound.
Inefficient mixing of lipid and aqueous phases.If using microfluidics, optimize the Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A higher FRR (aqueous to organic), often around 3:1, is generally associated with higher encapsulation efficiency.
Poor quality of nucleic acid or lipid components.Ensure the purity and integrity of your nucleic acid and lipid stocks. Degradation of any component can negatively impact LNP formation.
Inconsistent Encapsulation Efficiency Between Batches Variability in manual mixing techniques.Switch to a more controlled and reproducible mixing method like microfluidics (e.g., using a staggered herringbone micromixer) or a T-junction mixer.
Fluctuations in experimental conditions (e.g., temperature).Standardize all experimental parameters, including temperature, as it can influence lipid behavior and mixing dynamics.
Inaccurate pipetting of lipid or nucleic acid solutions.Calibrate your pipettes regularly and use precise pipetting techniques to ensure accurate molar ratios.
High Polydispersity Index (PDI > 0.2) with Low Encapsulation Inefficient or slow mixing.Increase the Total Flow Rate (TFR) in your microfluidic system to promote faster mixing and more uniform particle formation. Ensure the micromixer is not clogged.
Aggregation of LNPs after formation.Check the concentration of the PEG-lipid, as it plays a role in preventing aggregation. Ensure prompt and efficient downstream processing, such as dialysis, to remove the organic solvent.

Data Presentation

Table 1: Effect of Flow Rate Ratio (FRR) and Total Flow Rate (TFR) on LNP Characteristics

LNP FormulationMixing MethodFRR (Aqueous:Organic)TFR (mL/min)Particle Size (nm)PDIEncapsulation Efficiency (%)
Generic mRNA-LNPMicrofluidics3:112~80-100< 0.2> 95
Generic siRNA-LNPMicrofluidics3:120~50-70< 0.25> 90
This compound-based LNPT-junction3:140~70-90< 0.15~95
This compound-based LNPImpinging Jet3:140~70-90< 0.15~95
This compound-based LNPImpinging Jet3:180~70-90< 0.15~95

Note: This table is a synthesis of data from multiple sources and represents typical values. Actual results may vary based on the specific lipids, payload, and experimental setup.

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics
  • Preparation of Solutions:

    • Lipid Solution (Organic Phase): Prepare a stock solution of this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol at the desired molar ratio. A common starting molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • Nucleic Acid Solution (Aqueous Phase): Dissolve the nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0) at a concentration calculated to achieve the target N/P ratio (e.g., N/P = 6).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer).

    • Load the lipid solution into a syringe for the organic phase inlet and the nucleic acid solution into a syringe for the aqueous phase inlet.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pump. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (aqueous:organic).

    • Initiate the flow and collect the LNP suspension from the outlet. Discard the initial and final volumes to ensure the collection of a homogeneously mixed sample.

  • Downstream Processing:

    • Immediately after formation, dialyze the LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) for at least 18 hours to remove the ethanol and raise the pH. This step is crucial for stabilizing the LNPs.

    • Concentrate the LNP sample if necessary using appropriate methods like ultrafiltration.

Protocol 2: Measurement of Encapsulation Efficiency using RiboGreen Assay

This protocol is based on the principle that the RiboGreen dye fluoresces upon binding to nucleic acids, and its access to encapsulated nucleic acids is limited. A detergent is used to lyse the LNPs and release all nucleic acids for total quantification.

  • Reagent Preparation:

    • Prepare a 1x TE buffer solution.

    • Prepare a RiboGreen working solution by diluting the stock reagent in 1x TE buffer according to the manufacturer's instructions. Protect this solution from light.

    • Prepare a detergent solution (e.g., 2% Triton X-100 in nuclease-free water).

    • Prepare a standard curve of your nucleic acid in 1x TE buffer.

  • Sample Preparation:

    • In a 96-well plate, prepare two sets of diluted LNP samples:

      • Intact LNPs (for measuring free nucleic acid): Dilute the LNP suspension to an appropriate concentration in 1x TE buffer.

      • Lysed LNPs (for measuring total nucleic acid): Dilute the LNP suspension to the same concentration in 1x TE buffer containing a final concentration of 0.2% Triton X-100 to disrupt the nanoparticles.

  • Fluorescence Measurement:

    • Add the RiboGreen working solution to all wells containing the standards and samples.

    • Incubate for a few minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission).

  • Calculation of Encapsulation Efficiency:

    • Use the standard curve to determine the concentration of nucleic acid in both the intact and lysed LNP samples.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

G cluster_formulation Formulation Parameters cluster_process Process Parameters Lipid Composition Lipid Composition Encapsulation Efficiency Encapsulation Efficiency Lipid Composition->Encapsulation Efficiency N/P Ratio N/P Ratio N/P Ratio->Encapsulation Efficiency Aqueous Buffer pH Aqueous Buffer pH Aqueous Buffer pH->Encapsulation Efficiency Payload Characteristics Payload Characteristics Payload Characteristics->Encapsulation Efficiency Mixing Method Mixing Method Mixing Method->Encapsulation Efficiency Flow Rate Ratio (FRR) Flow Rate Ratio (FRR) Flow Rate Ratio (FRR)->Encapsulation Efficiency Total Flow Rate (TFR) Total Flow Rate (TFR) Total Flow Rate (TFR)->Encapsulation Efficiency Temperature Temperature Temperature->Encapsulation Efficiency

Caption: Key factors influencing LNP encapsulation efficiency.

G cluster_prep Preparation cluster_form Formulation cluster_downstream Downstream Processing cluster_analysis Analysis Lipid Solution (Ethanol) Lipid Solution (Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Solution (Ethanol)->Microfluidic Mixing Nucleic Acid Solution (Aqueous Buffer, pH 4-6) Nucleic Acid Solution (Aqueous Buffer, pH 4-6) Nucleic Acid Solution (Aqueous Buffer, pH 4-6)->Microfluidic Mixing Dialysis (vs. PBS, pH 7.4) Dialysis (vs. PBS, pH 7.4) Microfluidic Mixing->Dialysis (vs. PBS, pH 7.4) Concentration Concentration Dialysis (vs. PBS, pH 7.4)->Concentration Characterization (Size, PDI, Zeta Potential) Characterization (Size, PDI, Zeta Potential) Concentration->Characterization (Size, PDI, Zeta Potential) Encapsulation Efficiency Assay Encapsulation Efficiency Assay Concentration->Encapsulation Efficiency Assay

Caption: Experimental workflow for this compound LNP formulation and analysis.

References

Technical Support Center: CLinDMA Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during the formulation of CLinDMA-based lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound LNP formulation appears cloudy and shows visible aggregates immediately after preparation. What is the likely cause?

A1: Immediate aggregation upon formulation is often due to suboptimal mixing or incorrect pH conditions. The formation of LNPs relies on the rapid mixing of an ethanol-lipid phase with an acidic aqueous phase containing the nucleic acid cargo.[1][2] If the mixing is too slow, localized high concentrations of lipids can lead to the formation of large, poorly structured aggregates instead of uniform nanoparticles. Additionally, the initial acidic pH is crucial for protonating the ionizable this compound, which facilitates nucleic acid encapsulation and self-assembly.[3][4]

Troubleshooting Steps:

  • Verify Mixing Technique: For manual mixing, ensure rapid and vigorous pipetting or vortexing. For automated systems like microfluidics, check that the flow rates are set correctly to ensure rapid, homogenous mixing.

  • Confirm Buffer pH: The aqueous buffer containing your siRNA or other nucleic acid should be acidic, typically between pH 3 and 5, to ensure the cationic lipid is positively charged for efficient encapsulation.

  • Check Lipid Solubility: Ensure all lipid components, including this compound, are fully dissolved in the ethanol phase before mixing.

Q2: My LNP formulation is stable initially but aggregates during storage. What factors could be responsible?

A2: Delayed aggregation during storage is typically caused by environmental stress or suboptimal formulation components. Key factors include storage temperature, freeze-thaw cycles, formulation pH, and ionic strength. LNPs can be sensitive to elevated temperatures and can aggregate if subjected to repeated freezing and thawing. Aggregation may occur more rapidly at neutral pH where the ionizable lipids are closer to being neutrally charged.

Troubleshooting Steps:

  • Optimize Storage Temperature: For aqueous suspensions, refrigeration at 2-8°C is often preferable to freezing or room temperature storage.

  • Incorporate Cryoprotectants: If freezing is necessary, add cryoprotectants like sucrose or trehalose to the formulation before freezing to minimize aggregation during freeze-thaw cycles.

  • Adjust Final Buffer: After formulation, ensure the LNPs are in a buffer with an appropriate pH and low ionic strength for storage. Some buffers, like PBS, can experience significant pH shifts during freezing, which can induce aggregation.

Q3: I am observing an increase in particle size and polydispersity index (PDI) over time. How can I improve the stability of my this compound LNPs?

A3: An increase in size and PDI indicates colloidal instability and aggregation. The most common strategy to enhance stability is to optimize the PEG-lipid concentration in your formulation. PEG-lipids create a hydrophilic steric barrier on the surface of the LNP, which prevents particles from coming into close contact and aggregating.

Troubleshooting Steps:

  • Optimize PEG-Lipid Molar Ratio: The molar percentage of PEG-lipid is typically low (1-5%). Increasing the concentration within this range can lead to smaller, more stable particles. However, excessive PEG can hinder cellular uptake.

  • Lipid Composition: The structure of other lipids can influence stability. For instance, lipids with branched hydrophobic tails can create more rigid membranes that are less prone to fusion and aggregation.

  • Zeta Potential: The surface charge of the LNPs, measured as zeta potential, also plays a role. A sufficiently high surface charge (either positive or negative) can prevent aggregation due to electrostatic repulsion. However, a highly positive charge can lead to toxicity.

Data Summary Tables

Table 1: Impact of Formulation Parameters on LNP Aggregation

ParameterLow Aggregation RiskHigh Aggregation RiskRationale
pH (during storage) Slightly acidic to neutral (e.g., pH 6.0-7.4)Very low pH or neutral pH where lipids are unchargedAt very low pH, particles can be prone to aggregation. At neutral pH, reduced surface charge on ionizable lipids can decrease electrostatic repulsion.
Ionic Strength LowHighHigh salt concentrations can screen the surface charge of LNPs, reducing electrostatic repulsion and promoting aggregation.
PEG-Lipid Content 1-5 mol%<0.5 mol% or >5 mol%Too little PEG-lipid provides an insufficient steric barrier. Too much can have other undesirable effects.
Temperature Refrigerated (2-8°C)Room Temperature or Freeze-Thaw CyclesElevated temperatures and freeze-thaw cycles can induce aggregation.
Zeta Potential Moderately negative or positive (e.g., ±30 mV)Near neutral (0 mV)A near-neutral zeta potential indicates low electrostatic repulsion between particles, leading to a higher chance of aggregation.

Experimental Protocols

Protocol 1: General this compound LNP Formulation via Microfluidic Mixing

This protocol describes a general method for preparing this compound-based LNPs for siRNA delivery using a microfluidic device.

Materials:

  • This compound

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (anhydrous)

  • siRNA

  • Citrate buffer (50 mM, pH 4.0)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Methodology:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of 10-20 mM. Ensure all lipids are fully dissolved.

  • Prepare Aqueous Phase: Dissolve the siRNA in the citrate buffer (pH 4.0). The concentration will depend on the desired nucleic acid-to-lipid ratio.

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

  • Initiate Mixing: Start the flow on the microfluidic device, typically at a flow rate ratio of 3:1 (aqueous:ethanol). The rapid mixing within the microfluidic channels will induce the self-assembly of the LNPs.

  • Purification: Collect the resulting LNP suspension. To remove ethanol and exchange the buffer, dialyze the sample against PBS (pH 7.4) for at least 2 hours using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 2-8°C.

Protocol 2: Characterization of LNP Size, Polydispersity, and Zeta Potential

Purpose: To assess the quality of the LNP formulation and monitor for aggregation.

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Methodology:

  • Sample Preparation: Dilute a small aliquot of the LNP formulation in the storage buffer (e.g., PBS) to an appropriate concentration for DLS analysis. This is typically a 1:20 or 1:50 dilution.

  • Size and PDI Measurement:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Place the diluted sample in a clean cuvette and insert it into the instrument.

    • Perform the DLS measurement to obtain the z-average diameter (particle size) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered to indicate a homogenous particle population.

  • Zeta Potential Measurement:

    • Prepare a diluted sample as in step 1. For zeta potential, it is sometimes beneficial to dilute in a buffer of lower ionic strength to enhance the measurement of surface charge.

    • Inject the sample into a folded capillary cell, ensuring no air bubbles are present.

    • Place the cell into the instrument and perform the zeta potential measurement.

  • Data Analysis: Analyze the results to confirm that the LNPs are within the desired size range (typically 80-150 nm for systemic delivery) and have a low PDI. Monitor these parameters over time to assess stability.

Visualizations

G start LNP Aggregation Observed q1 When does aggregation occur? start->q1 immediate Immediately After Formulation q1->immediate Immediate delayed During Storage q1->delayed Delayed cause_immediate Likely Causes: - Slow/Inefficient Mixing - Incorrect pH of Aqueous Phase - Poor Lipid Solubility immediate->cause_immediate sol_immediate Solutions: - Increase Mixing Speed/Flow Rate - Verify Aqueous Buffer pH (3-5) - Ensure Lipids are Fully Dissolved cause_immediate->sol_immediate cause_delayed Likely Causes: - Suboptimal Temperature - Freeze-Thaw Cycles - Incorrect Final Buffer (pH, Ionic Strength) - Insufficient PEG-Lipid delayed->cause_delayed sol_delayed Solutions: - Store at 2-8°C - Add Cryoprotectants (Sucrose) - Optimize Final Buffer Composition - Adjust PEG-Lipid Molar Ratio cause_delayed->sol_delayed

Caption: Troubleshooting workflow for this compound LNP aggregation.

LNP_Workflow prep_lipids 1. Prepare Lipid Phase (this compound, Helper, Cholesterol, PEG-Lipid) in Ethanol mixing 3. Rapid Mixing (e.g., Microfluidics) prep_lipids->mixing prep_aqueous 2. Prepare Aqueous Phase (siRNA in Acidic Buffer, pH 4) prep_aqueous->mixing purify 4. Purification (Dialysis to remove ethanol and raise pH to 7.4) mixing->purify characterize 5. Characterization (DLS for Size/PDI, Zeta Potential) purify->characterize storage 6. Storage (2-8°C) characterize->storage

Caption: Experimental workflow for this compound LNP formulation.

LNP_Stability center LNP Stability / Aggregation ph pH center->ph temp Temperature center->temp ionic Ionic Strength center->ionic peg PEG-Lipid Content center->peg ft_cycles Freeze-Thaw Cycles center->ft_cycles lipids Lipid Composition center->lipids

Caption: Key factors influencing LNP stability and aggregation.

References

Technical Support Center: Optimizing Lipid-Mediated siRNA Delivery for Specific Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lipid-mediated small interfering RNA (siRNA) delivery. While "CLinDMA" is a cationic lipid used in the formulation of lipid nanoparticles for siRNA delivery, a specific protocol termed "this compound" is not standard in the field.[1][2] This guide will address the broader, more applicable topic of refining lipid-based siRNA transfection protocols for various cell types.

Frequently Asked Questions (FAQs)

1. What is the role of cationic lipids like this compound in siRNA delivery?

Cationic lipids are positively charged molecules that can form complexes with negatively charged nucleic acids like siRNA. These lipid-siRNA complexes, often forming liposomes or lipid nanoparticles (LNPs), facilitate the entry of siRNA into cells, a process known as transfection.[2][3]

2. Why is my siRNA transfection efficiency low?

Low transfection efficiency can be due to several factors including suboptimal lipid-to-siRNA ratio, low cell viability, incorrect cell density at the time of transfection, or the inherent difficulty in transfecting a particular cell type.[4]

3. How does serum in the culture medium affect transfection?

Serum can both positively and negatively impact transfection. While some serum components can enhance transfection complex uptake, others can interfere with the complex formation or its interaction with the cell membrane. For many protocols, forming the lipid-siRNA complexes in a serum-free medium is recommended before adding them to cells cultured in a serum-containing medium.

4. Can I use the same transfection protocol for different cell lines?

No, transfection protocols often require cell-line-specific optimization. Different cell types have varying membrane characteristics and endocytic capacities, which significantly affect the uptake of lipid-siRNA complexes.

5. What is the ideal confluency for cells during transfection?

Typically, cells should be in the logarithmic growth phase and be 70-80% confluent at the time of transfection. Overly confluent or sparse cultures can lead to reduced transfection efficiency.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Gene Knockdown Poor transfection efficiency.Optimize the lipid-to-siRNA ratio. Test a range of concentrations for both the lipid reagent and siRNA. Ensure cells are at the optimal density and viability (>90%).
Ineffective siRNA sequence.Verify the siRNA sequence targets the correct gene and consider testing multiple siRNA sequences for the same target.
High background signal.Include proper negative controls (e.g., non-targeting siRNA) to accurately assess target-specific knockdown.
High Cell Toxicity/Death Lipid reagent concentration is too high.Reduce the concentration of the lipid transfection reagent. Perform a dose-response curve to find the optimal balance between efficiency and toxicity.
siRNA concentration is too high.High concentrations of siRNA can induce an off-target or immune response. Lower the siRNA concentration.
Poor cell health prior to transfection.Ensure cells are healthy and not passaged too many times. Use cells between passages 5-20 for best results.
Inconsistent Results Variation in cell density.Plate cells evenly and ensure consistent cell numbers across experiments.
Pipetting errors.Be precise when preparing lipid-siRNA complexes. Small variations in volumes can lead to significant differences.
Reagent degradation.Store lipid reagents and siRNA according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Difficulty Transfecting Suspension Cells Inefficient complex formation and delivery.Use transfection reagents specifically designed for suspension cells. Increase cell density at the time of transfection. Consider using a gentle centrifugation step after adding the complexes to promote contact with the cells.
Adherent Cells Detaching Toxicity from the transfection complexes.Reduce the incubation time of the cells with the transfection complexes. Change the medium 4-6 hours post-transfection.

Experimental Protocols

General Protocol for Lipid-Mediated siRNA Transfection of Adherent Cells
  • Cell Seeding: The day before transfection, seed cells in antibiotic-free growth medium such that they are 70-80% confluent at the time of transfection.

  • Complex Formation (in two tubes):

    • Tube A: Dilute the required amount of siRNA in serum-free medium (e.g., Opti-MEM).

    • Tube B: Dilute the lipid transfection reagent in serum-free medium.

  • Incubation: Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

  • Transfection: Add the lipid-siRNA complexes dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: Harvest the cells and analyze for gene knockdown via RT-qPCR, Western blot, or other relevant assays.

Considerations for Suspension Cells

Adapting protocols for suspension cells often requires optimization. Key differences include:

  • Cell Density: A higher cell density is often required for efficient transfection.

  • Transfection Volume: Transfection is typically performed in a smaller volume to increase the concentration of complexes relative to the cells.

  • Mixing: Gentle agitation or centrifugation after the addition of complexes can improve transfection efficiency.

Data Presentation

Table 1: Optimization Parameters for siRNA Transfection
ParameterAdherent CellsSuspension CellsKey Considerations
Cell Density (per well) 1 x 10^5 - 5 x 10^5 (24-well plate)5 x 10^5 - 2 x 10^6 (24-well plate)Optimize for each cell line.
siRNA Concentration (final) 10 - 50 nM25 - 100 nMHigher concentrations can be toxic.
Lipid Reagent Volume (per µg siRNA) 1 - 5 µL2 - 8 µLFollow manufacturer's recommendations and optimize.
Complex Incubation Time 5 - 20 minutes15 - 30 minutesLonger times may be needed for some reagents.
Post-Transfection Analysis 24 - 72 hours24 - 72 hoursTimepoint depends on the stability of the target mRNA and protein.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis seed_cells Seed Cells in Plate dilute_sirna Dilute siRNA in Serum-Free Medium dilute_lipid Dilute Lipid Reagent in Serum-Free Medium mix_complex Combine and Incubate (Lipid-siRNA Complex) dilute_sirna->mix_complex dilute_lipid->mix_complex add_complex Add Complexes to Cells mix_complex->add_complex incubate_cells Incubate Cells (24-72 hours) add_complex->incubate_cells harvest_cells Harvest Cells incubate_cells->harvest_cells analyze_knockdown Analyze Gene Knockdown (RT-qPCR, Western Blot) harvest_cells->analyze_knockdown troubleshooting_logic start Experiment Start low_knockdown Low Gene Knockdown? start->low_knockdown high_toxicity High Cell Toxicity? low_knockdown->high_toxicity No optimize_ratio Optimize Lipid:siRNA Ratio low_knockdown->optimize_ratio Yes reduce_lipid Decrease Lipid Concentration high_toxicity->reduce_lipid Yes success Successful Knockdown high_toxicity->success No check_sirna Verify siRNA Sequence optimize_ratio->check_sirna check_cells Check Cell Health & Density check_sirna->check_cells check_cells->high_toxicity reduce_sirna Decrease siRNA Concentration reduce_lipid->reduce_sirna reduce_incubation Shorten Incubation Time reduce_sirna->reduce_incubation reduce_incubation->success

References

Technical Support Center: Optimizing CLinDMA Performance with Co-Lipids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of co-lipids on the performance of CLinDMA-based lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the role of co-lipids in this compound LNP formulations?

A1: Co-lipids, often referred to as helper lipids, are crucial components in this compound LNP formulations that synergistically contribute to the overall stability, delivery efficiency, and biological activity of the nanoparticle.[1][2] Their primary roles include:

  • Structural Integrity: Phospholipids like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) provide structural stability to the LNP.[1][3]

  • Membrane Fusion and Endosomal Escape: Co-lipids such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and cholesterol can facilitate the fusion of the LNP with the endosomal membrane, promoting the release of the nucleic acid payload into the cytoplasm.[1]

  • Stability and Circulation Time: PEGylated lipids (PEG-lipids) create a hydrophilic shield on the LNP surface, which prevents aggregation, reduces clearance by the immune system, and prolongs circulation time in vivo.

  • Encapsulation Efficiency: The overall lipid composition, including co-lipids, influences the efficient encapsulation of nucleic acids within the LNP during formulation.

Q2: Which co-lipids are commonly used with this compound and other ionizable lipids?

A2: Several co-lipids are frequently used in combination with ionizable lipids like this compound to formulate LNPs for nucleic acid delivery. The choice of co-lipid can significantly impact the LNP's characteristics. Commonly used co-lipids include:

  • Phospholipids:

    • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): Known for providing high stability to the LNP structure.

    • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): A cone-shaped lipid that can promote the formation of non-bilayer structures, facilitating endosomal escape.

    • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine): Another common phospholipid used as a structural component.

  • Sterols:

    • Cholesterol: An essential component that modulates membrane fluidity and stability, and can aid in membrane fusion.

  • PEGylated Lipids:

    • DMG-PEG2000: Used to control particle size during formation and to provide a steric barrier that improves stability and circulation half-life.

Q3: How does the choice of co-lipid affect the in vivo performance of this compound LNPs?

A3: The selection of co-lipids has a profound impact on the in vivo behavior of this compound LNPs, influencing their biodistribution, efficacy, and potential toxicity. For instance, the identity of the helper lipid can alter saRNA expression, and DSPC has been shown to provide better storage stability, which correlated with more durable expression in human skin explants. The presence of helper lipids like DSPC and cholesterol is vital for the stable encapsulation of siRNA and thus the function of the LNP. Furthermore, optimizing the lipid ratios and incorporating specific phospholipids like DOPE has been shown to significantly increase the potency of mRNA-loaded LNPs.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and application of this compound-based LNPs, with a focus on the role of co-lipids.

Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency - Suboptimal ratio of this compound to co-lipids and nucleic acid.- Inefficient mixing during formulation.- Inappropriate pH of the aqueous buffer.- Optimize the molar ratio of lipids. A common starting point for ionizable lipid-based LNPs is a molar ratio of 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.- Ensure rapid and efficient mixing of the lipid and aqueous phases. Microfluidic mixing is a common method to achieve this.- The ionizable lipid should be positively charged during formulation to interact with the negatively charged nucleic acid. This is typically achieved by using an acidic buffer (e.g., pH 4) for the nucleic acid solution.
Poor In Vitro Transfection Efficiency - Inefficient endosomal escape.- LNP instability in culture media.- Suboptimal particle size or zeta potential.- Incorporate or increase the proportion of fusogenic lipids like DOPE, which can facilitate endosomal release.- Evaluate the stability of your LNPs in the specific cell culture medium being used. Adjust the PEG-lipid content if aggregation is observed.- Characterize the physicochemical properties of your LNPs (size, PDI, and zeta potential). Optimize formulation parameters to achieve a particle size typically in the range of 80-150 nm for efficient cellular uptake.
High In Vivo Toxicity / Inflammatory Response - The cationic nature of this compound can induce an inflammatory response.- The overall lipid composition may be immunogenic.- Co-administration of anti-inflammatory agents like dexamethasone has been explored to mitigate the inflammatory response.- Modify the co-lipid composition. The choice of helper lipid can influence the inflammatory profile of the LNP.- Ensure high purity of all lipid components to avoid contaminants that may trigger an immune response.
LNP Aggregation and Instability during Storage - Insufficient PEG-lipid on the LNP surface.- Inappropriate storage buffer or temperature.- Degradation of lipid components.- Increase the molar percentage of the PEG-lipid to provide better steric stabilization.- Store LNPs at 2-8 °C in a suitable buffer. DSPC-containing LNPs have shown good storage stability.- Protect from light and use high-purity lipids to minimize degradation.

Quantitative Data Summary

The following tables summarize key quantitative data on the impact of co-lipid composition on LNP performance.

Table 1: Impact of Helper Lipid on LNP Stability and Expression

Ionizable LipidHelper LipidStorage Stability (4 weeks at 2-8°C)Relative In Vivo Expression
C12-200DSPCHighHigh and durable
C12-200DOPCModerateVariable
C12-200DOPELowVariable
MC3DSPCHighLess apparent effect of helper lipid

Table 2: Optimized LNP Formulations for mRNA Delivery

ParameterOriginal siRNA FormulationOptimized mRNA FormulationFold Increase in Potency
Ionizable LipidC12-200C12-200\multirow{4}{*}{7-fold}
PhospholipidDSPCDOPE
Ionizable lipid:mRNA (wt:wt)LowerHigher
Molar RatiosStandardOptimized

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating this compound-based LNPs using a microfluidic mixing device.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanol phase can be in the range of 10-25 mg/mL.

  • Preparation of Nucleic Acid Solution:

    • Dissolve the nucleic acid (e.g., mRNA, siRNA) in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0) to ensure the ionizable lipid is protonated.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate mixing. The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the LNPs.

  • Purification and Concentration:

    • The resulting LNP suspension is typically dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

    • Tangential flow filtration (TFF) can also be used for purification and concentration.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after LNP lysis with a detergent.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Downstream Processing lipid_prep Lipid Stock (this compound, Co-lipids in Ethanol) mixing Microfluidic Mixing lipid_prep->mixing Organic Phase na_prep Nucleic Acid Solution (in low pH buffer) na_prep->mixing Aqueous Phase purification Purification (Dialysis / TFF) mixing->purification characterization Characterization (Size, PDI, Zeta, EE%) purification->characterization CoLipid_Impact_Pathway cluster_properties Physicochemical Properties cluster_performance Biological Performance colipid Co-Lipid Choice (e.g., DSPC, DOPE, Cholesterol, PEG-Lipid) stability LNP Stability (Structural & Colloidal) colipid->stability influences morphology LNP Morphology & Size colipid->morphology affects surface Surface Charge & Shielding colipid->surface determines encapsulation Encapsulation Efficiency stability->encapsulation circulation In Vivo Circulation Time stability->circulation endosomal_escape Endosomal Escape morphology->endosomal_escape surface->circulation toxicity Toxicity / Immunogenicity surface->toxicity efficacy Transfection Efficacy encapsulation->efficacy endosomal_escape->efficacy circulation->efficacy

References

Validation & Comparative

A Comparative Guide to Cationic Lipids for mRNA Delivery: Evaluating CLinDMA and Leading Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics and vaccines has been revolutionized by the development of effective delivery systems. Cationic and ionizable lipids are at the forefront of this revolution, forming the core of lipid nanoparticles (LNPs) that protect and deliver mRNA payloads to target cells. This guide provides a comparative overview of CLinDMA and other prominent cationic and ionizable lipids used in mRNA delivery, supported by available experimental data and detailed protocols.

While this compound has been noted for its application in siRNA delivery, comprehensive data on its performance for mRNA delivery is limited in publicly available literature. Therefore, this guide will present the known characteristics of this compound and provide a detailed comparison of well-documented alternative cationic and ionizable lipids, including DOTAP, DLin-MC3-DMA, ALC-0315, and SM-102, for which mRNA delivery data is more readily available.

This compound: An Overview

This compound is a cationic lipid that has been utilized in the formulation of lipid nanoparticles, notably LNP201 for the systemic delivery of siRNA.[1][2] A key characteristic of this compound is its potential to induce an inflammatory response.[1][2] Studies have shown that both this compound as a standalone emulsion and LNP201 formulations can cause an acute inflammatory response following systemic administration, independent of the siRNA payload. This response is characterized by the production of pro-inflammatory cytokines.

Due to the limited availability of direct comparative studies on this compound for mRNA delivery, a detailed quantitative comparison is not feasible at this time. However, for researchers exploring a range of cationic lipids, the following sections provide a data-driven comparison of widely used alternatives.

Performance Comparison of Cationic and Ionizable Lipids for mRNA Delivery

The selection of a cationic or ionizable lipid is critical for the efficacy and safety of an mRNA-LNP formulation. The following tables summarize key performance metrics for several leading lipids based on published experimental data.

Table 1: In Vitro Transfection Efficiency of Cationic and Ionizable Lipids

Cationic/Ionizable LipidCell LineTransfection EfficiencyReporter GeneReference
DOTAP Caco-2, HeLa, HepG2, A549HighLuciferase mRNA[3]
DOTAP/chol (1:3) HEK293TSignificantly higher than commercial reagentGFP mRNA
DLin-MC3-DMA HEK293TLower than SM-102 and ALC-0315Luciferase mRNA
ALC-0315 HEK293THigh, comparable to SM-102Luciferase mRNA
SM-102 HEK293TSuperior to DLin-MC3-DMALuciferase mRNA
DODAP HEK293TLower than SM-102 and ALC-0315Luciferase mRNA
DOPE/DC-Chol Ovarian Cancer Cells9.4 times baseline luminescenceLuciferase mRNA

Table 2: In Vivo Performance of Cationic and Ionizable Lipids

Cationic/Ionizable LipidAnimal ModelAdministration RouteKey FindingsReference
DOTAP (10% in ALC-0315 LNP) MiceIntramuscularEnhanced local protein expression, reduced hepatic expression.
DLin-MC3-DMA Zebrafish EmbryosNot specifiedSignificantly lower protein expression than ALC-0315 and SM-102.
ALC-0315 Zebrafish EmbryosNot specifiedHigh protein expression, comparable to SM-102.
SM-102 Zebrafish EmbryosNot specifiedHigh protein expression, comparable to ALC-0315.
DODAP MiceIntramuscularReduced LNP potency in vivo when completely replacing ALC-0315.

Table 3: Physicochemical Properties of LNP Formulations

LNP FormulationSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOTAP/chol (non-PEGylated) ~150-250~0.2-0.3~+40 to +50>95 (mRNA)
DLin-MC3-DMA based ~80-100<0.1Near-neutral>90 (mRNA)
ALC-0315 based ~80-90<0.1Near-neutral>95 (mRNA)
SM-102 based ~80-90<0.1Near-neutral>95 (mRNA)
DOPE/DC-Chol 136.3 ± 3.10.23 ± 0.02+2131.2

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful formulation and evaluation of mRNA-LNP delivery systems. Below are representative protocols for the preparation of LNPs using DLin-MC3-DMA and DOTAP.

Protocol 1: DLin-MC3-DMA Based LNP Formulation for mRNA Delivery

This protocol is adapted from established methods for preparing LNPs for RNA delivery.

Materials:

  • DLin-MC3-DMA

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA in citrate buffer (10 mM, pH 4.0)

  • Ethanol (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis device (e.g., MWCO 3500)

  • RNase-free tubes and reagents

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of DLin-MC3-DMA (e.g., 75 mg/mL), DSPC (e.g., 10 mg/mL), Cholesterol (e.g., 10 mg/mL), and DMG-PEG 2000 (e.g., 10 mg/mL) in anhydrous ethanol. Ensure all lipids are fully dissolved.

  • Lipid Mixture Preparation:

    • In an RNase-free tube, combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000). Mix thoroughly.

  • mRNA Solution Preparation:

    • Dilute the mRNA stock solution to the desired concentration (e.g., 1.0 mg/mL) in 10 mM citrate buffer, pH 4.0.

  • LNP Formulation (Vortex Mixing Method):

    • In an RNase-free tube, add the required volume of the lipid mixture and adjust with ethanol.

    • In a separate RNase-free tube, prepare the diluted mRNA solution.

    • While vortexing the mRNA solution at a moderate speed, rapidly add the lipid-ethanol mixture.

    • Continue vortexing for an additional 20-30 seconds.

    • Incubate the resulting LNP solution at room temperature for 15 minutes.

  • Purification and Buffer Exchange:

    • Dialyze the LNP solution against PBS (pH 7.4) for at least 1 hour using a dialysis device to remove ethanol and exchange the buffer.

    • After dialysis, collect the purified LNP solution and store at 4°C.

Protocol 2: DOTAP/Cholesterol Based LNP Formulation for mRNA Delivery

This protocol is based on studies optimizing DOTAP/cholesterol LNPs for nucleic acid delivery.

Materials:

  • DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)

  • Cholesterol

  • mRNA in a suitable buffer (e.g., nuclease-free water or citrate buffer)

  • Ethanol (anhydrous)

  • RNase-free tubes and reagents

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare stock solutions of DOTAP and cholesterol in anhydrous ethanol at the desired concentrations.

  • Lipid Mixture Preparation:

    • Combine the DOTAP and cholesterol stock solutions to achieve the desired molar ratio (e.g., 1:3 DOTAP:cholesterol).

  • LNP-mRNA Complex Formation:

    • Dilute the mRNA to the desired concentration in an RNase-free buffer.

    • Add the DOTAP/cholesterol lipid mixture to the mRNA solution at an optimized lipid to mRNA ratio (e.g., 62.5 µM lipid to 1 µg mRNA).

    • Gently mix and incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for complex formation.

  • Characterization:

    • The resulting LNP-mRNA complexes can be characterized for size, PDI, and zeta potential. Further purification steps like dialysis may be performed if required.

Signaling Pathways and Cellular Mechanisms

The successful delivery of mRNA by LNPs involves a series of cellular events, from uptake at the cell surface to the release of mRNA into the cytoplasm. The inflammatory potential of certain cationic lipids is also a critical consideration.

Cellular Uptake and Endosomal Escape of Lipid Nanoparticles

The primary route of entry for LNPs into cells is through endocytosis. The specific endocytic pathway can vary depending on the LNP composition and cell type. Once inside the cell, the LNP is enclosed within an endosome. For the mRNA to be translated, it must be released from the endosome into the cytoplasm, a process known as endosomal escape. The acidic environment of the late endosome is thought to protonate ionizable lipids, leading to a change in their charge and interaction with the endosomal membrane, ultimately facilitating mRNA release.

G Cellular Uptake and Endosomal Escape of mRNA-LNP LNP Lipid Nanoparticle (LNP) with mRNA Endocytosis Endocytosis LNP->Endocytosis 1. Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome Endocytosis->Early_Endosome 2. Internalization Late_Endosome Late Endosome (Acidic pH) Early_Endosome->Late_Endosome 3. Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Degradation Pathway Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape 4. Destabilization of Endosomal Membrane mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Translation to Protein mRNA_Release->Translation 5. Protein Synthesis G Inflammatory Response to Cationic Lipids Cationic_Lipid Cationic Lipid (e.g., this compound) Immune_Cell Immune Cell (e.g., Macrophage) Cationic_Lipid->Immune_Cell 1. Recognition Signaling_Pathway Activation of Signaling Pathways (e.g., NF-κB, MAPK) Immune_Cell->Signaling_Pathway 2. Signal Transduction Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Signaling_Pathway->Cytokine_Production 3. Gene Expression Inflammation Inflammatory Response (Redness, Swelling, etc.) Cytokine_Production->Inflammation 4. Physiological Effects

References

A Comparative Guide to CLinDMA and DLin-MC3-DMA for siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of siRNA delivery, the choice of cationic ionizable lipid is a critical determinant of the efficacy and safety of lipid nanoparticle (LNP) formulations. This guide provides a detailed comparison of two such lipids: CLinDMA and the clinically advanced DLin-MC3-DMA. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their performance, supported by available experimental data.

Overview of this compound and DLin-MC3-DMA

DLin-MC3-DMA is a well-established and highly potent ionizable cationic lipid that has been a cornerstone in the development of siRNA therapeutics. It is a key component of the first FDA-approved siRNA-LNP drug, Onpattro® (patisiran). Its chemical structure is optimized for efficient siRNA encapsulation, endosomal escape, and potent gene silencing, particularly in hepatocytes. DLin-MC3-DMA's efficacy is highlighted by its low median effective dose (ED50) for silencing hepatic genes[1].

This compound is another cationic lipid utilized in the formulation of lipid nanoparticles for siRNA delivery. It is a component of the lipid nanoparticle system LNP201[2][3][4]. Research has shown that LNP201 can achieve significant gene silencing in the liver[3]. However, it has also been associated with inducing an acute inflammatory response.

Performance Data: A Comparative Analysis

Table 1: In Vivo Gene Silencing Efficacy
LipidFormulationTarget GeneAnimal ModelDoseSilencing EfficacyED50Reference
This compound LNP201Ssb (liver)Mouse9 mg/kg89% reductionNot Reported
This compound LNP201Ssb (spleen)Mouse9 mg/kg33% reductionNot Reported
DLin-MC3-DMA LNPFactor VII (liver)Mouse--0.005 mg/kg
DLin-MC3-DMA LNPTTR (liver)Non-human primate--0.03 mg/kg
Table 2: Physicochemical Properties of LNP Formulations
LipidFormulationMean Particle Diameter (nm)RNA Encapsulation Efficiency (%)pKaReference
This compound LNP201140 ± 2082%Not Reported
DLin-MC3-DMA LNP< 100Not specified in this study6.44

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a better understanding of the presented data.

This compound (LNP201) In Vivo Study Protocol
  • LNP Formulation : LNP201 is composed of the cationic lipid this compound, cholesterol, and a PEG-lipid.

  • Animal Model : The in vivo studies were conducted in mice.

  • Administration : LNP201 encapsulating siRNA targeting the Ssb gene was administered intravenously.

  • Efficacy Assessment : Ssb mRNA levels in the liver and spleen were measured by quantitative RT-PCR 48 hours after a single dose administration to determine the percentage of gene knockdown relative to vehicle-treated animals.

  • Inflammatory Response Assessment : Plasma was collected at 2, 6, and 24 hours post-administration. A multiplexed enzyme-linked immunosorbent assay (ELISA) was used to measure the levels of 12 different cytokines to assess the inflammatory response induced by LNP201 and this compound emulsion.

DLin-MC3-DMA In Vivo Study Protocol
  • LNP Formulation : LNPs were formulated with DLin-MC3-DMA, a phosphatidylcholine (DSPC), cholesterol, and a PEG-lipid (PEG-DMG) at a molar ratio of 50:10:38.5:1.5.

  • Animal Model : Efficacy studies were performed in mice for Factor VII silencing and in non-human primates for transthyretin (TTR) silencing.

  • Administration : The LNP-siRNA formulations were administered intravenously.

  • Efficacy Assessment : Gene silencing was determined by measuring the levels of the target protein (Factor VII or TTR) in the serum at various time points after administration. The median effective dose (ED50) was calculated from the dose-response curve.

Visualization of Key Processes

To aid in the understanding of the mechanisms and workflows discussed, the following diagrams are provided.

siRNA_Delivery_Pathway siRNA Delivery and Gene Silencing Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell LNP-siRNA Lipid Nanoparticle (LNP) with siRNA Endocytosis Endocytosis LNP-siRNA->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm siRNA Release RISC_Loading siRNA loading into RISC Cytoplasm->RISC_Loading RISC RNA-Induced Silencing Complex (RISC) RISC_Loading->RISC mRNA_Cleavage Target mRNA Cleavage RISC->mRNA_Cleavage Protein_Synthesis_Inhibition Inhibition of Protein Synthesis mRNA_Cleavage->Protein_Synthesis_Inhibition Target_mRNA Target mRNA Target_mRNA->mRNA_Cleavage

Caption: Cellular pathway of siRNA delivery by LNPs and subsequent gene silencing.

Experimental_Workflow In Vivo LNP-siRNA Efficacy Assessment Workflow Formulation LNP-siRNA Formulation Administration Intravenous Administration Formulation->Administration Animal_Model Animal Model (e.g., Mouse) Administration->Animal_Model Time_Point Time Point Selection (e.g., 48h) Animal_Model->Time_Point Sample_Collection Tissue/Blood Sample Collection Time_Point->Sample_Collection Analysis Analysis (qRT-PCR or ELISA) Sample_Collection->Analysis Data_Interpretation Data Interpretation (% Gene Silencing / ED50) Analysis->Data_Interpretation

Caption: Generalized experimental workflow for in vivo evaluation of LNP-siRNA efficacy.

Discussion and Conclusion

Based on the available data, both this compound and DLin-MC3-DMA are capable of mediating significant siRNA delivery and gene silencing in vivo, particularly in the liver.

DLin-MC3-DMA stands out for its exceptional potency, as evidenced by its very low ED50 values in both rodents and non-human primates for silencing different hepatic gene targets. This high level of efficacy has been a key factor in its successful clinical translation. The physicochemical properties of DLin-MC3-DMA-containing LNPs, such as their size of less than 100 nm and a pKa of 6.44, are considered optimal for hepatic delivery.

This compound , as a component of the LNP201 formulation, has also demonstrated substantial gene silencing activity in the liver of mice. However, the reported particle size of LNP201 is larger than that typically reported for DLin-MC3-DMA LNPs, and its encapsulation efficiency is moderate. A significant consideration for this compound is its association with an acute inflammatory response, characterized by the induction of various cytokines. This pro-inflammatory characteristic is an important factor to consider in the context of therapeutic development, as it could impact the safety profile of the delivery system.

References

A Comparative Guide to Cationic Lipids in Preclinical Cancer Models: CLinDMA, DLin-MC3-DMA, and DOTAP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate delivery vehicle is paramount to the success of nucleic acid-based cancer therapies. This guide provides a comparative overview of the preclinical efficacy of three prominent cationic lipids used in lipid nanoparticle (LNP) formulations: CLinDMA, DLin-MC3-DMA, and DOTAP. The comparison focuses on their performance in delivering therapeutic payloads, particularly siRNA, in preclinical cancer models, supported by experimental data and methodologies.

Executive Summary

The landscape of nucleic acid delivery is dominated by lipid nanoparticles, with the choice of cationic lipid being a critical determinant of efficacy and safety. DLin-MC3-DMA has emerged as a leading ionizable cationic lipid, forming the backbone of the first FDA-approved siRNA drug, Onpattro. It is renowned for its high efficiency in vivo, particularly for hepatic gene silencing. DOTAP, a permanently cationic lipid, has a long history of use in preclinical and clinical studies, demonstrating its utility as a potent adjuvant in cancer vaccines and a carrier for various nucleic acids. In contrast, while this compound is known to be a component of lipid nanoparticle systems and to induce an inflammatory response, direct comparative data on its anti-tumor efficacy in preclinical models against established lipids like DLin-MC3-DMA and DOTAP is less prevalent in publicly available literature. This guide aims to synthesize the available data to aid in the rational selection of a delivery platform for cancer therapeutics.

Performance Data: A Comparative Analysis

The following tables summarize key performance data from preclinical studies, offering a glimpse into the comparative efficacy of these cationic lipids. It is important to note that direct head-to-head comparisons in a single cancer model are limited, and performance can be highly dependent on the specific LNP formulation, cancer type, and the nature of the therapeutic cargo.

Table 1: In Vivo Efficacy of DLin-MC3-DMA-based LNPs for siRNA Delivery in Cancer Models
Preclinical ModelTherapeutic TargetLNP Formulation (molar ratio)Dosing RegimenEfficacy OutcomeReference
Enzalutamide-Resistant Prostate Cancer (LNCaP xenograft)Clusterin (CLU)DLin-MC3-DMA:DSPC:Cholesterol:PEG-lipid (50:10:38.5:1.5-5)3 mg/kg siRNA, twice weeklySignificant suppression of tumor growth and serum PSA levels when combined with AR-ASO[1]
Extrahepatic TumorsGeneral siRNA deliveryDLin-MC3-DMA containing LNPsNot specifiedPotent gene silencing, though accumulation is primarily in the liver[2]
Table 2: In Vivo Efficacy of DOTAP-based Formulations in Cancer Models
Preclinical ModelTherapeutic ApproachFormulationDosing RegimenEfficacy OutcomeReference
Advanced Melanoma (B16F10)Peptide Vaccine (Trp2)(R)-DOTAP/Trp2 peptide75 nmol (R)-DOTAPIncreased T cell IFN-γ secretion and in vivo CTL activity, inhibiting tumor growth[3]
HPV-positive Tumor (TC-1)Cancer Vaccine (E7 peptide)DOTAP/E7 peptideSingle vaccinationSignificant tumor inhibition, comparable to a formulation with CpG adjuvant[4]
Various Solid TumorsmRNA Vaccine DeliveryDOTAP/DOPE or DOTAP/CholesterolNot specifiedPassive targeting of dendritic cells and induction of potent anti-tumor immune responses[5]

Note: Data for this compound in a comparative preclinical cancer model with quantitative tumor growth inhibition data was not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments cited in the comparative studies.

LNP Formulation for siRNA Delivery (DLin-MC3-DMA)

Lipid Composition: LNPs are typically formulated with a molar ratio of 50:10:38.5:1.5 of an ionizable lipid (e.g., DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., PEG-DMG), respectively.

Method: The lipid mixture is dissolved in ethanol and rapidly mixed with an aqueous solution of siRNA at a low pH (e.g., pH 4.0) using a microfluidic mixing device. This rapid mixing process facilitates the self-assembly of the LNPs and ensures efficient encapsulation of the siRNA payload. The resulting LNPs are then dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and raise the pH.

In Vivo Tumor Model and Efficacy Studies

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft models where human cancer cell lines are implanted subcutaneously or orthotopically.

Treatment Regimen: Tumor-bearing mice are treated with LNP-encapsulated siRNA or control formulations via intravenous (IV) or intraperitoneal (IP) injections. Dosing schedules can vary but often involve multiple administrations per week.

Efficacy Assessment: Tumor growth is monitored by measuring tumor volume with calipers. At the end of the study, tumors are excised and weighed. Biomarkers of therapeutic efficacy, such as serum protein levels (e.g., PSA), may also be quantified.

Cancer Vaccine Formulation and In Vivo Studies (DOTAP)

Formulation: Cationic liposomes are prepared by mixing DOTAP with a helper lipid like cholesterol or DOPE in chloroform, followed by evaporation to form a thin lipid film. The film is then hydrated with a solution containing the antigen (e.g., peptide or mRNA) to form liposomes.

Animal Models: Syngeneic mouse models, which have a competent immune system, are used to evaluate the efficacy of cancer vaccines.

Immunization and Tumor Challenge: Mice are immunized with the vaccine formulation, often subcutaneously. After a set period to allow for the development of an immune response, the mice are challenged with live tumor cells. Tumor growth is then monitored over time.

Immunological Analysis: The induction of an anti-tumor immune response is assessed by measuring antigen-specific T cell responses (e.g., IFN-γ production by ELISpot or intracellular cytokine staining) and cytotoxic T lymphocyte (CTL) activity.

Signaling Pathways and Mechanisms of Action

The efficacy of these lipid-based delivery systems is intrinsically linked to their interaction with cellular and molecular pathways.

DLin-MC3-DMA: Facilitating Endosomal Escape

DLin-MC3-DMA is an ionizable lipid with a pKa in the range of 6.2-6.5. At the acidic pH of the LNP formulation, it is positively charged, allowing for efficient encapsulation of negatively charged siRNA. In the bloodstream, at physiological pH, the LNPs are near-neutral, which reduces non-specific interactions and prolongs circulation time. Upon endocytosis into a target cell, the endosome acidifies, leading to the protonation of DLin-MC3-DMA. This positive charge is thought to promote the disruption of the endosomal membrane, facilitating the release of the siRNA payload into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

G cluster_0 Lipid Nanoparticle Delivery and Gene Silencing LNP DLin-MC3-DMA LNP (siRNA encapsulated) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidification) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Ionization of DLin-MC3-DMA Cytoplasm Cytoplasm Escape->Cytoplasm RISC RISC Loading Cytoplasm->RISC siRNA release Cleavage mRNA Cleavage RISC->Cleavage Silencing Gene Silencing Cleavage->Silencing

siRNA-mediated gene silencing pathway.
DOTAP: Adjuvant Activity and Immune Stimulation

DOTAP, being a permanently cationic lipid, interacts strongly with negatively charged cell membranes, which can promote cellular uptake. More significantly, cationic lipids like DOTAP are recognized by the immune system as danger signals, leading to the activation of innate immune pathways. This intrinsic adjuvant activity is crucial for its application in cancer vaccines. The activation of antigen-presenting cells (APCs), such as dendritic cells, by DOTAP-containing nanoparticles leads to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines. This, in turn, promotes the priming of robust antigen-specific T cell responses, including cytotoxic T lymphocytes that can recognize and kill tumor cells. Some studies suggest that cationic lipids can activate Toll-like receptors (TLRs), leading to downstream signaling cascades involving NF-κB and MAPKs, which are central to the inflammatory response.

G cluster_1 DOTAP-mediated Immune Activation DOTAP_LNP DOTAP LNP (Antigen encapsulated) APC Antigen Presenting Cell (APC) DOTAP_LNP->APC Uptake TLR Toll-like Receptor (TLR) Activation APC->TLR Signaling NF-κB / MAPK Signaling TLR->Signaling Cytokines Pro-inflammatory Cytokine Production Signaling->Cytokines Maturation APC Maturation & Antigen Presentation Signaling->Maturation T_Cell T-Cell Priming Maturation->T_Cell CTL Cytotoxic T-Lymphocyte (CTL) Response T_Cell->CTL

DOTAP-induced anti-tumor immune response.
This compound: Inflammatory Response

Available data indicates that this compound can induce an acute inflammatory response, characterized by the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This response appears to be largely independent of the siRNA payload, suggesting that the lipid component itself is immunostimulatory. The exact signaling pathways through which this compound exerts this effect are not fully elucidated in the provided context, but it likely involves the activation of innate immune sensors that recognize the lipid structure as a pathogen-associated molecular pattern (PAMP) or a damage-associated molecular pattern (DAMP).

Conclusion

This comparative guide highlights the distinct characteristics and preclinical efficacy of DLin-MC3-DMA and DOTAP in the context of cancer therapy. DLin-MC3-DMA stands out for its potent in vivo siRNA delivery, particularly to the liver, with a well-understood mechanism of action centered on endosomal escape. DOTAP's strength lies in its intrinsic adjuvant properties, making it a valuable component for cancer vaccines that aim to elicit a robust anti-tumor immune response.

References

Validating Gene Silencing: A Comparative Guide to CLinDMA-LNP and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the rapidly evolving field of gene therapy, the effective delivery of small interfering RNA (siRNA) is a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, with various cationic lipids developed to optimize encapsulation and intracellular release. This guide provides a comprehensive comparison of CLinDMA-LNP with other prominent LNP formulations for the validation of gene silencing, supported by experimental data and detailed protocols.

Performance Comparison of Ionizable Lipids in LNP-mediated Gene Silencing

The efficacy of LNP-based siRNA delivery is largely determined by the ionizable cationic lipid component, which is crucial for siRNA encapsulation and endosomal escape. Below is a comparative summary of the in vitro gene silencing efficiency of LNPs formulated with this compound and other commonly used ionizable lipids.

Table 1: In Vitro Gene Silencing Efficiency of Various LNP Formulations

Cationic LipidCell TypeTarget GenesiRNA Concentration% Gene Silencing (Protein Level)Reference
This compound ---Data not publicly available in reviewed sources-
DLinDAPBone Marrow-Derived Macrophages (bmMΦ)GAPDH5 µg/mLIneffective[1]
DLinDMABone Marrow-Derived Macrophages (bmMΦ)GAPDH5 µg/mL~60%[1]
DLinK-DMABone Marrow-Derived Macrophages (bmMΦ)GAPDH5 µg/mL~60%[1]
DLinKC2-DMA Bone Marrow-Derived Macrophages (bmMΦ) GAPDH 1 µg/mL >60% [1]
DLinKC2-DMA Bone Marrow-Derived Macrophages (bmMΦ) GAPDH 5 µg/mL 80% [1]
DLinKC2-DMA Bone Marrow-Derived Dendritic Cells (bmDCs) GAPDH 5 µg/mL 83%

Table 2: In Vivo Gene Silencing Potency of LNP Formulations

Cationic LipidAnimal ModelTarget GeneED₅₀ (Median Effective Dose)Reference
DLinDMAMiceFactor VII-
DLinKC2-DMARodents-0.6 mg/kg
DLin-MC3-DMA Mice Factor VII 0.005 mg/kg
DLin-MC3-DMA Non-human Primates TTR 0.03 mg/kg

Note: ED₅₀ represents the dose required to achieve 50% gene silencing.

Experimental Workflow and Methodologies

To ensure reproducible and reliable validation of gene silencing, standardized experimental protocols are essential. The following sections detail the key procedures for evaluating the performance of this compound-LNP and other siRNA delivery systems.

G cluster_0 LNP Formulation & Characterization cluster_1 In Vitro Validation cluster_2 In Vivo Validation a LNP Formulation (e.g., Microfluidic Mixing) b Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) a->b c Cell Culture & Transfection b->c d Cytotoxicity Assay (e.g., MTS, MTT) c->d e Gene Expression Analysis c->e f mRNA Knockdown (qPCR) e->f g Protein Knockdown (Western Blot/ELISA) e->g h Animal Model & LNP Administration g->h Promising candidates i Tissue Collection & Processing h->i j Gene Expression Analysis in Target Tissue i->j k mRNA Knockdown (qPCR) j->k l Protein Knockdown (Western Blot/ELISA/IHC) j->l

Figure 1. Experimental workflow for validating LNP-mediated gene silencing.

Key Experimental Protocols

1. LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of siRNA-loaded LNPs using a microfluidic device, which allows for precise control over particle size and high encapsulation efficiency.

  • Materials: Ionizable lipid (e.g., this compound), helper lipids (e.g., DSPC, cholesterol), PEG-lipid, siRNA, ethanol, and an aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Procedure:

    • Prepare a lipid mixture in ethanol.

    • Prepare an siRNA solution in the aqueous buffer.

    • Load the lipid and siRNA solutions into separate syringes.

    • Set the flow rates on the microfluidic mixing device (e.g., a 3:1 aqueous to organic flow rate ratio).

    • Initiate mixing to allow for the self-assembly of LNPs.

    • Collect the LNP solution.

    • Perform dialysis against PBS to remove ethanol and raise the pH.

    • Sterile filter the final LNP formulation.

2. In Vitro Transfection and Gene Silencing Analysis

This protocol outlines the steps for treating cells with siRNA-LNPs and subsequently measuring the extent of target gene knockdown.

  • Cell Culture and Transfection:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Dilute the LNP-siRNA formulation in a complete cell culture medium to the desired concentrations.

    • Remove the existing medium from the cells and add the LNP-containing medium.

    • Incubate for a specified period (e.g., 24-72 hours).

  • Quantitative PCR (qPCR) for mRNA Knockdown:

    • Lyse the cells and isolate total RNA.

    • Synthesize cDNA from the isolated RNA.

    • Perform qPCR using primers specific for the target gene and a housekeeping gene (for normalization).

    • Calculate the relative mRNA expression using the ΔΔCt method to determine the percentage of knockdown.

  • Western Blot for Protein Knockdown:

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with a primary antibody specific to the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands.

    • Quantify the band intensity relative to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein knockdown.

3. Cytotoxicity Assessment

It is crucial to assess the potential toxicity of LNP formulations. The MTS or MTT assay is a common method for evaluating cell viability.

  • Procedure:

    • Seed cells in a 96-well plate and treat them with varying concentrations of LNPs as described for transfection.

    • After the incubation period, add the MTS or MTT reagent to each well.

    • Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Mechanism of LNP-mediated siRNA Gene Silencing

Understanding the intracellular pathway of LNP-delivered siRNA is fundamental to optimizing delivery systems. The following diagram illustrates the key steps involved in the gene silencing process.

G cluster_0 Cellular Uptake & Endosomal Escape cluster_1 RNA Interference (RNAi) Pathway a LNP-siRNA (Systemic Circulation) b ApoE Binding a->b c Receptor-Mediated Endocytosis b->c d Endosome c->d e Endosomal Acidification (Lower pH) d->e f Ionization of Cationic Lipid e->f g Endosomal Membrane Destabilization f->g h siRNA Release into Cytoplasm g->h i siRNA binds to RNA-Induced Silencing Complex (RISC) h->i j Passenger Strand Cleavage & Removal i->j k Active RISC with Guide Strand j->k l Target mRNA Recognition & Binding k->l m mRNA Cleavage l->m n Gene Silencing m->n

Figure 2. Signaling pathway of LNP-mediated siRNA gene silencing.

The process begins with the systemic administration of the LNP-siRNA complex. In the bloodstream, apolipoprotein E (ApoE) can bind to the surface of the LNPs, facilitating their recognition and uptake by cells, particularly hepatocytes, through receptor-mediated endocytosis. Once inside the cell, the LNP is enclosed within an endosome. As the endosome matures, its internal pH decreases. This acidic environment protonates the ionizable cationic lipid (like this compound), leading to a positive charge. The positively charged LNP then interacts with the negatively charged endosomal membrane, causing destabilization and the subsequent release of the siRNA into the cytoplasm.

In the cytoplasm, the siRNA is loaded into the RNA-Induced Silencing Complex (RISC). The passenger strand of the siRNA is cleaved and discarded, leaving the guide strand to direct the active RISC to the target messenger RNA (mRNA). Through complementary base pairing, the RISC binds to the target mRNA and cleaves it, preventing its translation into a protein and thereby silencing the gene.

Conclusion

The validation of gene silencing is a multi-faceted process that requires robust and reproducible experimental methods. While public domain data on the specific performance of this compound is limited in the reviewed literature, this guide provides a framework for its evaluation against well-characterized alternatives like DLinKC2-DMA and DLin-MC3-DMA. By employing the detailed protocols and understanding the underlying mechanisms, researchers can effectively assess the potency and safety of novel LNP-based siRNA delivery systems, accelerating the development of next-generation gene therapies.

References

Assessing the Biocompatibility of CLinDMA Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA-based therapeutics has highlighted the critical role of delivery systems, with lipid nanoparticles (LNPs) emerging as a leading platform. The choice of cationic or ionizable lipid is paramount to the efficacy and safety of these formulations. This guide provides an objective comparison of the biocompatibility of LNP formulations containing the cationic lipid CLinDMA against those formulated with the clinically advanced ionizable lipids, DLin-MC3-DMA and ALC-0315. This comparison is supported by experimental data to aid researchers in making informed decisions for their drug development programs.

Overview of Compared Ionizable and Cationic Lipids

This compound is a cationic lipid that has been utilized in preclinical studies for the delivery of siRNA.[1] Formulations containing this compound, such as LNP201, have been noted to elicit an inflammatory response.[2]

DLin-MC3-DMA (MC3) is a potent, ionizable cationic lipid that was a key component in the first FDA-approved siRNA drug, Onpattro® (patisiran).[3] Its pKa of approximately 6.44 is crucial for efficient nucleic acid encapsulation and endosomal escape.

ALC-0315 is another clinically relevant ionizable lipid, notably used in the Pfizer-BioNTech COVID-19 mRNA vaccine.[3] It is structurally similar to other next-generation ionizable lipids and has demonstrated high efficiency in mRNA delivery.

Quantitative Biocompatibility Data

A direct quantitative comparison of the biocompatibility of this compound with DLin-MC3-DMA and ALC-0315 is challenging due to the limited availability of public-domain data for this compound. However, a head-to-head comparison of DLin-MC3-DMA and ALC-0315 provides valuable insights into the toxicity profiles of these advanced lipids.

ParameterDLin-MC3-DMAALC-0315Saline ControlSource
Alanine Aminotransferase (ALT) Levels (U/L) ~40>150~30[3]
Bile Acid Levels (µmol/L) ~20>100~15

Table 1: In Vivo Liver Toxicity Profile in Mice. Data represents serum levels 48 hours after intravenous administration of LNPs containing the respective ionizable lipid at a high dose (5 mg/kg siRNA).

Key Observation: At a high dose, ALC-0315 LNPs led to a significant increase in markers of liver toxicity (ALT and bile acids) compared to DLin-MC3-DMA LNPs, which did not show a significant increase over the saline control. This suggests that while potentially more potent in delivery, ALC-0315 may have a narrower therapeutic window.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of LNP biocompatibility. Below are generalized protocols for key experiments.

LNP Formulation Protocol (Microfluidic Mixing)
  • Lipid Stock Preparation:

    • Dissolve the ionizable/cationic lipid (e.g., DLin-MC3-DMA, ALC-0315), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol to prepare individual stock solutions.

    • Combine the lipid stock solutions in the desired molar ratio. A common ratio for DLin-MC3-DMA formulations is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG-lipid). For ALC-0315 formulations, a ratio of 46.3:9.4:42.7:1.6 (ALC-0315:DSPC:Cholesterol:PEG-lipid) has been used.

  • Nucleic Acid Preparation:

    • Dissolve the mRNA or siRNA cargo in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • Purification and Characterization:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.

    • Sterile-filter the final LNP formulation through a 0.2 µm filter.

    • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding:

    • Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • LNP Treatment:

    • Prepare serial dilutions of the LNP formulations in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

In Vivo Toxicity and Inflammatory Response Assessment
  • Animal Dosing:

    • Administer the LNP formulations to mice (e.g., C57BL/6) via intravenous (tail vein) injection. Include a control group injected with PBS or saline.

  • Blood Collection and Serum Separation:

    • At designated time points (e.g., 24 or 48 hours post-injection), collect blood via cardiac puncture.

    • Allow the blood to clot and then centrifuge to separate the serum.

  • Biochemical Analysis for Liver Toxicity:

    • Use commercial assay kits to measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum as indicators of liver damage.

  • Cytokine Quantification (ELISA):

    • For inflammatory response assessment, collect blood at an earlier time point (e.g., 3-6 hours post-injection).

    • Use a sandwich ELISA kit for specific pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • Briefly, coat a 96-well plate with a capture antibody, add the serum samples, followed by a detection antibody, an enzyme conjugate (e.g., streptavidin-HRP), and a substrate.

    • Measure the resulting colorimetric signal and quantify the cytokine concentration against a standard curve.

Signaling Pathways and Experimental Workflows

G

Figure 1: A typical workflow for assessing LNP cytotoxicity in vitro using the MTT assay.

G

Figure 2: Workflow for in vivo assessment of LNP-induced toxicity and inflammatory response.

TLR4_Signaling

Figure 3: Simplified signaling pathway of LNP-induced inflammatory response via TLR4.

Conclusion

The selection of a cationic or ionizable lipid is a critical determinant of the biocompatibility of an LNP formulation. While DLin-MC3-DMA and ALC-0315 are both highly effective for nucleic acid delivery, they exhibit different in vivo toxicity profiles, with ALC-0315 showing potential for increased liver toxicity at higher doses. This compound is known to be immunogenic, likely through the activation of innate immune pathways such as TLR4 signaling. The lack of publicly available, direct comparative quantitative data for this compound underscores the importance of rigorous, standardized biocompatibility testing for novel lipid excipients. The protocols and workflows provided in this guide offer a framework for researchers to conduct such assessments, enabling a more informed selection of lipids for the development of safe and effective RNA therapeutics.

References

A Comparative Guide to CLinDMA-Mediated Gene Knockdown: An In Vivo Validation Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the in vivo validation of gene knockdown agents is a critical step in the journey from discovery to therapeutic application. This guide provides an objective comparison of CLinDMA (represented by its foundational counterpart, DLinDMA) and its advanced successors, DLinKC2-DMA and DLin-MC3-DMA, for in vivo gene silencing. The performance of these lipid nanoparticles (LNPs) is evaluated based on experimental data for efficacy and safety.

This document delves into the comparative in vivo performance of various ionizable cationic lipids, which are the cornerstone of LNP-based siRNA delivery systems. While the term "this compound" is not widely found in peer-reviewed literature, it is often used interchangeably with or as a derivative of the well-characterized DLinDMA. This guide, therefore, uses DLinDMA as a benchmark and compares it against its more potent and clinically advanced iterations.

Comparative Analysis of In Vivo Gene Knockdown Efficiency

The efficacy of LNP-mediated siRNA delivery is primarily assessed by the extent of target gene knockdown in vivo. The following table summarizes the comparative gene silencing efficiency of LNPs formulated with different ionizable lipids.

Ionizable LipidTarget GeneAnimal ModelsiRNA Dose (mg/kg)Gene Knockdown (%)Reference
DLinDMAGAPDHMouseNot specifiedLower potency compared to DLinKC2-DMA[1][2]
DLinKC2-DMAGAPDHMouseNot specifiedMost potent among DLinDAP, DLinDMA, DLinK-DMA[1][2]
DLin-MC3-DMAFactor VIIMouse1~45[3]
ALC-0315Factor VIIMouse1~90
DLin-MC3-DMAADAMTS13Mouse1~5
ALC-0315ADAMTS13Mouse1~50

In Vivo Toxicity Profile

A critical aspect of in vivo validation is the assessment of the delivery vehicle's toxicity. The following table compares the liver toxicity profiles of LNPs formulated with DLin-MC3-DMA and ALC-0315. Studies have indicated that DLinKC2-DMA is less toxic than DLinDMA, though specific quantitative in vivo toxicity data from direct comparative studies is limited.

Ionizable LipidsiRNA Dose (mg/kg)Alanine Aminotransferase (ALT) Levels (U/L)Bile Acid Levels (µmol/L)Reference
Saline Control-~30~15
DLin-MC3-DMA5No significant increaseNo significant increase
ALC-03155IncreasedIncreased

Experimental Protocols

Reproducibility and standardization are key in scientific research. Below are detailed methodologies for key experiments cited in the comparative studies.

Lipid Nanoparticle (LNP) Formulation

LNPs are typically formulated through a rapid mixing process, often utilizing a microfluidic device.

  • Lipid Composition : A common molar ratio for the lipid components is 50:10:38.5:1.5, consisting of the ionizable lipid (e.g., DLin-MC3-DMA or ALC-0315), a helper lipid such as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and a PEG-lipid (e.g., PEG-DMG).

  • Method : The lipid mixture is dissolved in ethanol. This ethanolic solution is then rapidly mixed with an aqueous solution of siRNA buffered at a low pH (e.g., pH 4.0). This process facilitates the self-assembly of the LNPs and ensures the efficient encapsulation of the negatively charged siRNA.

  • Purification : The resulting LNP suspension is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and non-encapsulated siRNA.

In Vivo Gene Knockdown Evaluation in Mice

The murine model is a standard for the preclinical evaluation of LNP-siRNA formulations.

  • Animal Model : C57BL/6 mice are commonly used.

  • Administration : LNP-siRNA formulations are administered intravenously (i.v.) via the tail vein.

  • Dosage : Dosing is typically based on the amount of siRNA per kilogram of body weight (mg/kg).

  • Sample Collection : Blood samples are collected at specified time points (e.g., 24, 48, or 72 hours) post-injection to measure target protein levels in the serum. Liver tissue may also be harvested for mRNA and protein analysis.

  • Analysis :

    • Protein Quantification : Serum levels of the target protein (e.g., Factor VII) are measured using an enzyme-linked immunosorbent assay (ELISA).

    • mRNA Quantification : Target gene mRNA levels in the liver are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

    • Toxicity Assessment : Liver toxicity is assessed by measuring the serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bile acids.

Visualizing the Mechanism and Workflow

To better understand the processes involved in this compound-mediated gene knockdown, the following diagrams illustrate the key pathways and experimental procedures.

LNP_siRNA_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endocytosis Endocytosis cluster_cytoplasm Cytoplasm LNP LNP-siRNA Endosome Early Endosome LNP->Endosome Clathrin-mediated Endocytosis RISC RISC Loading Endosome->RISC Endosomal Escape mRNA Target mRNA RISC->mRNA Cleavage mRNA Cleavage mRNA->Cleavage Knockdown Gene Knockdown Cleavage->Knockdown

Caption: LNP-siRNA cellular uptake and gene silencing pathway.

InVivo_Workflow Formulation 1. LNP-siRNA Formulation Administration 2. Intravenous Administration (Mouse Model) Formulation->Administration Collection 3. Sample Collection (Blood/Tissues) Administration->Collection Analysis 4. Analysis Collection->Analysis Efficacy Efficacy Assessment (qPCR, ELISA) Analysis->Efficacy Toxicity Toxicity Assessment (ALT, AST) Analysis->Toxicity

Caption: Experimental workflow for in vivo validation.

Conclusion

The in vivo validation of LNP-siRNA systems is a multifaceted process that requires careful consideration of both efficacy and safety. While DLinDMA laid the groundwork for LNP-based siRNA delivery, subsequent innovations have led to the development of more potent and safer ionizable lipids such as DLinKC2-DMA and the clinically approved DLin-MC3-DMA. The data presented in this guide highlights the superior in vivo gene knockdown efficiency of these advanced alternatives. For researchers and drug developers, the selection of the appropriate lipid nanoparticle system will depend on the specific therapeutic target, the desired level of gene silencing, and the acceptable safety margin. The provided experimental protocols offer a foundation for the robust in vivo validation of these promising gene therapies.

References

A Comparative Guide to the Inflammatory Response of Cationic Lipids in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of cationic lipids as non-viral vectors for the delivery of nucleic acid therapeutics, such as mRNA and siRNA, has revolutionized the field of medicine. However, it is increasingly understood that these lipids are not biologically inert and can trigger an innate immune response, leading to inflammation. This guide provides an objective comparison of the inflammatory potential of commonly used cationic lipids, supported by experimental data, to aid in the selection of appropriate delivery vehicles for therapeutic applications.

Executive Summary

Cationic lipids, essential components of lipid nanoparticles (LNPs), can be recognized by the innate immune system, leading to the production of pro-inflammatory cytokines and subsequent inflammatory responses. This immunotoxicity is a critical consideration in the development of safe and effective drug delivery systems. This guide compares the inflammatory profiles of a permanently charged cationic lipid, DOTAP, and three widely used ionizable lipids: DLin-MC3-DMA (MC3), ALC-0315, and SM-102. While direct comparative data across all lipids under identical conditions is limited, this guide synthesizes available information to provide a comprehensive overview.

Comparative Analysis of Inflammatory Response

The inflammatory potential of cationic lipids is often assessed by measuring the in vitro and in vivo induction of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).

Cationic LipidLipid TypeKey Inflammatory Pathways ActivatedIn Vitro Cytokine Induction (Relative)In Vivo Inflammatory Observations
DOTAP Permanently ChargedTLRs, NLRP3 Inflammasome[1]High (TNF-α, IL-6)[1]Induces dose-dependent inflammation and cytotoxicity.[1]
DLin-MC3-DMA (MC3) IonizableTLRs[2]ModerateAt high doses (5 mg/kg), did not show significant increases in liver toxicity markers compared to ALC-0315.[3]
ALC-0315 IonizableNLRP3 InflammasomeModerate to HighAt high doses (5 mg/kg), showed increased markers of liver toxicity (ALT, bile acids). In vivo cytokine (IL-6, IFN-γ, MCP-1) induction comparable to SM-102.
SM-102 IonizableNLRP3 InflammasomeModerate to HighIn vivo cytokine (IL-6, IFN-γ, MCP-1) induction comparable to ALC-0315.

Note: The data presented is a synthesis from multiple studies and may not be directly comparable due to variations in experimental conditions.

Mechanisms of Cationic Lipid-Induced Inflammation

Cationic lipids can trigger inflammatory responses through several signaling pathways. A primary mechanism involves the activation of Pattern Recognition Receptors (PRRs) of the innate immune system, such as Toll-like Receptors (TLRs) and the NLRP3 inflammasome.

Toll-like Receptor (TLR) Activation

Certain cationic and ionizable lipids can be recognized by TLRs, particularly TLR2 and TLR4, on the surface of immune cells like macrophages and dendritic cells. This recognition initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB, which in turn upregulate the expression of pro-inflammatory cytokines.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cationic Lipid Cationic Lipid TLR2_TLR4 TLR2/TLR4 Cationic Lipid->TLR2_TLR4 MyD88 MyD88 TLR2_TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_Genes

Cationic Lipid-Induced TLR Signaling Pathway
NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that responds to cellular stress and danger signals. Some cationic lipids can activate the NLRP3 inflammasome, leading to the cleavage and activation of caspase-1. Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.

NLRP3_Inflammasome_Pathway cluster_cytoplasm Cytoplasm Cationic Lipid Cationic Lipid NLRP3 NLRP3 Cationic Lipid->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruitment Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleavage IL1b Secreted IL-1β Pro_IL1b->IL1b

NLRP3 Inflammasome Activation by Cationic Lipids

Experimental Protocols

Accurate assessment of the inflammatory potential of cationic lipids requires standardized and well-defined experimental protocols. Below are methodologies for key experiments cited in the literature.

In Vitro Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This assay is a common method to assess the potential of a substance to induce an inflammatory response in human immune cells.

  • Isolation of PBMCs:

    • Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin).

    • Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer containing plasma and platelets.

    • Collect the mononuclear cell layer and wash with PBS by centrifuging at 200 x g for 10 minutes. Repeat the wash step.

    • Resuspend the PBMC pellet in complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum).

    • Count the cells and assess viability using a method like trypan blue exclusion.

  • Cell Stimulation:

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

    • Add the cationic lipid formulations at various concentrations to the wells. Include a positive control (e.g., lipopolysaccharide, LPS) and a negative control (vehicle).

    • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate to pellet the cells.

    • Collect the supernatant for cytokine analysis.

    • Measure the concentration of cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex cytokine assay (e.g., Luminex).

PBMC_Cytokine_Assay_Workflow cluster_protocol PBMC Cytokine Release Assay Start Whole Blood Collection Isolate_PBMCs PBMC Isolation (Density Gradient Centrifugation) Start->Isolate_PBMCs Wash_Cells Cell Washing Isolate_PBMCs->Wash_Cells Cell_Counting Cell Counting & Viability Wash_Cells->Cell_Counting Plate_Cells Plate PBMCs Cell_Counting->Plate_Cells Stimulation Stimulation with Cationic Lipids Plate_Cells->Stimulation Incubation 24-48h Incubation Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Cytokine_Analysis Cytokine Analysis (ELISA / Multiplex) Collect_Supernatant->Cytokine_Analysis End Data Analysis Cytokine_Analysis->End

Workflow for PBMC Cytokine Release Assay
In Vivo Assessment of Inflammatory Response in Mice

Animal models are crucial for understanding the systemic inflammatory response to cationic lipid formulations.

  • Animal Model:

    • Use a suitable mouse strain (e.g., C57BL/6).

    • Acclimatize the animals to the facility for at least one week before the experiment.

  • Administration of Lipid Nanoparticles:

    • Prepare the cationic lipid-containing LNP formulations under sterile conditions.

    • Administer the LNPs to the mice via the desired route (e.g., intravenous, intramuscular).

    • Include a control group receiving a vehicle solution (e.g., PBS).

  • Sample Collection:

    • At predetermined time points (e.g., 2, 6, 24 hours) post-administration, collect blood samples via a suitable method (e.g., retro-orbital bleeding, cardiac puncture).

    • Euthanize the animals and collect relevant tissues (e.g., liver, spleen, injection site muscle).

  • Cytokine Analysis:

    • Process the blood to obtain serum or plasma.

    • Homogenize the collected tissues to prepare lysates.

    • Measure cytokine levels in the serum/plasma and tissue lysates using ELISA or multiplex assays.

  • Histological Analysis:

    • Fix the collected tissues in formalin, embed in paraffin, and section.

    • Perform histological staining (e.g., Hematoxylin and Eosin) to assess for signs of inflammation, such as immune cell infiltration.

Conclusion

The inflammatory response to cationic lipids is a complex and critical aspect of their use in drug delivery. This guide provides a comparative overview of the inflammatory potential of several key cationic lipids, highlighting the underlying mechanisms and providing standardized protocols for their evaluation. While ionizable lipids generally exhibit a more favorable safety profile compared to permanently charged lipids like DOTAP, differences in their inflammatory potential exist. A thorough understanding and careful evaluation of the immunotoxicity of cationic lipids are paramount for the successful development of safe and effective nucleic acid-based therapeutics. Researchers and drug developers are encouraged to consider the inflammatory profile of cationic lipids in the context of their specific application to optimize therapeutic outcomes.

References

CLinDMA-Based Lipid Nanoparticles: A Comparative Guide to In Vivo Performance in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of CLinDMA-containing lipid nanoparticles (LNPs) across various animal models for nucleic acid delivery, supported by experimental data and detailed protocols.

The cationic lipid this compound and its derivatives have emerged as key components of lipid nanoparticle formulations for the systemic delivery of siRNA and mRNA therapeutics. Preclinical studies in various animal models have demonstrated their potential in treating a range of diseases, from genetic disorders to cancer. This guide provides a comparative overview of the in vivo performance of this compound-based LNPs, summarizing key quantitative data, detailing experimental methodologies, and visualizing workflows to aid researchers in the design and evaluation of their own LNP-based delivery systems.

Performance Data in Animal Models

The efficacy and safety of this compound-containing LNPs have been predominantly evaluated in murine models. The following tables summarize the quantitative performance data from key studies, highlighting the therapeutic target, animal model, dosing, and observed outcomes.

Table 1: Efficacy of this compound-LNPs for siRNA Delivery in Murine Models
Cationic LipidTherapeutic TargetAnimal ModelsiRNA DoseEfficacy (Gene Knockdown/Protein Reduction)Reference
This compound Apolipoprotein B (ApoB)Ldlr CETP+/- hemizygous mice3 mg/kgUp to 95% reduction in liver ApoB mRNA; 47-56% reduction in serum LDL[1][2]
DLin-MC3-DMA BCR-ABL fusion oncogeneNSG mice with human CML xenograft5 mg/kgSignificant reduction of leukemic burden[3][4]
DLinKC2-DMA Glyceraldehyde 3-phosphate dehydrogenase (GAPDH)C57BL/6 mice5 mg/kgSignificant GAPDH silencing in spleen and peritoneal APCs[5]
Table 2: Inflammatory Response to this compound-LNPs in Mice
Cationic Lipid/LNPAnimal ModelDoseKey Inflammatory Cytokines InducedTime PointReference
This compound Emulsion C57BL/6 mice95 mg/kg this compoundIL-6, KC, TNF-α, IL-1β2 hours
LNP201 (this compound-based) C57BL/6 mice3 mg/kg siRNA (39 mg/kg lipid)IL-6, KC, TNF-α, IL-1β2, 6, 24 hours

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for key experiments cited in this guide.

Protocol 1: In Vivo siRNA Delivery to Target ApoB in a Hypercholesterolemic Mouse Model
  • Lipid Nanoparticle Formulation:

    • The cationic lipid this compound, cholesterol, and PEG-DMG were mixed in a 60:38:2 molar ratio.

    • siRNAs targeting mouse ApoB were encapsulated within the lipid mixture by mixing an ethanolic solution of the lipids with an aqueous solution of siRNA in citrate buffer.

    • The resulting LNPs (termed LNP201) were purified through a stepwise diafiltration process.

  • Animal Model and Administration:

    • Ldlr CETP+/- hemizygous mice, which exhibit a human-like serum lipid profile, were used.

    • A single dose of LNP201-siRNA at 3 mg/kg was administered intravenously.

  • Efficacy Assessment:

    • Liver tissue was collected at 24 and 72 hours post-injection to quantify ApoB mRNA levels using qRT-PCR.

    • Serum samples were collected at 72 hours to measure LDL-cholesterol levels.

Protocol 2: Evaluation of Inflammatory Response to this compound-LNPs
  • LNP and Emulsion Preparation:

    • LNP201 containing siRNA was prepared as described in Protocol 1.

    • A this compound emulsion was prepared by mixing this compound with polyethylene glycol-dimyristoylglycerol at a 10:1 weight ratio, followed by sonication and suspension in a citrate buffer.

  • Animal Model and Administration:

    • Female C57BL/6 mice (8-10 weeks old) were used.

    • LNP201 was administered intravenously at a dose of 3 mg/kg siRNA.

    • The this compound emulsion was administered intravenously at a dose of 95 mg/kg this compound.

  • Cytokine Analysis:

    • Blood was collected via cardiac puncture at 2, 6, and 24 hours post-administration.

    • Plasma was separated and analyzed for a panel of 12 cytokines using a multiplexed enzyme-linked immunosorbent assay (ELISA).

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow_ApoB cluster_formulation LNP Formulation cluster_animal_study In Vivo Evaluation cluster_analysis Efficacy Analysis Lipids This compound, Cholesterol, PEG-DMG (60:38:2 molar ratio) in Ethanol Mixing Microfluidic Mixing Lipids->Mixing siRNA ApoB siRNA in Citrate Buffer siRNA->Mixing LNP201 LNP201-ApoB siRNA Mixing->LNP201 Injection IV Injection (3 mg/kg) LNP201->Injection Mouse Ldlr CETP+/- Mouse Mouse->Injection Sacrifice Sacrifice & Tissue Collection (24h, 72h) Injection->Sacrifice Liver Liver Tissue Sacrifice->Liver Serum Serum Sacrifice->Serum qRTPCR qRT-PCR Analysis Liver->qRTPCR LDL_Assay LDL-C Assay Serum->LDL_Assay mRNA_reduction ApoB mRNA Reduction qRTPCR->mRNA_reduction LDL_reduction Serum LDL Reduction LDL_Assay->LDL_reduction

Caption: Workflow for evaluating the in vivo efficacy of this compound-LNP for ApoB siRNA delivery.

inflammatory_response_workflow cluster_treatment Treatment Groups cluster_in_vivo Animal Experiment cluster_analysis Cytokine Analysis LNP LNP201 (this compound-LNP) 3 mg/kg siRNA IV_Admin Intravenous Administration LNP->IV_Admin Emulsion This compound Emulsion 95 mg/kg Emulsion->IV_Admin Mice C57BL/6 Mice Mice->IV_Admin Blood_Collection Blood Collection (2, 6, 24 hours) IV_Admin->Blood_Collection Plasma Plasma Separation Blood_Collection->Plasma Multiplex_ELISA Multiplex ELISA Plasma->Multiplex_ELISA Cytokine_Levels Inflammatory Cytokine Levels (IL-6, KC, TNF-α) Multiplex_ELISA->Cytokine_Levels

Caption: Experimental workflow for assessing the inflammatory response to this compound-based formulations.

rnai_pathway LNP This compound-LNP-siRNA Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (pH-dependent protonation of this compound) RISC RISC Loading Cytoplasm->RISC siRNA release mRNA Target mRNA (e.g., ApoB) Cleavage mRNA Cleavage RISC->Cleavage mRNA->Cleavage Target Recognition No_Translation Inhibition of Translation Cleavage->No_Translation

Caption: Simplified signaling pathway for RNA interference (RNAi) mediated by this compound-LNP delivered siRNA.

References

A Head-to-Head Comparison of Cationic Lipid-Based Nanoparticle Systems for siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of small interfering RNA (siRNA) therapeutics hinges on the design of safe and efficient delivery vehicles. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, with the cationic or ionizable lipid component playing a pivotal role in encapsulation, cellular uptake, and endosomal escape. This guide provides a head-to-head comparison of LNP systems based on three prominent cationic lipids: CLinDMA, DLin-MC3-DMA, and ALC-0315.

While direct comparative data for this compound against the clinically advanced DLin-MC3-DMA and ALC-0315 is limited, this guide synthesizes available preclinical data to offer a comparative overview of their performance characteristics.

Executive Summary

This compound is a potent cationic lipid for siRNA delivery, known for its robust in vivo performance, but also for inducing an inflammatory response. DLin-MC3-DMA is a well-established ionizable lipid and a key component of the first FDA-approved siRNA-LNP therapeutic, Onpattro®, recognized for its high efficiency in hepatic gene silencing. ALC-0315 is a more recent, clinically validated ionizable lipid, notably used in the Pfizer-BioNTech COVID-19 mRNA vaccine, and has demonstrated superior potency in gene silencing compared to DLin-MC3-DMA in preclinical studies, albeit with a potentially narrower therapeutic window.

The choice of cationic lipid is a critical determinant of the efficacy and safety profile of an LNP-based siRNA delivery system. While ALC-0315 shows promise for achieving high levels of gene knockdown, DLin-MC3-DMA offers a well-validated balance of potency and safety. This compound, while effective, requires careful consideration of its potential inflammatory effects.

Data Presentation

The following tables summarize the key performance characteristics of LNPs formulated with this compound, DLin-MC3-DMA, and ALC-0315. Data for DLin-MC3-DMA and ALC-0315 are derived from direct head-to-head preclinical studies. Data for this compound is based on available literature and may not be from direct comparative studies with the other two lipids.

Table 1: In Vivo Gene Silencing Efficiency

Ionizable LipidTarget GenesiRNA Dose (mg/kg)Gene Knockdown (%)Fold-Greater Knockdown (vs. DLin-MC3-DMA)
DLin-MC3-DMAFactor VII (FVII)1~451
ALC-0315Factor VII (FVII)1~902[1][2]
This compoundSSB3Sustained SilencingN/A
DLin-MC3-DMAADAMTS131~51
ALC-0315ADAMTS131~5010[1][2]

Table 2: Liver Toxicity Profile

Ionizable LipidsiRNA Dose (mg/kg)Alanine Aminotransferase (ALT) LevelsObservations
DLin-MC3-DMA5No significant increaseWell-tolerated at higher doses.[2]
ALC-03155Significant increasePotential for liver toxicity at higher doses.
This compound3 (LNP201)Induces acute inflammatory responseKnown to cause inflammatory cytokine induction.

Table 3: Physicochemical Properties of Formulated LNPs

Cationic LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DLin-MC3-DMA~80< 0.2~-5 to +5> 90
ALC-0315~80< 0.2~-5 to +5> 90
This compound50-100< 0.2Not widely reported> 90

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific applications.

Lipid Nanoparticle (LNP) Formulation

LNPs are typically formulated using a rapid mixing technique, such as microfluidic mixing, to ensure reproducible and scalable production.

  • Lipid Composition: A common molar ratio for the lipid components is 50:10:38.5:1.5 of ionizable lipid (e.g., DLin-MC3-DMA, ALC-0315, or this compound), a helper lipid such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 or DMG-PEG 2000), respectively.

  • Method:

    • The lipid components are dissolved in ethanol.

    • The siRNA is dissolved in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0).

    • The ethanolic lipid solution and the aqueous siRNA solution are rapidly mixed using a microfluidic device. This process facilitates the self-assembly of the LNPs and the efficient encapsulation of the siRNA.

    • The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, resulting in a stable and neutral-charged LNP formulation.

In Vitro Transfection and Gene Silencing Assay

This assay evaluates the ability of the LNP-siRNA formulations to silence a target gene in cultured cells.

  • Cell Culture: A suitable cell line expressing the target gene (e.g., Huh-7 or HeLa cells) is cultured in the appropriate medium.

  • Transfection:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • LNP-siRNA formulations are diluted in cell culture medium and added to the cells at various concentrations.

    • Cells are incubated with the LNPs for a specified period (e.g., 24-72 hours).

  • Gene Silencing Analysis:

    • After incubation, cells are lysed, and the total RNA is extracted.

    • The expression level of the target mRNA is quantified using quantitative reverse transcription PCR (qRT-PCR).

    • Gene silencing is calculated as the percentage reduction in target mRNA levels in treated cells compared to control cells treated with a non-targeting siRNA or vehicle.

    • Alternatively, protein knockdown can be assessed by Western blotting or an appropriate enzyme-linked immunosorbent assay (ELISA).

In Vivo Gene Silencing Assay in Rodents

This assay assesses the in vivo efficacy of the LNP-siRNA formulations in a relevant animal model.

  • Animal Model: Typically, C57BL/6 mice are used.

  • Administration: LNP-siRNA formulations are administered intravenously (i.v.) via the tail vein at a specified dose.

  • Sample Collection:

    • At a predetermined time point post-injection (e.g., 48-72 hours), blood samples are collected for serum analysis.

    • Animals are then euthanized, and the target organ (e.g., liver) is harvested.

  • Gene Silencing Analysis:

    • For secreted proteins like Factor VII, the protein level in the serum is measured by ELISA.

    • For intracellular targets, the target organ is homogenized, and RNA or protein is extracted.

    • mRNA levels are quantified by qRT-PCR, and protein levels are assessed by Western blotting or ELISA.

    • Gene silencing is calculated as the percentage reduction in the target gene or protein expression compared to control animals treated with a non-targeting siRNA-LNP or vehicle.

Liver Toxicity Assessment

Liver toxicity is a critical safety parameter for systemically administered LNPs.

  • Method:

    • Blood samples are collected from the animals at a specified time point after LNP administration.

    • Serum is isolated, and the levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are measured using a clinical chemistry analyzer.

    • Elevated levels of these enzymes in the serum are indicative of liver damage.

Mandatory Visualization

The following diagrams illustrate key processes and workflows relevant to the comparison of this compound-based delivery systems.

LNP_Development_Workflow cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Lipid_Selection Cationic Lipid Selection (this compound, DLin-MC3-DMA, ALC-0315) Formulation LNP Formulation (Microfluidic Mixing) Lipid_Selection->Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization In_Vitro_Transfection In Vitro Transfection Characterization->In_Vitro_Transfection Gene_Silencing_Assay Gene Silencing Assay (qRT-PCR, Western Blot) In_Vitro_Transfection->Gene_Silencing_Assay Cytotoxicity_Assay Cytotoxicity Assay In_Vitro_Transfection->Cytotoxicity_Assay In_Vivo_Administration In Vivo Administration (Rodent Model) Gene_Silencing_Assay->In_Vivo_Administration Gene_Silencing_Analysis Gene Silencing Analysis (ELISA, qRT-PCR) In_Vivo_Administration->Gene_Silencing_Analysis Toxicity_Assessment Toxicity Assessment (ALT/AST Levels) In_Vivo_Administration->Toxicity_Assessment

Caption: Workflow for the development and evaluation of LNP-siRNA delivery systems.

LNP_Uptake_and_Endosomal_Escape cluster_0 Extracellular Space cluster_1 Cellular Interior LNP LNP-siRNA Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Cationic Lipid Mediated) RISC RISC Loading & mRNA Cleavage Cytoplasm->RISC siRNA Release

Caption: Cellular uptake and endosomal escape pathway of LNP-siRNA.

References

Safety Operating Guide

Proper Disposal of CLinDMA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Crucial Safety Notice: This document provides guidance on the proper disposal of CLinDMA (a cationic lipid used in the synthesis of lipid nanoparticles). This information is based on general laboratory safety principles and best practices for chemical waste management. It is imperative that all researchers, scientists, and drug development professionals consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions. The procedures outlined here should supplement, not replace, the explicit directives found in the SDS and your institution's Environmental Health and Safety (EH&S) protocols.

This compound and lipid nanoparticles (LNPs) are integral to advanced drug delivery systems.[1] As with all chemical reagents, their proper disposal is critical to ensure laboratory safety and environmental protection. While specific toxicological and ecological data for this compound may be limited, it is prudent to treat it as a potentially hazardous substance.

I. Pre-Disposal and Handling

Before beginning any disposal procedures, ensure the safe handling of this compound to minimize exposure and contamination risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat, when handling this compound.

  • Ventilation: Conduct all work with this compound in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any aerosols.

  • Spill Management: In the event of a small spill, use absorbent pads for liquid suspensions or wet wipes for solids.[2] For larger spills, evacuate the area and immediately contact your institution's EH&S department.[2] All materials used for spill cleanup should be treated as hazardous waste.[3][4]

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and associated waste is through a licensed hazardous waste management company, coordinated by your institution's EH&S department.

  • Waste Identification and Segregation:

    • Characterize the waste stream containing this compound. This could be pure, unused this compound, solutions containing this compound, or contaminated labware.

    • Crucially, do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines. Incompatible wastes can react violently or release hazardous gases.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container for all waste containing this compound.

    • The container must be made of a compatible material and have a secure, tight-fitting lid to prevent leaks or spills.

    • The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and its approximate concentration. If the this compound is in a solvent, the solvent should also be identified on the label.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and away from general laboratory traffic.

    • Ensure the SAA is secure and that incompatible waste types are segregated.

  • Disposal Request and Pickup:

    • Once the waste container is full, or after a designated accumulation time (not to exceed one year for partially filled containers in an SAA), contact your institution's EH&S department to arrange for a hazardous waste pickup.

    • Do not attempt to dispose of this compound waste down the drain or in the regular trash.

III. Disposal of Contaminated Materials

Any materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:

  • Solids: Gloves, disposable lab coats, bench protectors, and wipes should be collected in a sealed plastic bag or container labeled as hazardous waste.

  • Liquids: Solutions containing this compound should be collected in a sealed, labeled container. Drain disposal is not permitted.

  • Sharps: Needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

  • Empty Containers: Empty containers that held pure this compound should be treated as hazardous waste. For containers that held dilute solutions, they may need to be triple-rinsed with an appropriate solvent; the rinsate must be collected and disposed of as hazardous waste. Consult your EH&S department for specific procedures.

Data Presentation: this compound Waste Classification and Disposal

Waste TypeDescriptionDisposal ContainerDisposal Method
Unused/Expired this compound Pure this compound, original reagent vials.Labeled Hazardous Chemical Waste ContainerArrange for pickup by EH&S for hazardous waste incineration.
This compound Solutions This compound dissolved in solvents (e.g., ethanol, DMSO).Labeled Hazardous Solvent Waste ContainerThe solvent is a primary hazard; note the presence of this compound on the label. Arrange for pickup by EH&S.
Contaminated Labware Pipette tips, centrifuge tubes, vials, etc.Labeled Solid Hazardous Waste ContainerDispose of as solid hazardous waste.
Contaminated PPE Gloves, disposable lab coats, etc.Labeled Solid Hazardous Waste ContainerDispose of as solid hazardous waste.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined are derived from standard best practices for laboratory chemical waste management. The fundamental principle is that all waste potentially contaminated with this compound should be handled as hazardous waste and disposed of through your institution's official channels.

Mandatory Visualization

CLinDMA_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_container Containerization & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in a Ventilated Fume Hood A->B C Identify Waste Stream (Pure, Solution, Contaminated Labware) B->C D Segregate from Incompatible Waste C->D E Use Dedicated, Sealed Hazardous Waste Container D->E F Label Container Clearly: 'Hazardous Waste - this compound' E->F G Store in Designated Satellite Accumulation Area F->G H Contact EH&S for Hazardous Waste Pickup G->H When container is full I Professional Disposal (e.g., Incineration) H->I

Caption: Workflow for the proper disposal of this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.